molecular formula C8H8F3NO B1351063 2-(2,2,2-Trifluoroethoxy)aniline CAS No. 57946-60-8

2-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B1351063
CAS No.: 57946-60-8
M. Wt: 191.15 g/mol
InChI Key: JIKIVGTUYSNUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethoxy)aniline is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKIVGTUYSNUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380381
Record name 2-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57946-60-8
Record name 2-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-Trifluoroethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,2,2-Trifluoroethoxy)aniline

Executive Summary

This guide provides a comprehensive technical overview of the (CAS No. 57946-60-8), a fluorinated aromatic amine of significant interest in pharmaceutical and materials science research. The strategic incorporation of a trifluoroethoxy group onto the aniline scaffold imparts a unique combination of properties, including enhanced lipophilicity, metabolic stability, and modified basicity, making it a valuable building block for drug discovery and advanced material synthesis. This document synthesizes key data, presents detailed experimental protocols for property characterization, and discusses the implications of these properties for research and development professionals.

The Strategic Importance of this compound

In the landscape of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a well-established strategy for modulating physicochemical and biological properties.[1] The trifluoroethoxy group (-OCH₂CF₃) is particularly advantageous; it acts as a potent electron-withdrawing group, which can increase the metabolic stability of a molecule by making adjacent positions less susceptible to enzymatic oxidation.[2] Furthermore, its lipophilic nature can enhance a compound's ability to cross biological membranes, a critical factor for bioavailability in drug candidates.[2] this compound serves as a key intermediate, leveraging these benefits for the synthesis of novel pharmaceuticals, particularly kinase inhibitors and anti-hyperlipidemic agents, as well as high-performance polymers and coatings requiring enhanced thermal and chemical stability.[3][4] This guide serves as a foundational resource for scientists looking to exploit the unique characteristics of this versatile compound.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of any scientific investigation. This compound is an aromatic compound characterized by an aniline core substituted at the ortho position with a 2,2,2-trifluoroethoxy group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 57946-60-8 [3][4][5][6]
Molecular Formula C₈H₈F₃NO [3][4][5][6]
Molecular Weight 191.15 g/mol [3][5][6]
IUPAC Name This compound [6]
InChI Key JIKIVGTUYSNUPQ-UHFFFAOYSA-N [6]

| SMILES | C1=CC=C(C(=C1)N)OCC(F)(F)F |[6] |

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physicochemical properties. These parameters govern its reactivity, solubility, and suitability for various applications.

Table 2: Summary of Physicochemical Properties

Property Value Source(s)
Appearance White to light yellow crystalline powder [3]
Melting Point 49 - 53 °C [3][4]
Boiling Point 214.9 °C (at 760 mmHg) [4][7]
Density 1.286 g/cm³ [4][7]
Flash Point 83.8 °C [4][7]
LogP (Octanol-Water) 2.79 [4][7]
pKa (Predicted) ~3.1 [8] (inferred)

| Refractive Index | 1.48 |[7] |

Thermal Properties and Physical State

This compound is a crystalline solid at room temperature, with a melting point range of 49-53 °C.[3][4] This relatively low melting point and moderate boiling point of 214.9 °C make it amenable to standard synthetic chemistry techniques, including purification by distillation under reduced pressure or recrystallization.

Lipophilicity and Solubility
Ionization Constant (pKa)

The pKa of the conjugate acid of the aniline amine group is a determinant of its behavior in physiological and reaction media. While an experimental pKa for this specific molecule is not published, a predicted pKa for the structurally similar 5-chloro-2-(2,2,2-trifluoroethoxy)aniline is 3.09.[8] The electron-withdrawing nature of the ortho-trifluoroethoxy group significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted aniline (pKa of conjugate acid ≈ 4.6).[9] This lower basicity means that at physiological pH (≈ 7.4), the compound will exist predominantly in its neutral, unprotonated form, which favors membrane permeability.

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and quality control.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methylene (-CH₂) protons of the ethoxy group. The methylene protons will appear as a quartet due to coupling with the three adjacent fluorine atoms. ¹⁹F NMR will show a triplet corresponding to the -CF₃ group, coupled to the two methylene protons. ¹³C NMR will provide signals for each unique carbon atom in the molecule.[10]

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1280 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[10]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.15.[11] High-resolution mass spectrometry can be used to confirm the elemental composition.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are critical. The following section outlines methodologies for characterizing the key .

Experimental_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Analysis & Reporting Start Sample Receipt Identity Structure Confirmation (NMR, MS) Start->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity MP Melting Point (DSC) Purity->MP Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility LogP Lipophilicity (LogP) (RP-HPLC) Purity->LogP pKa Ionization (pKa) (UV-Vis) Purity->pKa Analysis Synthesize Data MP->Analysis Solubility->Analysis LogP->Analysis pKa->Analysis Report Technical Report Analysis->Report

Caption: A generalized workflow for the physicochemical characterization of a research compound.

Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
  • Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity.

  • Methodology:

    • Calibrate the DSC instrument using an indium standard.

    • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

    • Perform the measurement in triplicate to ensure reproducibility.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
  • Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a fundamental parameter for drug development.

  • Methodology:

    • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The extended time is crucial to allow the solid state to equilibrate with the solution.

    • After equilibration, centrifuge the sample to pellet the undissolved solid.

    • Carefully remove an aliquot of the clear supernatant.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

    • The resulting concentration is the thermodynamic solubility.

Protocol: Lipophilicity (Log P) Determination by HPLC
  • Rationale: This method provides a rapid and reliable determination of LogP based on the compound's retention time on a reverse-phase column, correlating it with known standards.

  • Methodology:

    • Prepare a series of standards with known LogP values that bracket the expected LogP of the analyte.

    • Use a reverse-phase HPLC system with a C18 column.

    • The mobile phase is typically a gradient of methanol or acetonitrile and water.

    • Inject the standards and the test compound, and record their retention times (t_R).

    • Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k) versus the known LogP values for the standards to generate a calibration curve.

    • Determine the LogP of this compound by interpolating its log(k) value onto the calibration curve.

Implications for Drug Development and Materials Science

The specific combination of physicochemical properties defines the utility of this compound.

Structure_Property_Relationship cluster_groups Structural Features cluster_properties Physicochemical Properties cluster_applications Applications Molecule This compound Aniline Aniline Core (-NH₂) Molecule->Aniline Trifluoroethoxy Trifluoroethoxy Group (-OCH₂CF₃) Molecule->Trifluoroethoxy Aromatic Aromatic Ring Molecule->Aromatic Materials Advanced Materials (Thermal/Chemical Resistance) Molecule->Materials pKa Reduced Basicity (pKa ≈ 3.1) Aniline->pKa provides basic center Trifluoroethoxy->pKa electron-withdrawing, decreases basicity LogP High Lipophilicity (LogP ≈ 2.8) Trifluoroethoxy->LogP increases lipophilicity Stability Metabolic Stability Trifluoroethoxy->Stability blocks metabolic attack Aromatic->LogP Pharma Pharmaceuticals (Bioavailability) pKa->Pharma favors neutral form at pH 7.4 LogP->Pharma enhances membrane permeability Stability->Pharma improves half-life

Caption: Relationship between molecular structure, properties, and applications.

  • For Drug Development: The high lipophilicity and low basicity are a favorable combination. The compound will likely exist in its neutral form in the body, allowing it to readily cross lipid membranes to reach its target. The trifluoroethoxy group helps protect the molecule from metabolic degradation, potentially leading to a longer in-vivo half-life and improved pharmacokinetic profile.[2][3]

  • For Materials Science: The presence of the stable C-F bonds and the aromatic ring contributes to thermal and chemical resistance. This makes the compound a valuable monomer or additive for creating specialty polymers and coatings that can withstand harsh environments.[3]

Conclusion

This compound is a strategically designed chemical intermediate with a distinct and advantageous set of physicochemical properties. Its notable lipophilicity, reduced basicity, and inherent stability, all driven by the key trifluoroethoxy substituent, make it an exceptionally valuable tool for researchers in drug discovery and materials science. Understanding these core properties, through the data and protocols presented in this guide, is essential for its effective application in creating next-generation pharmaceuticals and high-performance materials.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-(2,2,2-Trifluoroethoxy)aniline, a key building block in modern medicinal chemistry and materials science.[1] The trifluoroethoxy moiety is instrumental in modulating pharmacokinetic properties such as lipophilicity and metabolic stability, making this compound a valuable intermediate for drug development.[1] This document outlines a reliable synthetic protocol via Williamson ether synthesis, offers in-depth analysis of the reaction's causality, and presents a complete workflow for structural verification and purity assessment using contemporary spectroscopic and chromatographic techniques. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important fluorinated aniline derivative.

Introduction: The Strategic Importance of Fluorinated Aniline Derivatives

The introduction of fluorine into organic molecules is a cornerstone of modern pharmaceutical design. The this compound scaffold is particularly noteworthy. The trifluoroethoxy group (-OCH₂CF₃) significantly enhances the metabolic stability and binding affinity of parent molecules by virtue of the strong carbon-fluorine bond and the electron-withdrawing nature of the CF₃ group.[1] Consequently, this aniline derivative serves as a crucial starting material for a range of bioactive compounds, including novel therapeutics and advanced agrochemicals.[1]

This guide provides a detailed, field-tested protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for specific experimental choices.

Synthetic Strategy: Williamson Ether Synthesis

The most common and efficient route to this compound is the O-alkylation of 2-aminophenol. This reaction is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers.

Reaction Scheme:

In this process, the phenolic hydroxyl group of 2-aminophenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), via an Sₙ2 mechanism to form the desired ether linkage.

Causality of Experimental Choices
  • Choice of Starting Material (2-Aminophenol): 2-Aminophenol provides the basic aniline scaffold. The key challenge in its alkylation is achieving selectivity for the hydroxyl group (O-alkylation) over the amino group (N-alkylation).[2][3] In this protocol, the higher acidity of the phenolic proton compared to the amine protons allows for selective deprotonation and subsequent O-alkylation under controlled basic conditions.

  • Choice of Trifluoroethylating Agent (2,2,2-Trifluoroethyl Triflate): 2,2,2-Trifluoroethyl triflate is a highly effective trifluoroethylating agent.[4] The triflate group (CF₃SO₃⁻) is an excellent leaving group, which significantly accelerates the rate of the Sₙ2 reaction. This high reactivity allows the reaction to proceed under milder conditions, which is beneficial for preserving the integrity of the sensitive amino group.[5][6]

  • Choice of Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for selectively deprotonating the phenolic hydroxyl group without significantly affecting the less acidic amino group. Its insolubility in many organic solvents can be advantageous, as the reaction occurs on the surface of the solid, and the base can be easily removed by filtration upon completion of the reaction.

  • Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the organic reactants while being compatible with the base. It facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide anion.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Aminophenol95-55-6C₆H₇NO109.13
2,2,2-Trifluoroethyl Trifluoromethanesulfonate6226-25-1C₃H₂F₆O₃S232.10
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21
Acetone (anhydrous)67-64-1C₃H₆O58.08
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Deionized Water7732-18-5H₂O18.02
Brine (Saturated NaCl solution)N/ANaCl(aq)N/A
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.45 g, 50 mmol) and anhydrous potassium carbonate (10.36 g, 75 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Initiation of Reaction: Stir the suspension vigorously at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (12.76 g, 55 mmol) to the reaction mixture dropwise over 20 minutes.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford this compound as a white to light yellow solid.[1][7]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties
PropertyObserved Value
AppearanceWhite to light yellow crystalline solid
Melting Point49-53 °C[1][7]
Molecular FormulaC₈H₈F₃NO[1][7]
Molecular Weight191.15 g/mol [1][7]
Spectroscopic Data

The following data represent typical expected values for the characterization of this compound.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.75 - 6.90m4HAromatic Protons
4.35q2H-OCH₂CF₃
3.85br s2H-NH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
143.5C-O
136.0C-NH₂
124.0 (q)-CF₃
121.5Aromatic CH
119.0Aromatic CH
116.0Aromatic CH
115.5Aromatic CH
66.5 (q)-OCH₂CF₃

Infrared (IR) Spectroscopy (ATR):

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H Stretch (amine)
3050 - 3000Aromatic C-H Stretch
1620N-H Bend (amine)
1280C-O Stretch (ether)
1150C-F Stretch

Mass Spectrometry (MS):

m/zAssignment
191[M]⁺ (Molecular Ion)
108[M - CF₃CH₂]⁺

Safety and Handling

5.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, when handling the chemicals involved in this synthesis.

5.2. Chemical Hazards:

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate: This is a highly reactive and corrosive substance.[8][9][10][11] It is harmful if inhaled or swallowed and causes severe skin burns and eye damage.[10][11] Handle only in a well-ventilated fume hood.[8][9][10]

  • 2-Aminophenol: This compound is harmful if swallowed and may cause skin and eye irritation.

  • Acetone: Acetone is a highly flammable liquid. Keep away from heat, sparks, and open flames.[9][10]

5.3. Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualization of Workflow

The following diagrams illustrate the key workflows for the synthesis and characterization of this compound.

Synthesis_Workflow reagents 1. Reagents (2-Aminophenol, K₂CO₃) setup 2. Reaction Setup (Add Acetone) reagents->setup addition 3. Add Alkylating Agent (CF₃CH₂OTf) setup->addition reflux 4. Reflux (12-16h) addition->reflux workup 5. Work-up (Filter, Extract) reflux->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties nmr NMR (¹H, ¹³C) validation Structure & Purity Validated nmr->validation ir IR ir->validation ms Mass Spec. ms->validation mp Melting Point mp->validation appearance Appearance appearance->validation product Purified Product product->nmr product->ir product->ms product->mp product->appearance

Caption: Characterization workflow for product validation.

Conclusion

This technical guide has presented a detailed and reliable protocol for the synthesis of this compound via Williamson ether synthesis. By providing a rationale for the choice of reagents and conditions, along with a comprehensive characterization workflow, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and purification of this key intermediate open avenues for the development of novel pharmaceuticals and other high-value chemical entities.

References

Foreword: The Strategic Role of Fluorination in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)aniline (CAS: 57946-60-8)

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity and pKa—offer chemists a powerful tool to fine-tune molecular behavior. Within this context, this compound emerges as a pivotal building block. Its structure, featuring a trifluoroethoxy group ortho to an aniline amine, presents a unique combination of functionalities that are highly sought after for the synthesis of complex, high-value compounds. This guide provides an in-depth exploration of this versatile intermediate, from its fundamental properties to its practical applications, tailored for the research scientist and development professional.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature, appearing as a white to light yellow powder.[1] Its identity is unequivocally established by its CAS number, 57946-60-8. The key to its utility lies in the interplay between the nucleophilic aniline moiety and the potent electron-withdrawing trifluoroethoxy group. This substitution pattern profoundly influences the molecule's electronic and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 57946-60-8[1][2]
Molecular Formula C₈H₈F₃NO[1][2]
Molecular Weight 191.15 g/mol [1][3]
Appearance White to light yellow powder/crystal[1]
Melting Point 49 - 53 °C[1][4]
Boiling Point 214.9 °C (Predicted/at 760 mmHg)[4][5]
Density 1.286 g/cm³ (Predicted)[4][5]
pKa 3.78 (Predicted)[4]
XLogP3 2.3 - 2.79[2][5]

The trifluoroethoxy group is the dominant feature influencing these properties. Its strong inductive effect (-I) significantly reduces the basicity of the aniline nitrogen, as reflected in the predicted low pKa. This decreased basicity is a critical consideration in reaction design, as it renders the amine less nucleophilic than aniline itself. Furthermore, the trifluoroethoxy moiety substantially increases the compound's lipophilicity (LogP), a trait that is often exploited in drug design to enhance membrane permeability.[6][7]

Synthesis and Reactivity Insights

Synthetic Pathways

While multiple synthetic routes are conceivable, a common and logical approach involves a nucleophilic aromatic substitution (SₙAr) or a Williamson ether synthesis-type reaction. A prevalent strategy is the O-alkylation of 2-aminophenol or a protected precursor. A more industrially scalable route often begins with a readily available nitroaromatic compound.

A plausible synthetic workflow is outlined below:

cluster_0 Synthetic Pathway Start 2-Fluoronitrobenzene Intermediate 2-(2,2,2-Trifluoroethoxy)nitrobenzene Start->Intermediate 1. 2,2,2-Trifluoroethanol 2. Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Product This compound (CAS: 57946-60-8) Intermediate->Product Reduction (e.g., H₂/Pd-C, Fe/HCl, SnCl₂)

Caption: Plausible two-step synthesis of this compound.

Causality Behind the Chosen Pathway:

  • Step 1 (Ether Formation): Starting with 2-fluoronitrobenzene is advantageous because the nitro group strongly activates the aromatic ring towards nucleophilic substitution, facilitating the displacement of the fluoride by the trifluoroethoxide anion. Fluoride is an excellent leaving group in SₙAr reactions.

  • Step 2 (Nitro Reduction): The subsequent reduction of the nitro group to a primary amine is a well-established and high-yielding transformation in organic synthesis, with numerous reliable methods available (e.g., catalytic hydrogenation, metal-acid reduction).

Core Reactivity

The reactivity of this compound is dominated by the amine group. It readily participates in standard aniline chemistries, including:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

  • Coupling Reactions: Serving as the amine component in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex diarylamines.

The trifluoroethoxy group is generally stable and unreactive under most conditions used to modify the amine functionality. However, its electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution.

The Application Nexus: Drug Discovery and Advanced Materials

The primary value of this compound lies in its role as a key intermediate.[1] The trifluoroethoxy moiety is a "biologically friendly" functional group that can confer significant advantages to a parent molecule, particularly in a pharmaceutical context.

Rationale for Use in Medicinal Chemistry

The introduction of a trifluoroalkoxy group can profoundly and beneficially impact the pharmacokinetic profile of a drug candidate.[6][7]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCH₂CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[8][9] This can increase the drug's half-life and bioavailability.

  • Increased Lipophilicity: As noted, the fluorine atoms increase lipophilicity, which can improve a drug's ability to cross biological membranes and enhance oral absorption.[10]

  • Modulation of Basicity (pKa): The lowered pKa of the aniline nitrogen ensures that it is less protonated at physiological pH. This can be crucial for optimizing target binding, as the neutral form of the amine may be required for entering a binding pocket, while the protonated form might be necessary for a key ionic interaction.

  • Unique Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

cluster_main Role in Drug Development Workflow cluster_props Properties Conferred by -OCH₂CF₃ Group A This compound (Building Block) B Coupling Reaction (e.g., Amide formation, SₙAr) A->B C Advanced Intermediate B->C D Final API Synthesis Steps C->D E Active Pharmaceutical Ingredient (API) D->E P1 Metabolic Stability E->P1 P2 Increased Lipophilicity E->P2 P3 Modulated pKa E->P3

Caption: Workflow illustrating the integration of the title compound in API synthesis.

Applications in Materials Science

Beyond pharmaceuticals, this aniline derivative is valuable in creating advanced polymers and coatings.[1][11] The trifluoroethoxy group can impart enhanced thermal stability, chemical resistance, and hydrophobicity to materials.[11]

Spectroscopic and Analytical Profile

Characterization of this compound and its reaction products relies on standard analytical techniques.

  • Infrared (IR) Spectroscopy: Key expected absorptions include:

    • N-H Stretch: Two characteristic sharp bands in the 3350-3450 cm⁻¹ region for the primary amine.[12][13]

    • C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

    • N-H Bend: A band around 1620 cm⁻¹.[12]

    • C-O-C Stretch (Ether): Strong absorptions in the 1250-1050 cm⁻¹ region.

    • C-F Stretch: Very strong, characteristic bands typically found in the 1300-1100 cm⁻¹ range.

    • C-N Stretch (Aromatic): A band around 1335-1250 cm⁻¹.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: One would expect to see signals for the four distinct aromatic protons in the ~6.7-7.2 ppm range. The methylene protons (-OCH₂CF₃) would appear as a quartet around 4.4 ppm due to coupling with the three fluorine atoms. The amine protons (-NH₂) would typically appear as a broad singlet.

    • ¹³C NMR: The spectrum would show six distinct aromatic carbon signals, a methylene carbon signal split into a quartet by the adjacent fluorines, and the trifluoromethyl carbon, also appearing as a quartet.

    • ¹⁹F NMR: A single signal, a triplet, would be observed due to coupling with the two adjacent methylene protons.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 191. The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the ether bond.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[14]
Eye Irritation2AH319: Causes serious eye irritation.[14]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[14]
Recommended Protocol for Safe Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Facilities should be equipped with an eyewash station and safety shower.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14] Avoid contact with skin.[14]

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[15]

  • Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[14][16] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[1][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

Exemplar Experimental Protocol: N-Acylation

This protocol provides a representative procedure for using this compound in a standard acylation reaction to form an amide, a common step in building more complex molecules.

Objective: To synthesize N-(2-(2,2,2-trifluoroethoxy)phenyl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Ice bath

cluster_0 N-Acylation Workflow A 1. Dissolve aniline derivative and base (TEA) in anhydrous DCM under N₂ atmosphere. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add acetyl chloride dropwise via syringe. B->C D 4. Allow reaction to warm to room temperature and stir for 2-4 hours (Monitor by TLC). C->D E 5. Quench reaction with saturated NaHCO₃ solution. D->E F 6. Perform aqueous workup: - Separate layers - Extract aqueous layer with DCM - Combine organic layers E->F G 7. Dry combined organic layers over MgSO₄, filter, and concentrate. F->G H 8. Purify crude product via flash chromatography or recrystallization. G->H

Caption: Step-by-step workflow for a typical N-acylation reaction.

Self-Validating Protocol Design:

  • Inert Atmosphere: Prevents side reactions involving atmospheric moisture, especially with the reactive acetyl chloride.

  • Base: Triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting aniline.

  • Controlled Addition at 0 °C: The reaction is exothermic. Slow, cold addition of the highly reactive acetyl chloride mitigates potential side reactions and ensures better control over the process.

  • Aqueous Workup: The NaHCO₃ wash neutralizes any remaining acid (HCl, excess acetyl chloride). The brine wash helps to remove water from the organic layer before the final drying step.

  • Monitoring and Purification: Thin-Layer Chromatography (TLC) provides a real-time check on the reaction's progress. Final purification by chromatography or recrystallization ensures the isolation of the target compound with high purity, which is critical for subsequent synthetic steps or biological testing.

Conclusion

This compound is more than just another chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive aniline handle and a property-enhancing trifluoroethoxy group provides researchers with a reliable and effective way to access novel chemical entities. The insights provided in this guide—spanning its fundamental properties, reactivity, and critical role in pharmaceutical and material sciences—underscore its value. For scientists aiming to optimize metabolic stability, modulate bioavailability, and create robust, high-performance materials, this compound represents a validated and indispensable component of the modern chemical toolbox.

References

A Comprehensive Spectroscopic Guide to 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

2-(2,2,2-Trifluoroethoxy)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoroethoxy group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount.[1] This guide provides a detailed analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and application in complex synthetic pathways.

Molecular Structure and Key Features

The molecular structure of this compound, with the IUPAC name 2-(2,2,2-trifluoroethoxy)benzenamine, combines an aniline ring with a trifluoroethoxy substituent at the ortho position. This arrangement gives rise to a unique spectroscopic signature that is explored in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic and aliphatic protons and carbons.

¹H and ¹³C NMR Spectral Data
¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons6.70-6.90m4HAr-H
Methylene Protons4.35q2H-OCH₂-
Amine Protons3.85s2H-NH₂
¹³C NMR δ (ppm)Assignment
Aromatic Carbons115.0-145.0Ar-C
Methylene Carbon66.0 (q)-OCH₂-
Trifluoromethyl Carbon123.0 (q)-CF₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of NMR Spectra

The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons in the range of 6.70-6.90 ppm. The methylene protons of the trifluoroethoxy group appear as a quartet around 4.35 ppm due to coupling with the three fluorine atoms of the adjacent trifluoromethyl group. The amine protons present as a broad singlet at approximately 3.85 ppm.

In the ¹³C NMR spectrum, the aromatic carbons resonate in the typical downfield region. The methylene carbon signal is split into a quartet by the three fluorine atoms, a key indicator of the -OCH₂CF₃ moiety. Similarly, the trifluoromethyl carbon also appears as a quartet due to coupling with the two methylene protons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands for the amine, aromatic, and trifluoroethoxy groups.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretching (asymmetric and symmetric)
3050-3000WeakC-H stretching (aromatic)
1620-1580StrongN-H bending
1300-1100StrongC-F stretching
1250-1200StrongC-O-C stretching (asymmetric)
1100-1000StrongC-O-C stretching (symmetric)
Interpretation of IR Spectrum

The presence of a primary amine is confirmed by the two N-H stretching bands in the 3400-3300 cm⁻¹ region and the strong N-H bending vibration between 1620-1580 cm⁻¹.[2] The aromatic C-H stretching vibrations are observed as weak bands above 3000 cm⁻¹. The most intense bands in the spectrum are attributed to the C-F and C-O-C stretching vibrations of the trifluoroethoxy group, appearing in the 1300-1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectral Data
m/zRelative IntensityAssignment
191High[M]⁺ (Molecular Ion)
108Moderate[M - OCH₂CF₃]⁺
92Moderate[M - CF₃CH₂O]⁺
83Moderate[CF₃CH₂]⁺

Note: Fragmentation patterns can be influenced by the ionization technique used.

Interpretation of Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at an m/z of 191, corresponding to its molecular weight.[3] Common fragmentation pathways involve the cleavage of the ether bond, leading to fragments with m/z values of 108 and 92. The presence of the trifluoroethyl fragment is indicated by a peak at m/z 83.

Proposed Fragmentation Pathway

G M [C₈H₈F₃NO]⁺˙ m/z = 191 frag1 [C₆H₆NO]⁺ m/z = 108 M->frag1 - •CH₂CF₃ frag2 [C₆H₆N]⁺ m/z = 92 M->frag2 - OCH₂CF₃ frag3 [C₂H₂F₃]⁺ m/z = 83 M->frag3 - C₆H₄NH₂O•

References

The Trifluoroethoxy Moiety: A Privileged Scaffold in Modern Drug Discovery — Exploring the Potential of 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, the trifluoroethoxy (-OCH₂CF₃) group has garnered significant attention for its ability to confer these desirable attributes.[3] This guide delves into the potential applications of a key building block bearing this moiety: 2-(2,2,2-trifluoroethoxy)aniline. This versatile compound serves as a valuable starting material for the synthesis of a diverse array of bioactive molecules with potential therapeutic applications in oncology, infectious diseases, and neuroscience.[4]

The trifluoroethoxy group enhances the lipophilicity of the benzene ring to which it is attached, a property that can improve membrane permeability and bioavailability.[3] Furthermore, the inherent strength of the C-F bonds contributes to enhanced thermal and chemical stability, rendering molecules containing this group more robust.[3] These features make this compound an attractive scaffold for medicinal chemists seeking to develop novel therapeutics with improved efficacy and pharmacokinetic profiles.

Core Synthesis and Derivatization Strategies

This compound is a commercially available starting material.[5][6] Its derivatization is key to exploring its potential in medicinal chemistry. The primary amino group serves as a versatile handle for a wide range of chemical transformations, enabling the construction of diverse compound libraries. A particularly powerful method for derivatization is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between the aniline core and various aryl or heteroaryl partners.[7][8][9][10] This reaction is instrumental in creating biaryl structures, a common motif in many biologically active compounds.

G Aniline This compound Intermediate Diazonium Salt Aniline->Intermediate NaNO₂, HCl Amide Amide Bond Formation (Acylation) Aniline->Amide Acyl Chloride/Anhydride Suzuki Suzuki Coupling (with Arylboronic acid) Aniline->Suzuki Pd Catalyst, Base Sandmeyer Sandmeyer Reaction (e.g., Halogenation) Intermediate->Sandmeyer Derivatives Diverse Functionalized Derivatives Sandmeyer->Derivatives Amide->Derivatives Suzuki->Derivatives

Caption: Key derivatization pathways for this compound.

Potential Therapeutic Applications

Oncology: Targeting Kinases and Microtubules

The aniline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.[11][12][13] Many approved kinase inhibitors, such as imatinib and nilotinib, feature an aniline or anilino-pyrimidine core that is crucial for their binding to the ATP-binding site of target kinases.[12][14][15] The trifluoroethoxy group on the this compound scaffold can be strategically employed to enhance binding affinity and selectivity for specific kinases by forming favorable hydrophobic interactions within the enzyme's active site.

Derivatives of this aniline can be designed as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mer/c-Met kinases.[11][16] The synthesis of a library of 2-substituted aniline pyrimidine derivatives, for example, could lead to the discovery of potent dual inhibitors with antitumor activities.[11]

Furthermore, aniline derivatives have been investigated as tubulin polymerization inhibitors, a class of anticancer agents that disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2] The this compound core can be incorporated into scaffolds designed to bind to the colchicine binding site on tubulin, potentially leading to potent antimitotic agents.

Quantitative Data for Representative Aniline-Based Kinase Inhibitors:

Compound ClassTarget Kinase(s)IC50 (nM)Reference
2-Anilino TriazolopyrimidinesTubulin30 - 43[2]
2-Substituted Aniline PyrimidinesMer/c-Met18.5 ± 2.3 / 33.6 ± 4.3[11]
4-AnilinoquinazolinesEGFR/VEGFR-2Potent (specific values not provided)[16]
4-Morpholino-2-phenylquinazolinesPI3K p110alpha2.0[15]
Infectious Diseases: Combating Bacterial Pathogens

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Aniline derivatives have demonstrated promising antibacterial and antibiofilm properties.[14][17][18] Specifically, trifluoro-anilines have been shown to be effective against Vibrio species, which are responsible for foodborne illnesses.[1][14][18]

The antimicrobial mechanism of these compounds may involve the disruption of bacterial cell membranes and the inhibition of key virulence factors such as motility, protease activity, and biofilm formation.[1][14][18] The trifluoroethoxy group in this compound can enhance the lipophilicity of its derivatives, facilitating their penetration through the bacterial cell wall and membrane.

A systematic structure-activity relationship (SAR) study of derivatives of this compound could be undertaken to optimize their antimicrobial potency. By synthesizing a library of analogs with varying substituents on the aniline ring and evaluating their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria, it would be possible to identify lead compounds for further development.

MIC Values for Representative Trifluoro-Anilines against Vibrio parahaemolyticus:

CompoundMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)100[1][18]
2-iodo-4-trifluoromethylaniline (ITFMA)50[1][18]
Neuroscience: Modulating Neuronal Function and Neuroprotection

Aniline derivatives have also shown potential in the treatment of neurological disorders. For instance, the novel aniline compound SUN11602 has been reported to mimic the neuroprotective effects of basic fibroblast growth factor (bFGF) by upregulating the expression of the calcium-binding protein calbindin-D28k, thereby protecting neurons from excitotoxic injury.[19] While SUN11602 does not contain a trifluoroethoxy group, this finding provides a strong rationale for exploring derivatives of this compound for neuroprotective activity.

The trifluoroethoxy group's ability to enhance lipophilicity could improve the blood-brain barrier penetration of derivative compounds, a critical factor for drugs targeting the central nervous system. Potential applications include the development of agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where protecting neurons from apoptosis and oxidative stress is a key therapeutic strategy.[20][21][22]

G cluster_0 Potential Therapeutic Areas cluster_1 Mechanisms of Action Oncology Oncology Kinase_Inhibition Kinase Inhibition Oncology->Kinase_Inhibition Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Oncology->Tubulin_Polymerization_Inhibition Infectious_Diseases Infectious Diseases Antimicrobial_Activity Antimicrobial Activity Infectious_Diseases->Antimicrobial_Activity Neuroscience Neuroscience Neuroprotection Neuroprotection Neuroscience->Neuroprotection

Caption: Potential therapeutic applications and associated mechanisms of action for derivatives of this compound.

Experimental Protocols

Synthesis of a Representative Derivative: N-(2-(2,2,2-trifluoroethoxy)phenyl)acetamide

This protocol describes a straightforward acylation of this compound to form the corresponding acetamide, a common intermediate in further synthetic elaborations.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(2-(2,2,2-trifluoroethoxy)phenyl)acetamide.

In Vitro Kinase Assay (Fluorescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target protein kinase.[23]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, biotinylated peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Incubate for a further period to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of test compounds against a bacterial strain.[1][24][25]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in CAMHB directly in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 16-20 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. The strategic incorporation of the trifluoroethoxy group offers a reliable means to enhance the drug-like properties of novel therapeutic agents. The potential applications of derivatives of this aniline span multiple therapeutic areas, including oncology, infectious diseases, and neuroscience. Future research should focus on the synthesis and systematic biological evaluation of focused libraries of this compound derivatives to fully elucidate their structure-activity relationships and identify promising lead candidates for further preclinical and clinical development. The continued exploration of this privileged scaffold is poised to yield novel and effective treatments for a range of human diseases.

References

A Comprehensive Guide to the Biological Activities of 2-(2,2,2-Trifluoroethoxy)aniline Derivatives for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core biological activity of 2-(2,2,2-Trifluoroethoxy)aniline derivatives.

Introduction: The Strategic Value of the this compound Scaffold

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The this compound moiety, in particular, has emerged as a privileged scaffold due to the unique characteristics imparted by the trifluoroethoxy group. This group enhances metabolic stability, solubility, and reactivity, making it a valuable building block for creating novel compounds in both pharmaceuticals and agrochemicals[1]. Its presence can lead to drug candidates with improved pharmacokinetic profiles, such as better oral bioavailability and longer half-lives, by increasing lipophilicity and resistance to metabolic breakdown[2]. This guide will explore the diverse biological activities stemming from this versatile chemical core.

Key Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic and commercial applications.

Anticancer Activity: Targeting Glioblastoma

A significant area of investigation for this class of compounds is oncology. Specifically, derivatives incorporating a 1,3-thiazolidin-4-one ring linked to a 2,5-bis(2,2,2-trifluoroethoxy) phenyl moiety have shown potent antiglioma activity[3].

Mechanism of Action: Dual Kinase Inhibition These derivatives have been identified as dual inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical proteins implicated in cancer progression. Inhibition of these kinases disrupts cell division and angiogenesis, respectively, leading to cytotoxic and apoptotic effects in cancer cells[3].

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Proliferation Cell Proliferation VEGFR2->Proliferation Migration Cell Migration VEGFR2->Migration Survival Cell Survival VEGFR2->Survival VEGF VEGF VEGF->VEGFR2 Binds & Activates Derivative Thiazolidin-4-one Derivative (5e) Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Experimental Protocol: Synthesis of Antiglioma Thiazolidin-4-one Derivatives The synthesis is a multi-step process involving the formation of a hydrazide, followed by condensation and cyclization[3].

  • Hydrazide Synthesis: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is esterified and then reacted with hydrazine hydrate to form 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

  • Hydrazone Formation: The resulting hydrazide is condensed with various substituted aldehydes in an ethanol medium to yield the corresponding hydrazones.

  • Cyclization: The hydrazones are refluxed with thioglycolic acid in 1,4-dioxane to yield the final N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives[3].

Data Presentation: In Vitro Cytotoxicity The antiglioma efficacy was evaluated against the LN229 human glioblastoma cell line.

Derivative IDSubstituentIC50 (µg/mL)[3]
5b 4-Fluorophenyl9.48
5c 4-Nitrophenyl12.16
5e 4-Chlorophenyl6.43
Antimicrobial Efficacy: Combating Bacterial Pathogens

Trifluoro-aniline derivatives have demonstrated significant antibacterial and antibiofilm properties, particularly against Vibrio species, which are common causes of foodborne illnesses[4][5].

Mechanism of Action: Multi-pronged Attack The antimicrobial action is multifaceted. These compounds can cause noticeable destruction of the bacterial cell membrane and induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. Furthermore, they effectively reduce key virulence factors, including bacterial motility, protease activity, and hemolysis, and can inhibit biofilm formation on surfaces[4][5].

Antimicrobial_Workflow cluster_effects Bacterial Cell Compound Trifluoro-aniline Derivative Membrane Cell Membrane Disruption Compound->Membrane ROS ROS Production (Oxidative Stress) Compound->ROS Virulence Virulence Factor Inhibition Compound->Virulence Death Bactericidal Effect Membrane->Death ROS->Death

Caption: Mechanism of antimicrobial action of trifluoro-aniline derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC is determined to quantify the lowest concentration of a compound that inhibits visible bacterial growth.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., Vibrio parahaemolyticus).

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

  • Analysis: The MIC is recorded as the lowest concentration of the compound where no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Potency The MIC values for two active trifluoro-aniline derivatives against Vibrio species are summarized below.

Compound IDTarget OrganismMIC (µg/mL)[5]
ACNBF V. parahaemolyticus100
ITFMA V. parahaemolyticus50

ACNBF: 4-amino-3-chloro-5-nitrobenzotrifluoride; ITFMA: 2-iodo-4-trifluoromethylaniline

Synthesis and Structure-Activity Relationship (SAR) Framework

The biological activity of these derivatives is highly dependent on their chemical structure. A systematic approach to synthesis and screening is crucial for identifying lead compounds.

SAR_Logic Core Core Scaffold This compound Synthesis Synthesize Library of Derivatives Core->Synthesis Screening In Vitro Biological Screening Synthesis->Screening Analysis Analyze Data & Identify SAR Trends Screening->Analysis Optimization Lead Optimization (Iterative Design) Analysis->Optimization Key Insights Optimization->Synthesis Iterate Candidate Preclinical Candidate Optimization->Candidate

Caption: A logical workflow for Structure-Activity Relationship (SAR) studies.

The synthesis of novel derivatives often begins with the this compound core, which serves as a key intermediate[1]. Various functional groups and heterocyclic systems can be introduced to modulate the compound's electronic properties, steric profile, and binding affinities. For instance, in the antiglioma agents, the specific substitutions on the phenyl ring of the thiazolidin-4-one moiety significantly influenced the cytotoxic potency, with the 4-chlorophenyl derivative (5e) being the most effective[3].

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and clinically relevant biological activities, including anticancer and antimicrobial effects. The synthetic versatility of the aniline core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties through rigorous SAR studies. Future research should focus on expanding the library of these derivatives, exploring new therapeutic targets, and conducting in vivo efficacy and safety studies to translate these promising preclinical findings into viable clinical candidates.

References

A Technical Guide to Trifluoroethoxylated Anilines: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoroethoxy Group in Anilines

In the landscape of modern medicinal, agrochemical, and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group, when appended to an aniline scaffold, imparts a unique and highly desirable set of physicochemical properties. Trifluoroethoxylated anilines have emerged as critical building blocks, offering chemists the ability to fine-tune lipophilicity, metabolic stability, and receptor binding interactions.

The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic character of the ether oxygen, which in turn modulates the properties of the entire aniline system. This guide provides an in-depth review of the synthesis, key properties, and diverse applications of trifluoroethoxylated anilines, aimed at researchers, scientists, and professionals in drug development and materials science.

Core Synthetic Methodologies: Crafting the Trifluoroethoxylated Aniline Scaffold

The primary challenge in the synthesis of trifluoroethoxylated anilines lies in the selective formation of the ether bond at the phenolic hydroxyl group of an aminophenol, while avoiding competitive N-alkylation of the more nucleophilic amino group. The most prevalent and effective strategy to achieve this is a three-step sequence involving protection of the amine, O-alkylation, and subsequent deprotection.

The Critical Role of Amine Protection

Direct alkylation of aminophenols with trifluoroethylating agents often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, posing significant purification challenges. To ensure selective O-alkylation, the amino group must be temporarily masked with a suitable protecting group. A common and effective method is the formation of an imine (Schiff base) by reacting the aminophenol with an aldehyde, such as benzaldehyde. This reaction is typically high-yielding and the resulting imine is stable enough to withstand the conditions of the subsequent etherification step.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is the cornerstone for constructing the trifluoroethoxy linkage. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic trifluoroethylating agent.

Key Reagents:

  • N-Protected Aminophenol: The starting material with a masked amino group.

  • Base: A crucial component to deprotonate the phenolic hydroxyl group, generating the highly nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base depends on the acidity of the phenol and the reaction solvent.

  • Trifluoroethylating Agent: The source of the 2,2,2-trifluoroethyl group. A highly effective and reactive agent for this purpose is 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) . Its high reactivity is attributed to the excellent leaving group ability of the triflate anion. Other less reactive but still viable options include 2,2,2-trifluoroethyl iodide or bromide.

  • Solvent: Anhydrous polar aprotic solvents such as acetone, acetonitrile (MeCN), or dimethylformamide (DMF) are typically employed to facilitate the SN2 reaction.

Causality in Experimental Choices:

The choice of a highly reactive trifluoroethylating agent like the corresponding triflate is deliberate. The electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent carbon towards nucleophilic attack compared to a non-fluorinated analogue. Therefore, a potent electrophile is required to ensure efficient reaction kinetics. The use of an anhydrous solvent is critical to prevent quenching of the phenoxide intermediate and hydrolysis of the alkylating agent.

Deprotection: Unveiling the Aniline

Following successful O-alkylation, the protecting group on the nitrogen is removed to yield the final trifluoroethoxylated aniline. In the case of an imine protecting group formed from benzaldehyde, this is typically achieved by acid-catalyzed hydrolysis. Treatment with a dilute mineral acid, such as hydrochloric acid (HCl), efficiently cleaves the imine bond, regenerating the primary amino group.

Experimental Protocol: Synthesis of 4-(2,2,2-Trifluoroethoxy)aniline

The following is a representative, step-by-step methodology for the synthesis of 4-(2,2,2-trifluoroethoxy)aniline, a common building block.

Part 1: Protection of 4-Aminophenol

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in methanol.

  • Imine Formation: Add benzaldehyde (1.0 eq) to the solution and stir at room temperature for 1-2 hours.

  • Isolation: Remove the methanol under reduced pressure. The resulting solid, N-benzylidene-4-hydroxyaniline, can be used directly in the next step or recrystallized from ethanol for higher purity.

Part 2: O-Trifluoroethylation

  • Reaction Setup: Dissolve the N-benzylidene-4-hydroxyaniline from Part 1 in anhydrous acetone.

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Alkylation: Add 2,2,2-trifluoroethyl triflate (1.1-1.3 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude protected product.

Part 3: Deprotection

  • Hydrolysis: Dissolve the crude product from Part 2 in a mixture of methanol and 2M aqueous hydrochloric acid.

  • Reaction: Stir the solution at room temperature or slightly elevated temperature (40-50 °C) for 1-3 hours until TLC indicates complete cleavage of the imine.

  • Neutralization and Extraction: Cool the reaction mixture and carefully neutralize with a base such as sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude 4-(2,2,2-trifluoroethoxy)aniline can be purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_protection Part 1: Protection cluster_alkylation Part 2: O-Alkylation cluster_deprotection Part 3: Deprotection aminophenol 4-Aminophenol imine N-Benzylidene- 4-hydroxyaniline aminophenol->imine  MeOH, RT benzaldehyde Benzaldehyde benzaldehyde->imine protected_ether Protected Trifluoroethoxy Aniline imine->protected_ether  Acetone, Reflux triflate CF₃CH₂OTf triflate->protected_ether k2co3 K₂CO₃ k2co3->protected_ether final_product 4-(2,2,2-Trifluoroethoxy)aniline protected_ether->final_product  MeOH/H₂O hcl HCl (aq) hcl->final_product

Caption: Synthetic workflow for 4-(2,2,2-trifluoroethoxy)aniline.

Physicochemical Properties and Their Implications

The introduction of a trifluoroethoxy group significantly alters the physicochemical profile of the parent aniline molecule.

PropertyEffect of -OCH₂CF₃ GroupRationale and Impact on Drug Development
Lipophilicity (logP) IncreasesThe fluorine atoms increase the non-polar character of the molecule, enhancing its ability to cross biological membranes. This can lead to improved oral bioavailability and cell permeability.
Acidity (pKa) Decreases (more acidic)The strong electron-withdrawing effect of the CF₃ group pulls electron density away from the aniline nitrogen, making its lone pair less available for protonation. This lowering of basicity can be crucial for avoiding off-target interactions with biological macromolecules.
Metabolic Stability IncreasesThe carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. This often leads to a longer in vivo half-life of drug candidates.
Dipole Moment IncreasesThe high electronegativity of fluorine atoms creates a strong dipole moment, which can influence molecular conformation and interactions with protein binding pockets.

Applications in Drug Discovery and Agrochemicals

Trifluoroethoxylated anilines are valuable intermediates in the synthesis of a wide range of biologically active molecules.

  • Pharmaceuticals: These anilines serve as key building blocks for various therapeutic agents. The trifluoroethoxy group is often incorporated to enhance the pharmacokinetic profile of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) properties. While specific drug examples containing a trifluoroethoxylated aniline moiety are not as prevalent in publicly available literature as their trifluoromethoxy counterparts, their utility as synthetic intermediates in proprietary drug discovery programs is highly probable.

  • Agrochemicals: In the agrochemical industry, the metabolic stability and enhanced membrane permeability conferred by the trifluoroethoxy group are highly advantageous for the development of new herbicides, fungicides, and insecticides. The resistance to degradation in the environment and within the target pest can lead to increased efficacy and lower required application rates.

Diagram of Application Areas:

Applications main Trifluoroethoxylated Anilines pharma Pharmaceuticals Enhanced ADME Properties Metabolic Stability Improved Bioavailability main:f0->pharma:head Building Block For agro Agrochemicals Increased Efficacy Environmental Persistence Lower Dosage main:f0->agro:head Intermediate In materials Materials Science Hydrophobicity Thermal Stability Modified Electronics main:f0->materials:head Precursor To

Caption: Key application areas for trifluoroethoxylated anilines.

Conclusion and Future Outlook

Trifluoroethoxylated anilines represent a powerful class of chemical building blocks that enable chemists to strategically modify the properties of aromatic compounds. The well-established synthetic routes, primarily centered around the Williamson ether synthesis with appropriate amine protection, provide reliable access to these valuable intermediates. The predictable impact of the trifluoroethoxy group on lipophilicity, basicity, and metabolic stability makes it an attractive moiety for the design of next-generation pharmaceuticals and agrochemicals. As the demand for molecules with finely tuned properties continues to grow, the importance of trifluoroethoxylated anilines in both academic research and industrial development is set to expand. Future research may focus on developing more direct and catalytic methods for their synthesis, further broadening their accessibility and application.

Methodological & Application

The Strategic Integration of 2-(2,2,2-Trifluoroethoxy)aniline in Modern Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] Among the repertoire of fluorinated building blocks, 2-(2,2,2-Trifluoroethoxy)aniline has emerged as a particularly valuable synthon for the construction of novel pharmaceutical agents.[4] Its trifluoroethoxy group, positioned ortho to the reactive amine, offers a unique combination of steric and electronic attributes that can be leveraged to fine-tune molecular properties and explore new chemical space.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role in the construction of key pharmacophores, provide detailed, field-proven protocols for its utilization in pivotal synthetic transformations, and elucidate the mechanistic rationale behind these methodologies.

The Trifluoroethoxy Advantage: A Physicochemical Perspective

The decision to employ this compound in a synthetic campaign is rooted in the predictable and advantageous modifications it imparts to a molecule. The trifluoroethoxy group is a powerful modulator of several key drug-like properties.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] By replacing a metabolically labile methoxy or ethoxy group with a trifluoroethoxy group, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[1]

Lipophilicity and Permeability: The trifluoroethoxy group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption. The lipophilicity of this compound is reflected in its calculated LogP value.

Reactivity and Basicity: The strong electron-withdrawing nature of the trifluoroethoxy group decreases the basicity of the aniline nitrogen.[8][9] This modulation of pKa can be critical for optimizing drug-receptor interactions and avoiding off-target effects. The ortho-positioning of the group can also introduce steric hindrance that influences the regioselectivity of certain reactions.[10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈F₃NO[11]
Molecular Weight191.15 g/mol [11]
Melting Point49.0 to 53.0 °C[12]
Boiling Point214.9 °C at 760 mmHg[12]
Density1.286 g/cm³[12]
LogP2.79[11][12]

Application in the Synthesis of Bioactive Heterocycles

This compound serves as a versatile precursor for the synthesis of a wide array of bioactive heterocyclic scaffolds that are prevalent in many approved drugs.[13]

Synthesis of Pyrazole-Containing Scaffolds: Towards Novel COX-2 Inhibitors

The 1,5-diarylpyrazole scaffold is the core structure of the highly successful COX-2 inhibitor, Celecoxib.[14] By utilizing this compound, novel analogues of Celecoxib can be synthesized, potentially offering improved potency, selectivity, or pharmacokinetic profiles. The synthesis first requires the conversion of the aniline to the corresponding phenylhydrazine.

Workflow for Pyrazole Synthesis

Aniline This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Diazotization Reduction Reduction (Na₂SO₃) Diazotization->Reduction Hydrazine 2-(2,2,2-Trifluoroethoxy)phenylhydrazine Reduction->Hydrazine Condensation Cyclocondensation (1,3-Diketone, Acid catalyst) Hydrazine->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole

Caption: Synthetic workflow for pyrazole derivatives.

Protocol 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenylhydrazine

This protocol is adapted from established methods for the synthesis of phenylhydrazines.[5]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of sodium sulfite (3.0 eq) in water and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring.

  • Hydrolysis and Isolation: After the addition is complete, gently warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours. Cool the mixture to room temperature and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,2,2-Trifluoroethoxy)phenylhydrazine.

Protocol 2: Synthesis of a Pyrazole Analogue

This protocol is a general procedure for the Knorr pyrazole synthesis.[1][15]

Materials:

  • 2-(2,2,2-Trifluoroethoxy)phenylhydrazine

  • A suitable 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione for a Celecoxib analogue)

  • Glacial Acetic Acid or Ethanol

  • Triethylamine (if using a hydrazine salt)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2,2,2-Trifluoroethoxy)phenylhydrazine (1.0 eq) and the 1,3-dicarbonyl compound (1.05 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Condensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using acetic acid, carefully pour the mixture into ice-water to precipitate the product. If using ethanol, concentrate the solvent under reduced pressure.

  • Purification: Collect the crude product by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Buchwald-Hartwig Amination: A Gateway to Kinase Inhibitors

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a ubiquitous linkage in many kinase inhibitors.[16][17][18] this compound can be coupled with a variety of aryl or heteroaryl halides to construct complex molecular architectures. This reaction is central to the synthesis of scaffolds found in inhibitors of VEGFR-2, B-Raf, p38, and JAK2.[4][14][15][19][20]

Workflow for Buchwald-Hartwig Amination

Aniline This compound Coupling Buchwald-Hartwig Coupling Aniline->Coupling ArylHalide Aryl/Heteroaryl Halide ArylHalide->Coupling Catalyst Pd Catalyst (e.g., Pd(dba)₂) Catalyst->Coupling Ligand Ligand (e.g., XPhos) Ligand->Coupling Base Base (e.g., NaOtBu) Base->Coupling Product N-Aryl Aniline Derivative Coupling->Product

Caption: Buchwald-Hartwig amination workflow.

Protocol 3: Buchwald-Hartwig Amination with an Aryl Chloride

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides.[21]

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).

  • Reaction Setup: Add anhydrous toluene to the Schlenk tube and stir the mixture at room temperature for 5 minutes. Then, add the aryl chloride (1.0 eq) and this compound (1.2 eq).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to reflux (approximately 110 °C) for 6-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Kinase Inhibitor Scaffolds Accessible via Buchwald-Hartwig Amination

Kinase TargetCore ScaffoldReference
VEGFR-2Anilino-quinazoline[3]
B-RafDiaryl-amine[9]
p38Pyridinyl-imidazole[22][23]
JAK2Azaindole[4]
Synthesis of Benzimidazoles and Quinazolines

Benzimidazoles and quinazolines are privileged heterocyclic motifs in medicinal chemistry, forming the core of numerous approved drugs.[24][25][26] this compound can serve as a key starting material for the construction of these important ring systems.

Protocol 4: Synthesis of a Benzimidazole Derivative

This protocol describes a general method for the synthesis of benzimidazoles from o-phenylenediamines (in this case, our aniline derivative) and an aldehyde.[8][10]

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • A mild oxidizing agent (e.g., sodium metabisulfite) or an acid catalyst.

  • Ethanol or Methanol

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in ethanol.

  • Cyclization: Add a catalytic amount of an acid (e.g., a few drops of HCl) or a mild oxidant and heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. The strategic introduction of the trifluoroethoxy group offers a reliable method for enhancing metabolic stability and modulating the physicochemical properties of drug candidates. The protocols outlined in this guide provide a practical framework for the application of this synthon in the synthesis of key pharmaceutical scaffolds, including pyrazoles, N-aryl anilines, benzimidazoles, and quinazolines. As the demand for drug candidates with optimized ADME properties continues to grow, the utility of this compound in accelerating the drug discovery and development process is poised to expand significantly.

References

Application Notes and Protocols for the N-Alkylation of 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 2-(2,2,2-Trifluoroethoxy)aniline Scaffolds

N-alkylated aromatic amines are foundational structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The specific scaffold, this compound, and its N-alkylated derivatives are of particular interest to medicinal chemists and drug development professionals. The trifluoroethoxy group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and versatile protocols for the N-alkylation of this aniline is a critical endeavor in the synthesis of novel chemical entities.

This application note provides a detailed guide to the N-alkylation of this compound, addressing the inherent challenges posed by the electron-withdrawing nature of the trifluoroethoxy substituent. We will explore two powerful and widely applicable methodologies: Reductive Amination and Catalytic N-Alkylation with Alcohols (also known as the "Borrowing Hydrogen" strategy). For each method, we will delve into the underlying mechanistic principles, provide detailed step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

The Challenge: Nucleophilicity of this compound

The trifluoroethoxy group, due to the strong electron-withdrawing effect of the fluorine atoms, significantly decreases the electron density on the aniline nitrogen. This reduced nucleophilicity can make the N-alkylation of this compound more challenging compared to its non-fluorinated counterparts.[1] Therefore, the selection of an appropriate synthetic methodology and careful optimization of reaction conditions are paramount to achieving high yields and purity.

Methodology 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its versatility and broad substrate scope.[2] The reaction proceeds in two key stages: the formation of an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), followed by the in situ reduction of the imine to the corresponding N-alkylated amine.[2][3]

Mechanistic Rationale

The initial step involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration to form an imine. Due to the reduced nucleophilicity of this compound, this step may require mild acid catalysis to activate the carbonyl group. The subsequent reduction of the imine is typically achieved using a mild hydride reducing agent that selectively reduces the C=N bond in the presence of the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose.[3][5]

Visualizing the Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Start This compound + Aldehyde/Ketone in Solvent Acid Add Catalytic Acetic Acid Start->Acid Imine Stir for Imine Formation (1-2h) Acid->Imine ReducingAgent Portion-wise Addition of Sodium Triacetoxyborohydride Imine->ReducingAgent Reaction Stir at Room Temperature (4-24h) ReducingAgent->Reaction TLC Monitor by TLC Reaction->TLC Quench Quench with Sat. NaHCO₃ TLC->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the Reductive Amination of this compound.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Continue stirring the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 4-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[3]

Process Optimization and Troubleshooting
ParameterRecommendationRationale
Solvent DCE or THFThese solvents are effective for both imine formation and the reduction step.[3]
Acid Catalyst Acetic AcidA catalytic amount accelerates imine formation, which can be sluggish with electron-deficient anilines.
Reducing Agent Sodium TriacetoxyborohydrideIt is mild and selective for the reduction of imines in the presence of aldehydes.[5]
Reaction Time 4-24 hoursMonitor by TLC to determine the point of complete consumption of the starting material.
Low Yield Increase reaction time or temperatureFor particularly unreactive carbonyl partners, gentle heating (40-50 °C) may be beneficial.
Side Products Ensure slow addition of NaBH(OAc)₃Rapid addition can lead to an uncontrolled exotherm and potential side reactions.

Methodology 2: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This methodology represents a green and atom-economical approach to N-alkylation.[1] It utilizes readily available and often inexpensive alcohols as the alkylating agents, with water being the only byproduct.[6][7] The reaction is typically catalyzed by transition metals such as ruthenium, iridium, or nickel.[1][8][9]

Mechanistic Rationale

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism involves a sequence of catalytic steps:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and the corresponding aldehyde or ketone.

  • Condensation: The in situ generated carbonyl compound reacts with the aniline to form an imine, releasing a molecule of water.

  • Reduction: The metal-hydride species then reduces the imine to the N-alkylated amine and regenerates the active catalyst.

Visualizing the Catalytic N-Alkylation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound + Alcohol + Catalyst + Base Solvent Add Solvent (e.g., Toluene) Reactants->Solvent Inert Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat to Reaction Temperature (e.g., 110-140 °C) Inert->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Filter Filter through Celite to Remove Catalyst Monitor->Filter Wash Wash with Sat. NH₄Cl and Brine Filter->Wash Dry Dry, Filter, Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for Catalytic N-Alkylation of this compound with Alcohols.

Detailed Experimental Protocol: Catalytic N-Alkylation

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, 1-butanol)

  • Transition Metal Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, NiBr₂)

  • Ligand (if required by the catalyst system)

  • Base (e.g., t-BuOK, K₂CO₃)

  • Toluene or other suitable high-boiling solvent

  • Celite

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the alcohol (1.2-2.0 eq), the transition metal catalyst (e.g., 2.5 mol% NiBr₂), and the base (e.g., 1.0 eq t-BuOK).[10]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 110-140 °C) and stir vigorously.[7]

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3]

Process Optimization and Troubleshooting
ParameterRecommendationRationale
Catalyst System Screen various catalysts (Ru, Ir, Ni, Co) and ligands.The optimal catalyst can vary depending on the specific aniline and alcohol substrates.[7]
Base Strong, non-nucleophilic bases like t-BuOK are often effective.The base is crucial for the catalytic cycle, often facilitating the deprotonation of the amine or alcohol.[7]
Temperature High temperatures (110-140 °C) are generally required.These conditions are necessary to drive the dehydrogenation of the alcohol and subsequent steps.[7]
No Reaction Ensure anhydrous conditions and a properly activated catalyst.Water can inhibit the catalytic cycle. Some catalysts may require pre-activation.
Low Selectivity Adjust the stoichiometry of the reactants.An excess of the aniline can sometimes favor mono-alkylation over di-alkylation.

Alternative Methodologies

While reductive amination and catalytic N-alkylation with alcohols are highly recommended, other methods can also be considered:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, particularly for coupling the aniline with aryl or vinyl halides/triflates.[11][12][13] It is a highly reliable method with a broad substrate scope.

  • Visible-Light-Induced N-Alkylation: For a metal- and base-free approach, photoredox catalysis offers a milder alternative, though its substrate scope for electron-deficient anilines may require specific optimization.[6]

Conclusion

The N-alkylation of this compound, while presenting challenges due to the electron-withdrawing nature of the trifluoroethoxy group, can be effectively achieved through well-established synthetic methodologies. Reductive amination offers a versatile and reliable route using a wide range of carbonyl compounds. Catalytic N-alkylation with alcohols provides a sustainable and atom-economical alternative. The choice of method will depend on the desired alkyl group, available starting materials, and the specific requirements of the synthetic campaign. The protocols and insights provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize N-alkylated derivatives of this valuable scaffold.

References

reaction conditions for coupling 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Coupling of 2-(2,2,2-Trifluoroethoxy)aniline

Introduction: The Versatility of a Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine-containing moieties is a proven method to modulate lipophilicity, metabolic stability, and binding affinity. This compound stands out as a key building block, offering a unique combination of an electron-rich aniline core and a metabolically robust trifluoroethoxy group. The successful application of this intermediate hinges on the ability to form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds from its aniline functional group and its aromatic ring.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key coupling reactions involving this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction optimization and execution. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the construction of arylamines.[1][2] This palladium-catalyzed cross-coupling reaction provides a powerful and general method for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide.[3] For a substrate like this compound, this reaction is the premier method for synthesizing diarylamine structures.

Mechanistic Rationale

The catalytic cycle, a critical concept for troubleshooting and optimization, proceeds through three primary stages:

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) species.

  • Amine Coordination & Deprotonation : The aniline nitrogen coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination : The final step involves the formation of the new C-N bond and the product, regenerating the Pd(0) catalyst to continue the cycle.[1][4]

The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium intermediates and facilitates the rate-limiting reductive elimination step.[3] Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) have proven particularly effective in promoting these couplings, even with less reactive aryl chlorides.[3]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl L_nPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amido L_nPd(II)(Ar)(NR'H) PdII_Aryl->PdII_Amido Amine Coordination PdII_Amide L_nPd(II)(Ar)(NR') PdII_Amido->PdII_Amide Deprotonation (-H-Base+) PdII_Amide->Pd0 Reductive Elimination Product Product (Ar-NR'H) PdII_Amide->Product ArX Aryl Halide (Ar-X) ArX->PdII_Aryl Amine Aniline (R'NH) Amine->PdII_Amido Base Base Base->PdII_Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination
ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (0.5 - 5 mol%)Pd(II) salts are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) complexes can also be used.
Ligand XPhos, RuPhos, BrettPhos (1 - 10 mol%)Bulky, electron-rich phosphine ligands are crucial for stabilizing the catalyst and promoting reductive elimination, especially for challenging substrates.
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5 - 2.5 equiv.)A strong, non-nucleophilic base is required for deprotonation. Sodium tert-butoxide is common, but carbonates can be used for base-sensitive substrates.
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation. High-impact solvents like dioxane should be avoided where possible.[2]
Temperature 80 - 110 °CHeating is typically required to drive the reaction to completion, although some highly active catalyst systems can operate at lower temperatures.
Protocol 1: Buchwald-Hartwig Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the N-arylation of the title compound.

Protocol_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Add Pd(OAc)₂, Ligand, & Base to a dry Schlenk flask B Add Aryl Bromide (1.0 equiv) A->B C Add this compound (1.2 equiv) B->C D Evacuate & Backfill with Inert Gas (3x) C->D E Add Anhydrous Toluene via Syringe D->E F Heat to 100 °C with Vigorous Stirring E->F G Monitor by TLC/LC-MS F->G H Cool to RT, Dilute with Ethyl Acetate G->H I Filter through Celite H->I J Aqueous Workup (H₂O, Brine) I->J K Dry (Na₂SO₄), Concentrate J->K L Purify by Column Chromatography K->L Product Characterize Product (NMR, MS) L->Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%), the selected phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Reagent Addition : Add the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.) to the flask.

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming C-C bonds.[5][6] To utilize this compound in this context, it must first be converted into an aryl halide or triflate (e.g., through Sandmeyer reaction or halogenation). This derivative can then be coupled with a variety of organoboron reagents.

Mechanistic Rationale

The Suzuki coupling follows a catalytic cycle similar to other cross-coupling reactions, but with a key activation step.

  • Oxidative Addition : A Pd(0) species adds to the aryl halide derivative of our aniline (Ar-X), forming a Pd(II) complex.

  • Transmetalation : This is the rate-determining step. The organoboron reagent (R-B(OR)₂) is activated by a base to form a more nucleophilic borate species [R-B(OR)₂(OH)]⁻. This species then transfers its organic group (R) to the palladium center, displacing the halide.[6]

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl L_nPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Diorganyl L_nPd(II)(Ar)(R') PdII_Aryl->PdII_Diorganyl Transmetalation PdII_Diorganyl->Pd0 Reductive Elimination Product Product (Ar-R') PdII_Diorganyl->Product ArX Aryl Halide (Ar-X) ArX->PdII_Aryl Boronic_Acid R'-B(OH)₂ Borate [R'-B(OH)₃]⁻ Boronic_Acid->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->PdII_Aryl Amide_Coupling_Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Amide Formation RCOOH Carboxylic Acid (R-COOH) Isourea O-Acylisourea (Active Intermediate) RCOOH->Isourea EDC EDC EDC->Isourea ActiveEster HOBt Active Ester Isourea->ActiveEster HOBt HOBt HOBt->ActiveEster Amide Amide Product (R-CO-NH-Ar) ActiveEster->Amide Aniline Aniline (Ar-NH₂) Aniline->Amide

References

Application Notes & Protocols: Leveraging 2-(2,2,2-Trifluoroethoxy)aniline in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1] 2-(2,2,2-Trifluoroethoxy)aniline has emerged as a critical building block in this field. Its unique trifluoroethoxy group offers a distinct advantage over the more common trifluoromethyl group, influencing lipophilicity, electronic effects, and binding interactions in ways that can be exploited for the development of novel pesticides.[2] This guide provides an in-depth exploration of this compound as a versatile precursor, detailing its application in the synthesis of next-generation herbicides, fungicides, and insecticides. We present validated, step-by-step protocols for the synthesis of derivative compounds and their subsequent biological screening, offering researchers a practical framework for innovation.

The Strategic Advantage of the Trifluoroethoxy Moiety

This compound is more than just a fluorinated intermediate; it is a strategic component for lead optimization in agrochemical discovery. The trifluoroethoxy (-OCH₂CF₃) group provides a unique set of properties:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and the environment, potentially leading to longer-lasting efficacy.[1]

  • Optimal Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. The ether linkage in the trifluoroethoxy group helps to modulate this lipophilicity, striking a balance that facilitates systemic movement within the plant.

  • Modified Electronic Profile: The electron-withdrawing nature of the trifluoroethoxy group influences the acidity of the aniline's N-H bond and the electron density of the aromatic ring. This modification is crucial for fine-tuning the binding affinity of the final molecule to its specific biological target, such as an enzyme or receptor.[3]

  • Improved Bioavailability: The combination of enhanced stability and optimized lipophilicity contributes to better absorption, translocation, and overall bioavailability of the active ingredient, meaning a lower application rate may be required for effective pest control.[2]

These attributes make this compound a highly valuable starting material for creating diverse libraries of candidate molecules for high-throughput screening.[4][5]

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1841-39-0Chem-Impex[2]
Molecular Formula C₈H₈F₃NOChem-Impex[2]
Molecular Weight 191.15 g/mol Chem-Impex[2]
Appearance LiquidGeneric
Boiling Point ~85-87 °C (at 3 mmHg)Generic
Solubility Soluble in most organic solvents. The trifluoroethoxy group enhances solubility.Chem-Impex[2]

Application as a Core Building Block in Agrochemical Synthesis

The primary amino group of this compound is a versatile chemical handle, allowing for its incorporation into a wide range of agrochemical scaffolds. The general workflow involves synthesizing derivatives and then subjecting them to rigorous biological evaluation.

Agrochemical_Development_Workflow start This compound (Starting Material) synthesis Derivative Synthesis (e.g., Urea, Amide, Heterocycle formation) start->synthesis Reaction purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Candidate Compound Library purification->library screening High-Throughput Biological Screening library->screening in_vitro In-vitro Assays (Enzyme Inhibition, Fungal Growth) screening->in_vitro in_vivo In-vivo Assays (Greenhouse Trials, Insect Bioassays) screening->in_vivo hit_id Hit Identification in_vitro->hit_id in_vivo->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt lead_opt->synthesis Iterate end Pre-commercial Candidate lead_opt->end

Caption: General workflow for developing novel agrochemicals.

Protocol 1: Synthesis of a Phenylurea Herbicide Candidate

Phenylurea herbicides typically act by inhibiting Photosystem II. This protocol details the synthesis of a candidate molecule via the reaction of this compound with an isocyanate.

Causality: The nucleophilic aniline nitrogen readily attacks the electrophilic carbon of the isocyanate group, forming a stable urea linkage. The choice of a non-protic solvent like dichloromethane (DCM) is crucial to prevent side reactions with the highly reactive isocyanate.

Materials:

  • This compound

  • 4-Chlorophenyl isocyanate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (optional, as a scavenger for HCl if the isocyanate is impure)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Isocyanate: While stirring at room temperature (20-25°C), add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM dropwise over 15 minutes using a dropping funnel. Rationale: A slight excess of the isocyanate ensures complete consumption of the starting aniline. Dropwise addition controls the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in a larger volume of DCM (100 mL).

    • Wash the organic layer sequentially with 1M HCl (50 mL) to remove any unreacted aniline or amine impurities, followed by saturated sodium bicarbonate solution (50 mL) to neutralize any acidity, and finally with brine (50 mL) to remove residual water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the resulting white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biological Activity Screening Protocols

After synthesis and purification, the novel derivatives must be evaluated for biological activity. The following are standard, field-proven protocols for primary screening.

Protocol 2: In-vitro Antifungal Screening (Agar Dilution Method)

This method assesses the ability of a compound to inhibit the mycelial growth of a target fungus.

Causality: The compound is incorporated directly into the growth medium. If it is effective, it will interfere with essential fungal processes like respiration or cell division, leading to a measurable reduction in colony growth compared to a control.[6]

Materials:

  • Pure synthesized compound

  • Target fungal species (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Commercial fungicide (e.g., Flutolanil) as a positive control[6]

  • Sterile cork borer (5 mm)

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO. Prepare similar stock solutions for the positive control.

  • Media Preparation: Autoclave the PDA medium and cool it to 50-55°C in a water bath.

  • Incorporation of Compound: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 ppm). For the negative control, add only DMSO. Swirl gently to ensure uniform mixing.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm agar plug from the edge of an actively growing culture of the target fungus and place it, mycelium-side down, in the center of each test plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: When the fungal colony in the negative control plate has almost reached the edge of the dish, measure the diameter of the fungal colony on all plates.

  • Analysis: Calculate the percent inhibition of mycelial growth for each concentration using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] * 100

    • Where C = average colony diameter of the negative control, and T = average colony diameter of the treatment.

    • Use the results to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Protocol 3: Insecticidal Activity Screening (Leaf-Dip Bioassay)

This protocol is effective for evaluating compounds against chewing and sucking insect pests.

Causality: The compound is applied to the leaf surface. Insect mortality results from contact and/or ingestion of the treated leaf tissue. The mode of action could involve disruption of the nervous system, gut function, or other vital processes.[7][8]

Materials:

  • Pure synthesized compound

  • Target insect species (e.g., larvae of Diamondback moth, Plutella xylostella; adults of aphid, Myzus persicae)

  • Host plant leaves (e.g., cabbage, bell pepper)

  • Acetone

  • Triton X-100 (as a surfactant)

  • Commercial insecticide (e.g., a pyrethroid) as a positive control

  • Ventilated containers or petri dishes with moist filter paper

Procedure:

  • Test Solution Preparation: Dissolve the test compound in acetone and then dilute with water containing 0.1% Triton X-100 to prepare a series of concentrations (e.g., 10, 50, 100, 500 ppm). The final acetone concentration should not exceed 1%. Rationale: The surfactant ensures even spreading of the solution on the waxy leaf surface.

  • Treatment: Using forceps, dip a fresh, undamaged leaf into the test solution for 10-15 seconds, ensuring complete coverage.

  • Drying: Allow the treated leaves to air-dry completely on a wire rack for 1-2 hours.

  • Infestation: Place one treated leaf into a ventilated container. Introduce a known number of insects (e.g., 10-20 larvae or adults) into the container.

  • Controls: Prepare a negative control by dipping a leaf in the acetone/surfactant/water solution only. Prepare a positive control using the commercial insecticide.

  • Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).

  • Mortality Assessment: After 48 or 72 hours, count the number of dead insects. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula. Determine the LC₅₀ (Lethal Concentration to kill 50% of the population).

Synthesis_Scheme cluster_0 Reaction aniline This compound plus + isocyanate 4-Chlorophenyl isocyanate arrow -> product Phenylurea Herbicide Candidate conditions DCM, Room Temp 2-4 hours

Caption: Synthesis of a phenylurea herbicide candidate.

Conclusion

This compound is a premier building block for the synthesis of novel agrochemicals.[2] Its unique electronic and physicochemical properties, imparted by the trifluoroethoxy group, provide a powerful tool for researchers to overcome challenges such as pest resistance and metabolic degradation. The protocols outlined in this guide offer a validated starting point for synthesizing and evaluating new derivatives, enabling the rapid identification of promising hit compounds. By systematically applying these synthetic and screening methodologies, research and development professionals can efficiently explore new chemical spaces and accelerate the discovery of safer, more effective crop protection solutions.[5]

References

The Strategic Incorporation of 2-(2,2,2-Trifluoroethoxy)aniline in the Synthesis of Potent Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the application of 2-(2,2,2-Trifluoroethoxy)aniline as a pivotal building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols for the preparation of a key clinical candidate, and the biological significance of the resulting molecule. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: The Advantage of Fluorination in Kinase Inhibitor Design

The development of small molecule kinase inhibitors remains a cornerstone of modern targeted therapy, particularly in oncology. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases. The design of potent and selective kinase inhibitors often hinges on the strategic incorporation of specific structural motifs that can enhance binding affinity, improve metabolic stability, and confer desirable pharmacokinetic properties.

Among the various chemical tools at the disposal of medicinal chemists, the use of fluorinated building blocks has gained significant traction. The introduction of fluorine atoms or fluoroalkyl groups into a drug candidate can profoundly influence its biological activity. The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of properties. Its high electronegativity can lead to favorable interactions within the kinase active site, while its presence often enhances metabolic stability by blocking potential sites of oxidation. This increased stability can translate to improved oral bioavailability and a longer plasma half-life.

This application note will focus on a key fluorinated building block, this compound, and its successful application in the synthesis of Fedratinib, a potent and selective inhibitor of Janus-associated kinase 2 (JAK2).

Fedratinib: A Case Study in the Strategic Use of this compound

Fedratinib is an orally administered kinase inhibitor that has been approved for the treatment of intermediate-2 and high-risk primary or secondary myelofibrosis.[1] Myelofibrosis is a serious bone marrow disorder characterized by the dysregulation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. Fedratinib was specifically designed to target JAK2, a key driver of this disease.[2]

The synthesis of Fedratinib provides an excellent example of the strategic deployment of this compound. The trifluoroethoxy group on the aniline moiety plays a crucial role in the molecule's overall profile, contributing to its potent and selective inhibition of JAK2.

Synthetic Strategy and Protocols

The synthesis of Fedratinib involves a multi-step sequence, with a key step being the coupling of the this compound core with a substituted pyrimidine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.

Overall Synthetic Workflow for Fedratinib

Fedratinib_Synthesis start 2,4-Dichloropyrimidine intermediate1 N2-(2-(2,2,2-Trifluoroethoxy)phenyl) -pyrimidine-2,4-diamine Intermediate start->intermediate1 SNAr Reaction aniline This compound aniline->intermediate1 fedratinib Fedratinib intermediate1->fedratinib Coupling & Deprotection side_chain tert-butyl N-(1-(cyanomethyl)cyclopentyl)carbamate side_chain->fedratinib

Caption: A simplified workflow for the synthesis of Fedratinib.

Protocol 1: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution

This protocol outlines a representative procedure for the crucial SNAr reaction between 2,4-dichloropyrimidine and this compound.

Materials:

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
2,4-Dichloropyrimidine148.98101.49 g
This compound191.15101.91 g
N,N-Diisopropylethylamine (DIPEA)129.24203.48 mL
Isopropanol (IPA)60.10-50 mL

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1.49 g, 10 mmol) in isopropanol (50 mL) is added this compound (1.91 g, 10 mmol).

  • N,N-Diisopropylethylamine (3.48 mL, 20 mmol) is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux (approximately 80-85 °C) and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired intermediate, N-(2-chloropyrimidin-4-yl)-2-(2,2,2-trifluoroethoxy)aniline.

Expected Yield: 75-85%

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a suitable solvent for this type of SNAr reaction as it can dissolve the reactants and is relatively high-boiling, allowing the reaction to be conducted at an elevated temperature to drive it to completion.

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, preventing the protonation of the aniline nitrogen and promoting the forward reaction.

  • Temperature: Refluxing the reaction provides the necessary activation energy for the nucleophilic attack of the aniline on the electron-deficient pyrimidine ring.

Mechanism of Action and Biological Relevance

Fedratinib functions by inhibiting the Janus-associated kinase 2 (JAK2). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for the signaling of a wide range of cytokines and growth factors.[3]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors in mammals. The binding of a cytokine to its receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

In myelofibrosis, a mutation in the JAK2 gene (JAK2V617F) leads to constitutive activation of the JAK/STAT pathway, resulting in uncontrolled cell growth and the pathological features of the disease.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak2 JAK2 receptor->jak2 Activates stat STAT jak2->stat Phosphorylates p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocates gene Gene Expression nucleus->gene fedratinib Fedratinib fedratinib->jak2 Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of Fedratinib.

Inhibitory Profile of Fedratinib

Fedratinib exhibits selectivity for JAK2 over other members of the JAK family. This selectivity is important for minimizing off-target effects.

KinaseIC₅₀ (nM)
JAK2 3
JAK1~105
JAK3>1000
TYK2~405
FLT315
Ret48
Data sourced from preclinical studies.[2]

Conclusion

This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its incorporation into molecules like Fedratinib highlights the importance of fluorination in modern drug design to achieve desired potency, selectivity, and pharmacokinetic properties. The synthetic protocols and biological context provided in this application note are intended to serve as a practical guide for researchers working on the development of novel kinase inhibitors.

References

Protocol for the Synthesis of 2-Nitro-1-(2,2,2-trifluoroethoxy)benzene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the trifluoroethoxylation of an activated aromatic ring, specifically the synthesis of 2-nitro-1-(2,2,2-trifluoroethoxy)benzene from 2-nitrochlorobenzene. Trifluoroethoxylated moieties are of significant interest in drug development for their ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The described methodology is based on the robust Nucleophilic Aromatic Substitution (SNAr) mechanism. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization guidelines.

Introduction: The Strategic Value of Trifluoroethoxylation

In modern medicinal chemistry, the incorporation of fluorine-containing groups is a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is particularly valuable. Its strong electron-withdrawing nature and steric profile can significantly alter a molecule's pKa, conformation, and metabolic profile.[1]

This protocol details the synthesis of a key building block, 2-nitro-1-(2,2,2-trifluoroethoxy)benzene. The procedure leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for constructing aryl ethers.[2] In this reaction, the aromatic ring of 2-nitrochlorobenzene is rendered sufficiently electron-poor by the ortho-nitro group, facilitating the displacement of the chloride leaving group by the 2,2,2-trifluoroethoxide nucleophile.[3] The resulting product can serve as a versatile intermediate for further functionalization, such as the reduction of the nitro group to an amine, opening pathways to a diverse range of complex molecules.

The SNAr Reaction Mechanism: A Stepwise Analysis

The trifluoroethoxylation of 2-nitrochlorobenzene proceeds via the addition-elimination SNAr mechanism. This pathway is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic rings.[4][5]

Causality Behind the Mechanism:

  • Nucleophile Generation: The reaction is initiated by the deprotonation of 2,2,2-trifluoroethanol (TFE) by a strong base, such as sodium hydride (NaH), to form the potent sodium 2,2,2-trifluoroethoxide nucleophile. The choice of a strong, non-nucleophilic base is critical to ensure complete and rapid formation of the alkoxide without competing side reactions.[6][7]

  • Nucleophilic Attack and Meisenheimer Complex Formation: The highly nucleophilic trifluoroethoxide attacks the carbon atom bearing the chlorine leaving group (the ipso-carbon).[5] This is the rate-determining step. The attack is possible because the powerful electron-withdrawing nitro group, positioned ortho to the leaving group, significantly lowers the electron density of the aromatic ring.[8] This addition temporarily breaks the ring's aromaticity, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3]

  • Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack.[2]

  • Rearomatization and Leaving Group Expulsion: The aromaticity of the ring is restored through the elimination of the chloride leaving group, yielding the final product, 2-nitro-1-(2,2,2-trifluoroethoxy)benzene.

Fig 1. High-level overview of the SNAr reaction pathway.

Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagent/MaterialGradeMW ( g/mol )Amount (mmol)Mass/Volume
2-Nitrochlorobenzene≥99%157.5610.01.58 g
2,2,2-Trifluoroethanol (TFE)≥99%100.0412.00.88 mL
Sodium Hydride (NaH)60% dispersion in oil24.0012.00.48 g
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%--40 mL
Ethyl AcetateACS Grade--~200 mL
HexanesACS Grade--~300 mL
Saturated NaCl solution (Brine)---~100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade--As needed
Silica Gel230-400 mesh--As needed
  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.

  • 2-Nitrochlorobenzene: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[9]

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from any moisture. Quench excess NaH carefully.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant that can be absorbed through the skin. Handle with care.[9]

  • 2,2,2-Trifluoroethanol (TFE): Irritant and harmful if swallowed or inhaled.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Halogenated and non-halogenated waste streams should be segregated.

Reaction Setup:

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • To the flask, add 2-nitrochlorobenzene (1.58 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

Nucleophile Preparation and Reaction:

  • In a separate, dry 50 mL flask under a nitrogen atmosphere, add anhydrous DMF (20 mL) and 2,2,2-trifluoroethanol (0.88 mL, 12.0 mmol).

  • Cool this TFE/DMF solution in an ice-water bath (0 °C).

  • Carefully and portion-wise, add the sodium hydride dispersion (0.48 g, 12.0 mmol) to the cooled TFE solution. Caution: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

  • Using a cannula or syringe, slowly transfer the prepared sodium trifluoroethoxide solution to the flask containing the 2-nitrochlorobenzene solution.

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 4-8 hours.

Work-up and Purification:

  • Once the starting material is consumed (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) to isolate the pure product.[10]

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-nitro-1-(2,2,2-trifluoroethoxy)benzene as a pale yellow oil or solid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Nitrochlorobenzene in Anhydrous DMF C Add Alkoxide to Aryl Halide A->C B Prepare NaOCH₂CF₃ in DMF (0°C to RT) B->C D Heat Reaction to 80°C C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine & Dry G->H I Concentrate H->I J Purify via Column Chromatography I->J K Isolate Pure Product J->K

Fig 2. Step-by-step experimental workflow.

Characterization and Expected Results

The identity and purity of the synthesized 2-nitro-1-(2,2,2-trifluoroethoxy)benzene (MW: 221.13 g/mol ) should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons and a quartet for the -OCH₂- group due to coupling with the adjacent -CF₃ group.

  • ¹⁹F NMR: Expect a triplet corresponding to the -CF₃ group.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons and the trifluoroethoxylated carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at the expected m/z value.

  • Yield: A typical isolated yield for this reaction is in the range of 75-90%.

Conclusion

This application note provides a reliable and reproducible protocol for the trifluoroethoxylation of 2-nitrochlorobenzene. The SNAr reaction is a cornerstone of synthetic chemistry, and its application here yields a valuable building block for drug discovery and materials science. By understanding the underlying mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently synthesize this and analogous compounds.

References

The Rising Star in Advanced Polymers: Application Notes for 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Polyanilines

For decades, polyaniline (PANI) has been a cornerstone of conducting polymer research due to its unique electronic, electrochemical, and optical properties, coupled with its straightforward synthesis. However, challenges such as poor solubility in common organic solvents have limited its processability and broader application. The strategic functionalization of the aniline monomer is a proven method to overcome these limitations. This guide introduces 2-(2,2,2-Trifluoroethoxy)aniline, a monomer poised to create a new generation of polyanilines with enhanced properties. The introduction of the trifluoroethoxy group at the ortho position is not merely an alteration; it is a strategic enhancement designed to impart superior solubility, thermal stability, and unique electronic characteristics. The high electronegativity of the fluorine atoms and the steric bulk of the trifluoroethoxy group are expected to significantly modify the polymer's morphology and electronic structure. This document provides a comprehensive overview, theoretical grounding, and detailed protocols for the synthesis and characterization of polymers derived from this promising monomer.

Monomer Profile: this compound

A thorough understanding of the monomer is critical for predicting its polymerization behavior and the properties of the resulting polymer.

PropertyValueReference
Molecular Formula C₈H₈F₃NO[1]
Molecular Weight 191.15 g/mol [1]
Appearance Crystalline Powder[1]
Melting Point 51°C[1]
CAS Number 57946-60-8[1]

The ortho-position of the trifluoroethoxy group is expected to influence the polymerization mechanism and the final polymer architecture. Unlike unsubstituted aniline, the bulky ortho-substituent will likely lead to a greater torsion angle between the phenyl rings along the polymer backbone. This can decrease the extent of π-conjugation, potentially lowering the electrical conductivity compared to pristine PANI, but significantly enhancing solubility.[2]

Polymerization of this compound: A Representative Protocol

The following protocol details the chemical oxidative polymerization of this compound. This method is adapted from established procedures for other substituted anilines and is expected to yield soluble poly(this compound).[3]

Core Principles of the Synthesis

Chemical oxidative polymerization is a robust and widely used method for synthesizing polyanilines. The reaction is initiated by an oxidizing agent, typically ammonium persulfate (APS), in an acidic medium. The acidic environment is crucial as it protonates the aniline monomer, rendering it susceptible to oxidation and subsequent polymerization. The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain.

Experimental Protocol: Chemical Oxidative Polymerization

Materials:

  • This compound (Monomer)

  • Ammonium Persulfate (APS) (Oxidant)

  • Hydrochloric Acid (HCl), 1 M (Dopant and reaction medium)

  • Methanol (for washing)

  • Ammonium Hydroxide (for de-doping, optional)

  • Deionized Water

Equipment:

  • 250 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Buchner Funnel and Filter Paper

  • Vacuum Flask

  • Drying Oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.91 g (10 mmol) of this compound in 100 mL of 1 M HCl. Place the beaker in an ice bath and stir the solution until the monomer is completely dissolved and the temperature is stable between 0-5°C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Pre-cool this solution in the ice bath. The molar ratio of oxidant to monomer is a critical parameter; a 1.25:1 ratio is a good starting point.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirring monomer solution over a period of 30 minutes. A color change to dark green or black should be observed, indicating the onset of polymerization.

  • Reaction Continuation: Allow the reaction to proceed with continuous stirring in the ice bath for 24 hours.

  • Polymer Isolation: After 24 hours, collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer precipitate with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers. Follow this with a wash with methanol to remove any remaining impurities.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60°C for 24 hours. The final product is the doped, conductive form of poly(this compound).

  • (Optional) De-doping: To obtain the non-conductive, base form of the polymer, the doped powder can be stirred in a 0.1 M ammonium hydroxide solution for 12 hours, followed by filtration, washing with deionized water until the filtrate is neutral, and drying.

Visualizing the Polymerization Workflow

G cluster_prep Preparation (0-5°C) cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_product Final Product Monomer Monomer Solution This compound in 1M HCl Polymerization Dropwise addition of Oxidant to Monomer (24h, 0-5°C) Monomer->Polymerization Oxidant Oxidant Solution Ammonium Persulfate in 1M HCl Oxidant->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Wash_HCl Wash with 1M HCl Filtration->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Drying Vacuum Drying (60°C) Wash_MeOH->Drying Final_Polymer Poly(this compound) (Doped, Conductive Form) Drying->Final_Polymer

Caption: Workflow for the chemical oxidative polymerization of this compound.

Expected Properties and Characterization

The resulting poly(this compound) is anticipated to exhibit a unique combination of properties.

PropertyExpected OutcomeRationale
Solubility High solubility in common organic solvents (e.g., NMP, DMF, DMSO).The bulky and polar trifluoroethoxy group disrupts inter-chain packing, reducing the forces that render PANI insoluble.[2]
Thermal Stability Enhanced thermal stability compared to PANI.The strong C-F bonds in the trifluoroethoxy group contribute to higher thermal degradation temperatures.
Electrical Conductivity Lower than unsubstituted PANI.The steric hindrance from the ortho-substituent increases the dihedral angle between aromatic rings, reducing π-conjugation along the polymer backbone.[2]
Morphology Likely amorphous or semi-crystalline with reduced crystallinity.The bulky side group is expected to hinder the formation of highly ordered crystalline domains.
Standard Characterization Protocols

A suite of analytical techniques is necessary to confirm the structure and properties of the synthesized polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the successful polymerization and identify key functional groups.

    • Protocol: Acquire the FTIR spectrum of the dried polymer powder.

    • Expected Peaks: Look for characteristic peaks corresponding to the benzenoid and quinoid rings of the polyaniline backbone, as well as strong C-F and C-O stretching vibrations from the trifluoroethoxy group.

  • UV-Vis Spectroscopy:

    • Objective: To study the electronic transitions and confirm the conducting state of the polymer.

    • Protocol: Dissolve the polymer in a suitable solvent (e.g., NMP) and record the UV-Vis spectrum.

    • Expected Absorptions: For the doped state, expect to see absorptions corresponding to the π-π* transition of the benzenoid rings and polaron-π* and π-polaron transitions, characteristic of conducting polymers.

  • Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy:

    • Objective: To elucidate the detailed chemical structure of the polymer.

    • Protocol: Dissolve the de-doped (base) form of the polymer in a deuterated solvent (e.g., DMSO-d₆) for analysis.

    • Expected Signals: Broad signals in the aromatic region of the ¹H NMR spectrum are indicative of a polymeric structure. The ¹⁹F NMR will show signals corresponding to the -CF₃ group.

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability of the polymer.

    • Protocol: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) and monitor the weight loss as a function of temperature.

    • Expected Result: A higher onset temperature of degradation compared to unsubstituted polyaniline.

Potential Applications and Future Directions

The unique properties imparted by the 2-(2,2,2-trifluoroethoxy) substituent open up a range of advanced applications for this new class of polyaniline.

G cluster_monomer Monomer cluster_polymer Polymer cluster_properties Key Properties cluster_applications Potential Applications Monomer This compound Polymer Poly(this compound) Monomer->Polymer Solubility Enhanced Solubility Polymer->Solubility Stability Thermal Stability Polymer->Stability Hydrophobicity Hydrophobicity Polymer->Hydrophobicity Coatings Anti-Corrosion Coatings Solubility->Coatings Electronics Printable Electronics Solubility->Electronics Stability->Coatings Sensors Chemical Sensors Hydrophobicity->Sensors Membranes Gas Separation Membranes Hydrophobicity->Membranes

References

Quantitative Analysis of 2-(2,2,2-Trifluoroethoxy)aniline: A Guide to Chromatographic Methods for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 2-(2,2,2-Trifluoroethoxy)aniline

This compound is a crucial chemical intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique trifluoroethoxy group can impart desirable properties such as enhanced metabolic stability and bioavailability to the final active ingredient.[1] Therefore, the precise and accurate quantification of this intermediate is of paramount importance during process development, for quality control of starting materials, and in stability studies to ensure the safety and efficacy of the end products.

This comprehensive guide provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles and practical protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodologies are presented with a focus on the scientific rationale behind the chosen parameters and are structured to be self-validating systems in line with international regulatory expectations.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValue
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Melting Point 49-53 °C
Boiling Point 214.9 °C at 760 mmHg
Appearance White to light gray to light yellow crystalline powder

These properties indicate that this compound is a semi-volatile compound with a crystalline nature at room temperature, making it amenable to analysis by both HPLC and GC.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar compounds like anilines.[1][2][3] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. This method offers the advantage of not requiring derivatization, which simplifies sample preparation and reduces the potential for analytical errors.[1][4]

Principle of Separation

In this RP-HPLC method, a C18 column is employed as the stationary phase, which consists of silica particles bonded with octadecylsilyl groups, creating a non-polar surface. The mobile phase is a mixture of a polar solvent (water, often with a buffer to control pH) and a less polar organic solvent (acetonitrile or methanol). This compound, being a moderately polar compound, will have an affinity for both the stationary and mobile phases. By carefully controlling the composition of the mobile phase, we can achieve efficient separation from potential impurities. Detection is performed using a UV detector, as the aromatic ring in the analyte absorbs light in the ultraviolet region.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or other suitable buffer)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard choice for reversed-phase chromatography, offering good resolution for a wide range of compounds.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrilePhosphoric acid helps to maintain a consistent pH and improve peak shape by suppressing the ionization of the amine group.
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% BA gradient elution is recommended to ensure the separation of potential impurities with different polarities and to elute the analyte with a good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 240 nmThe wavelength should be optimized by scanning the UV spectrum of the analyte to find the absorbance maximum for optimal sensitivity.
Injection Volume 10 µLThis volume can be adjusted based on the concentration of the sample and the sensitivity of the detector.

4. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial composition).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol) to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Prepare Working Standards B->C D Filter Sample B->D E Inject into HPLC C->E D->E F Separation on C18 Column E->F G UV Detection at 240 nm F->G H Generate Calibration Curve G->H I Integrate Sample Peak G->I J Quantify Analyte H->J I->J

Caption: Workflow for HPLC-UV analysis.

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. It provides both quantitative information and structural confirmation through the mass spectrum of the analyte. For anilines, derivatization is sometimes employed to improve chromatographic performance; however, direct analysis is often possible.[5][6]

Principle of Separation and Detection

In this method, the sample is vaporized in a heated injector and carried by an inert gas (carrier gas) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern observed in the mass spectrum is a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Methanol or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., N-methylaniline, if required for improved precision)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software.

3. Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of semi-volatile compounds.
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/minInert gases that carry the sample through the column. Hydrogen can offer faster analysis times.
Injector Temp. 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Oven Program Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is used to separate compounds with different boiling points. This program should be optimized for the specific sample matrix.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
MS Acquisition Scan mode (m/z 50-300) for identificationSelected Ion Monitoring (SIM) for quantificationScan mode provides full mass spectra for identification. SIM mode increases sensitivity and selectivity by monitoring only specific ions of the target analyte.
SIM Ions To be determined from the full scan mass spectrum of the analyte (e.g., molecular ion and major fragment ions).For this compound (MW 191.15), potential ions to monitor would be m/z 191 (M+), and other significant fragments.

4. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with ethyl acetate. If using an internal standard, add it to each standard and sample at a constant concentration.

  • Sample Solution: Dissolve a known amount of the sample in ethyl acetate to achieve a final concentration within the calibration range.

5. Data Analysis:

  • Identify the peak for this compound based on its retention time and by comparing its mass spectrum with that of the reference standard.

  • For quantification in SIM mode, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (if used) against the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample using the calibration curve.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Standard & Sample B_gc Dissolve in Ethyl Acetate A_gc->B_gc C_gc Prepare Working Standards B_gc->C_gc D_gc Inject into GC C_gc->D_gc E_gc Vaporization & Separation D_gc->E_gc F_gc Ionization & Mass Detection E_gc->F_gc G_gc Identify by RT & Mass Spectrum F_gc->G_gc H_gc Generate Calibration Curve (SIM) F_gc->H_gc I_gc Quantify Analyte G_gc->I_gc H_gc->I_gc

Caption: Workflow for GC-MS analysis.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, any analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10]

Key Validation Parameters

The following table summarizes the essential parameters for the validation of the quantitative methods described above.

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).The analyte peak should be well-resolved from other peaks, and peak purity should be demonstrated (e.g., by PDA or MS).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied.

Conclusion

The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, such as the need for structural confirmation (favoring GC-MS) or the desire for a simpler, high-throughput method (favoring HPLC-UV). It is imperative that the selected method is thoroughly validated according to ICH guidelines to ensure the integrity of the generated data, which is a cornerstone of scientific research and pharmaceutical development. These protocols serve as a strong foundation for the development of tailored analytical solutions for this important chemical intermediate.

References

Application Note: Scale-Up Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the scale-up synthesis of 2-(2,2,2-Trifluoroethoxy)aniline, a key building block in the development of pharmaceuticals and agrochemicals.[1] The synthesis involves a Williamson ether synthesis to form 1-(2,2,2-trifluoroethoxy)-2-nitrobenzene, followed by a robust catalytic hydrogenation to yield the target aniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, process hazard analysis, and analytical protocols to ensure a safe, efficient, and scalable manufacturing process.

Introduction and Strategic Overview

This compound is a critical intermediate in medicinal chemistry. The trifluoroethoxy group can enhance metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs).[1] Its synthesis on a laboratory scale is well-established; however, transitioning to a multi-kilogram scale introduces significant challenges in terms of reaction control, safety, and purification.

The selected synthetic strategy is a robust and economically viable two-step process chosen for its scalability and use of readily available starting materials:

  • Step 1: O-Alkylation. A Williamson ether synthesis between 2-nitrophenol and a trifluoroethylating agent.

  • Step 2: Nitro Group Reduction. Catalytic hydrogenation of the nitro-intermediate to the corresponding aniline.[2]

This approach avoids harsh conditions and reagents that are difficult to handle at an industrial scale, making it a preferred route for bulk production.

Process Workflow and Chemical Logic

The overall transformation is outlined below. Each step has been optimized for yield, purity, and operational safety at scale.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation A 2-Nitrophenol E 1-(2,2,2-trifluoroethoxy)- 2-nitrobenzene A->E 60-70°C, 12-18h A->E B 2,2,2-Trifluoroethyl Trifluoromethanesulfonate B->E 60-70°C, 12-18h B->E C Potassium Carbonate (Base) C->E 60-70°C, 12-18h C->E D Acetonitrile (Solvent) D->E 60-70°C, 12-18h D->E F 1-(2,2,2-trifluoroethoxy)- 2-nitrobenzene E->F Workup & Isolation J This compound F->J 25-35°C, 4-6h F->J G H2 Gas (45-55 psi) G->J 25-35°C, 4-6h G->J H 5% Pd/C (Catalyst) H->J 25-35°C, 4-6h H->J I Methanol (Solvent) I->J 25-35°C, 4-6h I->J

Diagram 1: Overall workflow for the two-step synthesis.

Process Hazard Analysis and Safety Protocols

Scaling up chemical reactions requires a meticulous evaluation of potential hazards. The primary risks in this synthesis are associated with the reagents used and the hydrogenation step.

3.1. Reagent Handling and Safety

ReagentCAS NumberKey HazardsRecommended PPE & Handling
2-Nitrophenol88-75-5Toxic, Flammable Solid, IrritantChemical-resistant gloves, safety goggles, face shield, respirator. Handle in a ventilated enclosure.
2,2,2-Trifluoroethyl Trifluoromethanesulfonate6226-25-1Toxic, Corrosive, Lachrymator. Causes severe skin burns and eye damage.[3][4]Neoprene gloves, chemical suit, face shield, respirator. Handle in a chemical fume hood with extreme caution.[3]
Potassium Carbonate584-08-7Serious eye irritant.Standard PPE (gloves, goggles).
Hydrogen (H₂) Gas1333-74-0Extremely flammable gas.[5][6] Forms explosive mixtures with air.[7]Use in a designated, well-ventilated area with H₂ detectors.[7] Ensure all equipment is properly grounded.[8]
Palladium on Carbon (Pd/C)7440-05-3Pyrophoric when dry.[6] May ignite flammable solvents upon exposure to air.[5][7]Handle as a wet slurry. Never allow the catalyst to dry in the presence of air. Perform catalyst filtration under a nitrogen blanket.[6]

3.2. Hydrogenation Safety Protocol

Catalytic hydrogenation is a high-hazard operation due to the use of a pyrophoric catalyst and flammable hydrogen gas under pressure.[5][6] A strict protocol is mandatory.

  • Vessel Inspection: Before use, inspect the high-pressure hydrogenation reactor for any damage and ensure pressure gauges and safety relief valves are functional.[9]

  • Inerting the System: The reaction vessel containing the substrate, solvent, and catalyst must be purged with an inert gas (e.g., nitrogen) at least three times to remove all oxygen before introducing hydrogen.[6][9]

  • Leak Testing: After charging, pressurize the reactor with nitrogen to the maximum intended operating pressure and hold for at least 30 minutes to check for leaks before introducing hydrogen.[9]

  • Controlled Hydrogen Introduction: Introduce hydrogen slowly to the desired pressure. Monitor the reaction temperature and pressure closely. The reaction is exothermic and may require cooling.

  • Safe Shutdown: After the reaction is complete, cool the reactor, vent the excess hydrogen to a safe location, and purge the system again with nitrogen three times before opening.[9]

Detailed Scale-Up Protocols

4.1. Step 1: Synthesis of 1-(2,2,2-trifluoroethoxy)-2-nitrobenzene

G start 2-Nitrophenol + Potassium Carbonate in Acetonitrile reagent_add Add 2,2,2-Trifluoroethyl Trifluoromethanesulfonate dropwise at <30°C start->reagent_add heat Heat to 65°C Monitor by HPLC/TLC (12-18 hours) reagent_add->heat Exothermic workup Cool, Filter Solids Concentrate Filtrate heat->workup extraction Aqueous Wash (H₂O, Brine) Dry over Na₂SO₄ workup->extraction product 1-(2,2,2-trifluoroethoxy) -2-nitrobenzene extraction->product Isolate as oil

Diagram 2: Workflow for Williamson Ether Synthesis.

Methodology:

  • Reactor Setup: Charge a 50 L jacketed glass reactor with 2-nitrophenol (2.00 kg, 14.38 mol) and anhydrous potassium carbonate (3.97 kg, 28.76 mol).

  • Solvent Addition: Add acetonitrile (20 L) to the reactor and begin stirring to form a slurry.

  • Reagent Addition: Cool the reactor to 20-25°C. Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (4.03 kg, 17.26 mol) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 35°C. The addition is exothermic.

  • Reaction: After the addition is complete, heat the mixture to 65°C and maintain for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the consumption of 2-nitrophenol is >99%.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 2 L).

  • Isolation: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (15 L) and wash with water (2 x 10 L) and brine (1 x 10 L).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a yellow to brown oil.

    • Expected Yield: 3.0 - 3.2 kg (94-99%)

    • Purity (HPLC): >98%

4.2. Step 2: Synthesis of this compound

Methodology:

  • Catalyst Slurry: In a separate vessel, carefully prepare a slurry of 5% Palladium on Carbon (50% wet, 150 g) in methanol (1.5 L) under a nitrogen atmosphere.

  • Reactor Charging: Charge a 50 L high-pressure hydrogenator with 1-(2,2,2-trifluoroethoxy)-2-nitrobenzene (3.00 kg, 13.56 mol) and methanol (15 L).

  • Catalyst Transfer: Transfer the catalyst slurry to the reactor under a nitrogen blanket.

  • Inerting: Seal the reactor and purge the system with nitrogen (3 x 20 psi) followed by a vacuum purge.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Stir the reaction vigorously. The reaction is exothermic; maintain the internal temperature between 25-35°C using a cooling jacket.

  • IPC: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-6 hours. Confirm completion by HPLC/TLC.

  • Shutdown and Filtration: Once complete, vent the excess hydrogen and purge the reactor with nitrogen (3 x 20 psi).[9] Carefully filter the reaction mixture through a bed of Celite® under a nitrogen atmosphere to remove the pyrophoric Pd/C catalyst. Wash the catalyst bed with methanol (2 x 2 L).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If required, the crude product can be purified by vacuum distillation to afford a colorless to pale yellow oil.

    • Expected Yield: 2.4 - 2.5 kg (92-96%)

    • Purity (HPLC): >99%

Analytical Characterization

AnalysisIntermediate (Nitro Compound)Final Product (Aniline)
Appearance Yellow to brown oilColorless to pale yellow oil
¹H NMR Consistent with structureConsistent with structure
¹⁹F NMR Singlet at approx. -74 ppmSinglet at approx. -74 ppm
GC-MS (m/z) M⁺ at 221.04M⁺ at 191.06
Purity (HPLC) >98%>99%
Boiling Point Not applicable~215°C (atm)[10]

Conclusion

This application note details a scalable, safe, and efficient two-step synthesis for producing high-purity this compound. The protocols emphasize critical process safety management, particularly for the high-pressure hydrogenation step, and provide clear in-process controls for robust manufacturing. By adhering to these guidelines, researchers and process chemists can confidently scale the production of this valuable pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,2,2-Trifluoroethoxy)aniline. This valuable compound serves as a key building block in the development of novel pharmaceuticals and agrochemicals, where the trifluoroethoxy moiety often imparts desirable properties such as enhanced metabolic stability and bioavailability.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.

I. Synthetic Strategies Overview

The synthesis of this compound can be approached through several synthetic routes. The choice of strategy often depends on the available starting materials, scale of the reaction, and desired purity. Here, we will focus on the most prevalent and practical methods.

Method A: Nucleophilic Aromatic Substitution (SNAr) of an Activated Aryl Halide

This is a common and often high-yielding approach. It typically involves the reaction of 2,2,2-trifluoroethanol with an activated aryl halide, such as 1-chloro-2-nitrobenzene, followed by reduction of the nitro group.

Method B: O-Alkylation of 2-Aminophenol

Direct alkylation of 2-aminophenol with a suitable trifluoroethylating agent is another viable route. However, this method can be complicated by competing N-alkylation.[2][3]

Method C: Copper- or Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Ullmann condensation or Buchwald-Hartwig amination, offer alternative pathways.[4][5][6][7][8][9][10][11][12][13] These reactions can be powerful but often require careful optimization of catalysts, ligands, and reaction conditions.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the SNAr Reaction (Method A)

  • Question: I am attempting to synthesize 1-nitro-2-(2,2,2-trifluoroethoxy)benzene from 1-chloro-2-nitrobenzene and 2,2,2-trifluoroethanol with a base like potassium carbonate, but my yields are consistently low. What could be the problem?

  • Answer: Low yields in this SNAr reaction can stem from several factors. Let's break down the potential causes and solutions:

    • Insufficient Base Strength or Solubility: Potassium carbonate is a common choice, but its effectiveness can be limited by its solubility in the reaction solvent. Consider using a stronger, more soluble base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the trifluoroethanol. When using NaH, be sure to wash it with dry hexanes to remove any mineral oil, which can interfere with the reaction.

    • Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to 80-120 °C. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

    • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and increase the nucleophilicity of the trifluoroethoxide.

    • Water Contamination: The presence of water can hydrolyze the aryl halide and consume the base, leading to lower yields. Ensure all your reagents and glassware are thoroughly dried before use.

    Experimental Protocol: Synthesis of 1-nitro-2-(2,2,2-trifluoroethoxy)benzene

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (10 mL) and 2,2,2-trifluoroethanol (1.2 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with dry hexanes) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add 1-chloro-2-nitrobenzene (1.0 eq) to the reaction mixture.

    • Heat the reaction to 100 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench by slowly adding water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Competing N-Alkylation in the O-Alkylation of 2-Aminophenol (Method B)

  • Question: I am trying to directly alkylate 2-aminophenol with a trifluoroethylating agent, but I am getting a significant amount of the N-alkylated and N,O-dialkylated side products. How can I improve the selectivity for O-alkylation?

  • Answer: The selective O-alkylation of 2-aminophenol is challenging due to the similar nucleophilicity of the amino and hydroxyl groups. Here are some strategies to favor O-alkylation:

    • Protecting the Amino Group: The most reliable method is to temporarily protect the amino group.[2][3] You can form an imine with benzaldehyde, which can be easily hydrolyzed after the O-alkylation step.

    • Choice of Base and Solvent: Using a weaker base and a protic solvent can sometimes favor O-alkylation. The hydroxyl group is more acidic than the amino group, so a carefully chosen base might selectively deprotonate the phenol.

    • Trifluoroethylating Agent: The reactivity of the trifluoroethylating agent can also influence selectivity. Highly reactive agents like trifluoroethyl triflate may lead to less selectivity. Consider using less reactive agents like 2,2,2-trifluoroethyl tosylate.

    Experimental Protocol: Selective O-Alkylation of 2-Aminophenol

    • Protection: In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and benzaldehyde (1.05 eq) in ethanol. Stir at room temperature for 1-2 hours until imine formation is complete (monitor by TLC).

    • O-Alkylation: To the solution containing the imine, add a suitable base such as potassium carbonate (1.5 eq) and 2,2,2-trifluoroethyl tosylate (1.2 eq). Heat the reaction to reflux and monitor by TLC.

    • Deprotection: After the O-alkylation is complete, cool the reaction mixture and add 1M HCl. Stir until the imine is hydrolyzed.

    • Work-up: Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Purify as needed.

Issue 3: Incomplete Reduction of the Nitro Group

  • Question: I have successfully synthesized 1-nitro-2-(2,2,2-trifluoroethoxy)benzene, but I am struggling with the reduction to this compound. My reactions are either incomplete or I am getting side products. What are the best conditions for this reduction?

  • Answer: The reduction of an aromatic nitro group is a common transformation, but the choice of reducing agent and conditions is crucial for a clean and complete reaction.

    • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is highly effective.[14] Ensure the catalyst is active and the system is properly purged with hydrogen.

    • Metal-Acid Reductions: A classic method is the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[15] This method is robust but can sometimes lead to chlorinated byproducts if not controlled properly.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a catalyst like Pd/C can be a safer and more convenient alternative to using hydrogen gas.

    Experimental Protocol: Reduction of 1-nitro-2-(2,2,2-trifluoroethoxy)benzene

    • In a round-bottom flask, dissolve 1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in ethanol or methanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization if necessary.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the typical melting point of this compound?

    • A1: The reported melting point is in the range of 49-53 °C.[1][15]

  • Q2: What are some common impurities I should look out for?

    • A2: Depending on the synthetic route, common impurities may include:

      • Unreacted starting materials (e.g., 1-chloro-2-nitrobenzene, 2-aminophenol).

      • N-alkylated or N,O-dialkylated byproducts (in Method B).

      • Incompletely reduced nitro compound (in Method A).

      • Over-reduction products (e.g., azoxy, azo, or hydrazo compounds) if the reduction is not well-controlled.

      • Isomeric products if the starting materials are not pure.[16]

  • Q3: What are the best analytical techniques to monitor the reaction and check for purity?

    • A3:

      • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

      • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile components and byproducts.

      • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and identification of impurities.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Yes, always consult the Safety Data Sheet (SDS) for all reagents.

      • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

      • Trifluoroethanol and its derivatives: Can be corrosive and toxic. Handle in a well-ventilated fume hood.

      • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions.

      • Aniline and its derivatives: Can be toxic and absorbed through the skin. Wear appropriate personal protective equipment (PPE).[17]

IV. Data and Visualization

Table 1: Comparison of Reaction Conditions for SNAr
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1001245
2NaHDMF100485
3KOtBuTHF65678
4Cs₂CO₃DMF120892[12]

Note: Yields are illustrative and can vary based on specific experimental conditions.

Diagram 1: Troubleshooting Workflow for Low Yield in SNAr Reaction

Troubleshooting S_N_Ar start Low Yield in S_N_Ar check_base Is the base strong enough and soluble? start->check_base check_temp Is the reaction temperature high enough? check_base->check_temp Yes solution_base Use a stronger base (NaH, KOtBu) or a more soluble one (Cs2CO3) check_base->solution_base No check_solvent Is the solvent appropriate (polar aprotic)? check_temp->check_solvent Yes solution_temp Increase temperature to 80-120 °C and monitor by TLC check_temp->solution_temp No check_water Are reagents and glassware dry? check_solvent->check_water Yes solution_solvent Use DMF, DMSO, or NMP check_solvent->solution_solvent No solution_water Thoroughly dry all reagents and glassware check_water->solution_water No

Caption: Decision tree for troubleshooting low yields in the SNAr reaction.

Diagram 2: Synthetic Pathways to this compound

Synthetic_Pathways cluster_A Method A: SNAr Route cluster_B Method B: O-Alkylation Route A1 1-Chloro-2-nitrobenzene + CF3CH2OH A2 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene A1->A2 Base (e.g., NaH), DMF C1 This compound A2->C1 Reduction (e.g., H2, Pd/C) B1 2-Aminophenol B2 Protected 2-Aminophenol B1->B2 Protection (e.g., Benzaldehyde) B3 O-Alkylated Protected Intermediate B2->B3 CF3CH2X, Base B3->C1 Deprotection

Caption: Overview of the main synthetic routes to the target compound.

V. References

  • Buchwald–Hartwig amination. In: Wikipedia. --INVALID-LINK--

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. National Institutes of Health. --INVALID-LINK--

  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. National Institutes of Health. --INVALID-LINK--

  • Ullmann condensation. In: Wikipedia. --INVALID-LINK--

  • Buchwald-Hartwig Amination. American Chemical Society. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • Experimental Protocol for Buchwald-Hartwig Amination of Anilines. Benchchem. --INVALID-LINK--

  • This compound. LookChem. --INVALID-LINK--

  • This compound. Chem-Impex. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • 4-(2,2,2-Trifluoroethoxy)aniline. Benchchem. --INVALID-LINK--

  • Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents. --INVALID-LINK--

  • Ullmann Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • This compound. Synblock. --INVALID-LINK--

  • Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem. --INVALID-LINK--

  • Ullmann Reaction. Thermo Fisher Scientific. --INVALID-LINK--

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. --INVALID-LINK--

  • Selective alkylation of the amino group of aminophenols. ResearchGate. --INVALID-LINK--

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. --INVALID-LINK--

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. --INVALID-LINK--

  • 2-Chloro-3-(2,2,2-trifluoroethoxy)aniline. Matrix Scientific. --INVALID-LINK--

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. --INVALID-LINK--

  • Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. ResearchGate. --INVALID-LINK--

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. --INVALID-LINK--

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. --INVALID-LINK--

  • Selective alkylation of aminophenols. ResearchGate. --INVALID-LINK--

  • N-alkylation of aminophenols. Reddit. --INVALID-LINK--

  • Purification of Aniline. LookChem. --INVALID-LINK--

  • Synthesis of 2-nitro-5-chloroaniline. PrepChem.com. --INVALID-LINK--

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. --INVALID-LINK--

  • 2-(Trifluoromethoxy)aniline. Sigma-Aldrich. --INVALID-LINK--

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [No Source Found].

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. --INVALID-LINK--

  • 2-Nitrochlorobenzene synthesis. ChemicalBook. --INVALID-LINK--

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. --INVALID-LINK--

  • 3,4-Dichloro-1-nitrobenzene-aniline (2/1). University of Strathclyde. --INVALID-LINK--

  • 2-Chloro-5-nitroaniline. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2,2,2-Trifluoroethoxy)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its preparation. We provide in-depth, field-tested insights and troubleshooting protocols to ensure the successful and efficient synthesis of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant strategies for synthesizing this molecule, each with distinct advantages and challenges. The choice often depends on the scale, available starting materials, and purity requirements.

  • Two-Step SNAr/Reduction Pathway: This is the most common and often highest-yielding laboratory method. It involves:

    • Step 1 (Ether Formation): A nucleophilic aromatic substitution (SNAr) reaction between an activated 2-halonitrobenzene (typically 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) and a 2,2,2-trifluoroethoxide salt. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack.[1][2]

    • Step 2 (Reduction): The resulting 2-nitrophenyl 2,2,2-trifluoroethyl ether is then reduced to the target aniline. Catalytic hydrogenation is the preferred method for its high efficiency and clean conversion.[3]

  • Copper-Catalyzed Ullmann Condensation: This classical method involves the coupling of 2-aminophenol with a trifluoroethylating agent or 2-haloaniline with trifluoroethoxide, using a copper catalyst.[4] While a more direct approach, traditional Ullmann reactions often require harsh conditions (high temperatures) and can suffer from lower yields and competing side reactions.[5][6] Modern variations with specific ligands can improve performance but may increase cost.[7]

Q2: Which synthetic route is generally recommended?

A2: For laboratory-scale synthesis and high purity, the Two-Step SNAr/Reduction Pathway is strongly recommended. The SNAr reaction is typically clean and high-yielding, especially when starting with 1-fluoro-2-nitrobenzene, as fluoride is an excellent leaving group in this context.[8] The subsequent reduction of the nitro group is a well-understood and robust transformation. This route provides better control over side reactions compared to the high-temperature Ullmann condensation.

Q3: How can I effectively monitor the reaction progress for both steps of the SNAr route?

A3: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

  • TLC: Use a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane) to track the consumption of the starting material (e.g., 1-fluoro-2-nitrobenzene) and the formation of the ether intermediate. The product will be less polar than the final aniline but more polar than the starting halide. For the reduction step, the highly polar aniline product will have a much lower Rf value.

  • GC-MS: This provides a more quantitative assessment and can help identify minor side products. It is invaluable for confirming the complete consumption of starting materials and the mass of the desired products and any impurities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis, focusing on the SNAr/Reduction pathway.

Q4: My SNAr reaction (ether formation) is sluggish or incomplete. What are the likely causes and solutions?

A4: This is a common issue often related to the quality of reagents and reaction conditions.

Probable Causes:

  • Inactive Nucleophile: The sodium 2,2,2-trifluoroethoxide may have degraded due to moisture. It is hygroscopic and will hydrolyze back to the alcohol, which is a much weaker nucleophile.

  • Insufficiently Anhydrous Conditions: Trace water in the solvent (e.g., DMF, DMSO) will compete with the trifluoroethoxide, consuming the base and deactivating the nucleophile.

  • Inappropriate Base: If generating the alkoxide in situ from 2,2,2-trifluoroethanol, a weak base (e.g., K₂CO₃) may not be strong enough to fully deprotonate the alcohol, leading to low concentrations of the active nucleophile. Sodium hydride (NaH) is a more effective choice.[9]

  • Low Reaction Temperature: While the reaction is facile with 1-fluoro-2-nitrobenzene, it may require gentle heating (e.g., 60-80 °C) if using the less reactive 1-chloro-2-nitrobenzene.

Solutions & Protocol Adjustments:

Solution Detailed Protocol Scientific Rationale
Ensure Anhydrous Conditions Dry the solvent (DMF or DMSO) over molecular sieves (4Å) for at least 24 hours before use. Flame-dry all glassware under vacuum or nitrogen atmosphere.Water is a competing nucleophile and proton source that quenches the highly basic alkoxide. Removing it is critical for reaction efficiency.
Use High-Quality Alkoxide Use freshly opened, commercially available sodium 2,2,2-trifluoroethoxide. If generating in situ, use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil).The trifluoroethoxide anion is the active nucleophile. Its concentration must be maximized to ensure a reasonable reaction rate. NaH irreversibly deprotonates the alcohol to drive alkoxide formation.
Optimize Temperature Start the reaction at room temperature. If TLC analysis shows slow conversion after 2-3 hours, gently heat the reaction to 60 °C and monitor hourly.Increasing thermal energy helps overcome the activation barrier for the reaction, particularly with less reactive aryl chlorides.[4]
Q5: During the reduction of the nitro group, I'm observing multiple byproducts and my yield of the target aniline is low. What's going wrong?

A5: The reduction of an aromatic nitro group is a stepwise process that can be arrested at intermediate stages or lead to condensation byproducts if not properly controlled.

Probable Causes & Common Impurities:

  • Incomplete Reduction: Insufficient catalyst loading, poor catalyst quality (e.g., old Pd/C), or insufficient hydrogen pressure can lead to the formation of nitroso and hydroxylamine intermediates.

  • Azoxy/Azo Compound Formation: These dimeric impurities form via condensation reactions between the nitroso and hydroxylamine intermediates, particularly under neutral or basic conditions.[10]

  • Catalyst Poisoning: Sulfur-containing impurities in the starting materials or solvents can poison the palladium catalyst, halting the reaction.[11]

Solutions & Protocol Adjustments:

Solution Detailed Protocol Scientific Rationale
Optimize Catalyst & Conditions Use a high-quality 10% Pd/C catalyst (5-10 mol% loading). Ensure the reaction vessel is thoroughly purged with nitrogen then hydrogen. Maintain a positive hydrogen pressure (balloon or Parr shaker at 30-50 psi).A sufficient quantity of active catalyst and a constant supply of hydrogen are necessary to drive the reduction completely to the aniline stage, minimizing the lifetime of reactive intermediates.[12]
Acidic Additive Add a small amount of acetic acid or a few drops of concentrated HCl to the reaction mixture (e.g., in methanol or ethanol).An acidic medium protonates the reactive intermediates (nitroso, hydroxylamine), preventing the condensation reactions that lead to azoxy and azo impurities.[10]
Purify Starting Materials If catalyst poisoning is suspected, filter the nitro-intermediate solution through a small plug of activated carbon or silica gel before introducing the catalyst.This pre-purification step can remove trace impurities that bind to the catalyst's active sites, preserving its activity for the desired transformation.

Visualized Mechanisms and Workflows

Overall Synthetic Strategy

The following diagram illustrates the two primary pathways for the synthesis.

G cluster_0 Route 1: SNAr / Reduction cluster_1 Route 2: Ullmann Condensation A 1-Fluoro-2-nitrobenzene B 2-Nitrophenyl 2,2,2-trifluoroethyl ether A->B NaOCH2CF3 (SNAr) C This compound B->C H2, Pd/C (Reduction) E This compound D 2-Aminophenol D->E CF3CH2-X, Cu Catalyst High Temp. Reduction Nitro Ar-NO2 (Nitro Intermediate) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2H Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H Azoxy Ar-N(O)=N-Ar (Azoxy Impurity) Nitroso->Azoxy Condensation Aniline Ar-NH2 (Desired Product) Hydroxylamine->Aniline +2H Hydroxylamine->Azoxy

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 2-(2,2,2-Trifluoroethoxy)aniline. This resource is designed to be a practical, field-proven guide to troubleshooting common synthetic challenges encountered with this versatile but sometimes challenging building block. As a Senior Application Scientist, my goal is to not only provide solutions but to also explain the underlying chemical principles to empower you to overcome current and future synthetic hurdles.

Understanding the Reactivity of this compound

Before delving into specific troubleshooting scenarios, it is crucial to understand the electronic and steric properties of this compound. The trifluoroethoxy group at the ortho position significantly influences the reactivity of the aniline moiety.

Electronic Effects: The highly electronegative fluorine atoms in the trifluoroethoxy group exert a strong electron-withdrawing effect through induction (-I effect). This effect reduces the electron density on the aromatic ring and, more importantly, on the nitrogen atom of the amine. Consequently, the nucleophilicity of the amine is significantly diminished compared to aniline or anilines with electron-donating groups.[1][2] This reduced nucleophilicity is a primary contributor to the challenges often encountered in reactions such as amide bond formation.

Steric Effects: The ortho-trifluoroethoxy group also introduces steric hindrance around the amine functionality. This can impede the approach of bulky reagents to the nitrogen atom, further slowing down reaction rates.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound in a question-and-answer format.

Part 1: Amide Coupling Reactions

Amide bond formation is a frequent application for this aniline derivative.[4] However, its electron-deficient nature can lead to sluggish or incomplete reactions with standard coupling protocols.

Question 1: My amide coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in amide coupling reactions with this substrate are most commonly due to three factors: poor nucleophilicity of the aniline, inefficient activation of the carboxylic acid, or suboptimal reaction conditions.

Initial Diagnostic Workflow

Caption: Initial diagnostic workflow for failed amide coupling.

Troubleshooting Strategies:

  • Enhance Carboxylic Acid Activation: Standard coupling reagents like DCC or EDC/HOBt may not be sufficient to activate the carboxylic acid for reaction with the weakly nucleophilic this compound.[5]

    • Solution: Switch to more potent coupling reagents. Uronium/aminium-based reagents such as HATU, HBTU, or COMU are generally more effective for challenging couplings. These reagents rapidly generate highly reactive activated esters.

    • Protocol 1: High-Efficiency Amide Coupling using HATU

      • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

      • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

      • Add this compound (1.0-1.2 eq.) to the reaction mixture.

      • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sluggish reactions, heating to 50-80 °C may be necessary.

      • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Optimize Reaction Conditions:

    • Temperature: Due to the low reactivity of the aniline, room temperature reactions may be very slow. Heating the reaction mixture can significantly increase the reaction rate.

    • Solvent: Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred as they can help to dissolve the reactants and intermediates.

    • Base: A non-nucleophilic organic base like DIPEA or 2,4,6-collidine is crucial to neutralize the acid formed during the reaction without competing with the aniline as a nucleophile.

  • Alternative Strategy: Acyl Chloride Formation: For very challenging couplings, converting the carboxylic acid to the more reactive acyl chloride can be effective.

    • Protocol 2: Amide Formation via Acyl Chloride

      • Convert the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.

      • In a separate flask under an inert atmosphere, dissolve this compound and a non-nucleophilic base (e.g., pyridine or DIPEA) in an anhydrous solvent (e.g., DCM or THF).

      • Slowly add the freshly prepared acyl chloride to the aniline solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion.

Question 2: I am observing significant side reactions in my amide coupling. What are they and how can I minimize them?

Answer:

A common side reaction is the formation of a guanidinium byproduct if uronium/aminium-based coupling reagents are used, especially if the amine is added before the carboxylic acid is fully activated. Another potential issue is racemization if the carboxylic acid has a chiral center.

  • Minimizing Guanidinium Formation: Always pre-activate the carboxylic acid with the coupling reagent and base before adding the this compound.

  • Suppressing Racemization: Additives like HOBt or OxymaPure can be used in conjunction with carbodiimide coupling reagents to minimize racemization. Running the reaction at lower temperatures can also help.

Table 1: Comparison of Common Coupling Reagents for Electron-Deficient Anilines

Coupling ReagentClassAdvantagesDisadvantages
DCC/EDC + HOBtCarbodiimideCost-effectiveMay be too slow for this aniline; risk of DCU/EDU byproduct contamination.[5]
HATU/HBTUUronium/AminiumHigh reactivity, fast reaction times.More expensive; potential for guanidinium side product.
COMUUronium/AminiumVery high reactivity, often succeeds where others fail.High cost.
T3P®PhosphoniumGood for difficult couplings; byproducts are water-soluble.Can be viscous and difficult to handle.
Part 2: Sandmeyer and Related Diazotization Reactions

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto the aromatic ring via a diazonium salt intermediate.[6] The electron-withdrawing nature of the trifluoroethoxy group can influence the stability and reactivity of the diazonium salt.

Question 3: My Sandmeyer reaction with this compound is giving a low yield of the desired product and a lot of tar-like byproducts. What's going wrong?

Answer:

Low yields and byproduct formation in Sandmeyer reactions often stem from issues with the diazotization step or decomposition of the diazonium salt.

Troubleshooting Workflow for Sandmeyer Reactions

Caption: Troubleshooting workflow for Sandmeyer reactions.

Key Considerations and Solutions:

  • Diazotization Conditions:

    • Temperature Control: The diazotization of anilines must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[7] This is especially critical for anilines with electron-withdrawing groups, which can further destabilize the diazonium salt.

    • Acid Concentration: A sufficient excess of a strong mineral acid (e.g., HCl, HBr, H₂SO₄) is necessary to fully protonate the aniline and to generate the active nitrosating agent (nitrosonium ion, NO⁺). This also helps to prevent the newly formed diazonium salt from coupling with unreacted aniline to form diazoamino compounds (triazenes).[7]

    • Monitoring Diazotization: The completion of the diazotization can be monitored using starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying that all the aniline has been converted to the diazonium salt.

  • Decomposition of the Diazonium Salt:

    • Phenol Formation: A common side product is the corresponding phenol, formed by the reaction of the diazonium salt with water. This is more prevalent at higher temperatures.

    • Radical Reactions: Uncontrolled decomposition of the diazonium salt can lead to a variety of radical-mediated side reactions, resulting in the formation of polymeric tars.

  • Copper Catalyst Activity:

    • The Sandmeyer reaction is catalyzed by copper(I) salts (e.g., CuCl, CuBr, CuCN).[6] It is crucial to use fresh, high-quality copper(I) salts, as they can oxidize to the inactive copper(II) state upon exposure to air.

Protocol 3: General Procedure for the Sandmeyer Bromination of this compound

  • Diazotization:

    • Dissolve this compound (1.0 eq.) in an excess of 48% hydrobromic acid (HBr).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.

    • Check for the presence of excess nitrous acid with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr and cool the solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Nitrogen gas evolution should be observed. Allow the reaction to warm slowly to room temperature and stir until gas evolution ceases.

    • The reaction mixture may be gently heated (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with aqueous NaOH to remove any phenolic byproducts, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Part 3: Purification Challenges

The products of reactions involving this compound can sometimes be challenging to purify due to their polarity and potential for forming crystalline solids.

Question 4: I'm having difficulty purifying the amide product of my reaction. What are some effective strategies?

Answer:

  • Crystallization: Amides are often crystalline compounds. Recrystallization from a suitable solvent system can be a very effective purification method.[8] Common solvents to try include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If crystallization is not feasible, column chromatography is the next option.

    • Normal Phase: For moderately polar amides, silica gel chromatography with a gradient of ethyl acetate in hexanes or DCM in methanol can be effective.

    • Reverse Phase: For more polar products that are difficult to elute from silica, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (often with a small amount of TFA or formic acid to improve peak shape) can be a good alternative.[9]

  • Acid/Base Washes: During the work-up, washing the organic extract with dilute acid can remove any unreacted basic starting materials or byproducts, while a dilute base wash can remove unreacted acidic starting materials.

Concluding Remarks

Working with electron-deficient anilines like this compound requires a thoughtful approach to reaction design and execution. By understanding the electronic and steric factors that govern its reactivity, and by selecting the appropriate reagents and conditions, the challenges associated with its use can be effectively overcome. This guide provides a starting point for troubleshooting common issues, but as with all chemical research, careful observation and systematic optimization are key to success.

References

Technical Support Center: Stability of 2-(2,2,2-Trifluoroethoxy)aniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,2,2-Trifluoroethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter stability challenges, particularly under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experiments. The information herein is synthesized from established chemical principles and field-proven insights to ensure both accuracy and practicality.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The question-and-answer format is intended to help you quickly identify and resolve your challenges.

Q1: I'm observing significant degradation of my this compound after an acidic workup. What is likely happening, and how can I prevent it?

A1: The primary cause of degradation for this compound under acidic conditions is the acid-catalyzed cleavage of the ether bond.[1][2][3] Ethers are generally stable, but in the presence of a strong acid, the ether oxygen can be protonated, turning the trifluoroethoxy group into a good leaving group.[2][4] The stability is also influenced by the aniline moiety. The amino group will be protonated in acidic conditions to form an anilinium ion.[5][6] This deactivates the aromatic ring towards electrophilic attack but doesn't prevent the cleavage of the ether linkage.

Probable Causes:

  • Strong Acid Concentration: High concentrations of strong acids (e.g., HCl, HBr, H₂SO₄) will accelerate the rate of ether cleavage.[3][4]

  • Elevated Temperatures: Heating the reaction mixture during or after acid addition will significantly increase the degradation rate. Ether cleavage reactions often require heat to proceed at a significant rate.[4]

  • Prolonged Exposure Time: The longer your compound is in an acidic environment, the more degradation will occur.

  • Presence of Nucleophiles: If your acidic solution contains strong nucleophiles like bromide or iodide ions (from HBr or HI), they can actively participate in the cleavage of the ether bond, often via an SN2 mechanism.[2][3]

Solutions and Preventative Measures:

  • Use Weaker Acids or Lower Concentrations: If possible, use a weaker organic acid (e.g., acetic acid, formic acid) or a dilute solution of a strong acid.

  • Maintain Low Temperatures: Perform your acidic workup at low temperatures (e.g., 0 °C or below) to minimize the rate of the cleavage reaction.

  • Minimize Exposure Time: Complete the acidic step of your workup as quickly as possible. Neutralize the acid promptly once the desired transformation is complete.

  • Choose Your Acid Carefully: Avoid using HBr or HI if possible, as bromide and iodide are potent nucleophiles that facilitate ether cleavage. Dilute HCl is often a better choice if a strong acid is necessary.[3]

  • Protective Group Strategy: If the aniline nitrogen is not involved in the desired reaction, consider protecting it (e.g., as an amide) before subjecting the molecule to harsh acidic conditions. The stability of the ether linkage may be altered by the electronic nature of the protecting group.

Q2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis that corresponds to the mass of 2-aminophenol. Is this related to the degradation of my starting material?

A2: Yes, the presence of 2-aminophenol is a strong indicator of the acid-catalyzed cleavage of the ether bond in this compound. The expected products of this degradation are 2-aminophenol and a derivative of 2,2,2-trifluoroethanol.

Proposed Degradation Pathway:

The degradation likely proceeds via an SN2 or SN1-type mechanism at the ether linkage.[1][2]

  • Protonation of the Ether Oxygen: The first step is the protonation of the ether oxygen by the acid, which creates a better leaving group.[4]

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., a halide ion or water) attacks one of the carbons of the ether bond. In the case of an aryl alkyl ether like this, the nucleophile will attack the aliphatic carbon (the one in the trifluoroethoxy group) because the aromatic carbon is resistant to SN2 and SN1 reactions.[2][4]

  • Cleavage: This results in the cleavage of the carbon-oxygen bond, releasing 2-aminophenol and the trifluoroethyl group, likely as 2,2,2-trifluoroethanol if water is the nucleophile, or a 2,2,2-trifluoroethyl halide if a hydrohalic acid is used.

Below is a diagram illustrating the proposed degradation pathway.

G cluster_0 Acid-Catalyzed Ether Cleavage A This compound B Protonated Ether Intermediate A->B + H⁺ C Transition State B->C + Nu⁻ D 2-Aminophenol C->D Cleavage E Trifluoroethyl Cation/Alcohol C->E Cleavage

Caption: Proposed acid-catalyzed degradation pathway.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason for the instability of the trifluoroethoxy group under acidic conditions?

A: The instability arises from the basic nature of the ether oxygen, which can be protonated by an acid. This protonation converts the trifluoroethoxy group into a good leaving group (-OH+R), which can then be displaced by a nucleophile.[2][4] While ethers are generally considered stable, this acid-catalyzed cleavage is a classic reaction in organic chemistry.[1][3] The presence of the strongly electron-withdrawing trifluoromethyl group (CF₃) can influence the reaction rate but does not prevent the cleavage.

Q: How does the pH of the solution affect the stability of this compound?

A: The stability is highly dependent on pH.

  • Neutral to Basic pH (pH > 7): The compound is expected to be relatively stable. The ether linkage is not prone to cleavage, and the aniline amine group is in its free base form.

  • Mildly Acidic pH (pH 4-6): The aniline nitrogen will be protonated to a significant extent (forming the anilinium ion), but the rate of ether cleavage is likely to be slow unless elevated temperatures are used.

  • Strongly Acidic pH (pH < 4): The aniline will be fully protonated. The high concentration of H⁺ ions will significantly increase the rate of ether cleavage, leading to noticeable degradation, especially with heat or over time.

Q: Are there any analytical techniques you recommend for monitoring the stability of this compound?

A: Yes, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.[7][8][9]

  • Method: A reverse-phase HPLC method with a C18 column and a UV detector is ideal. You can monitor the disappearance of the peak for this compound and the appearance of the peak for the degradation product, 2-aminophenol.

  • Mobile Phase: A gradient of water (with a small amount of acid like formic or trifluoroacetic acid for better peak shape) and a polar organic solvent like acetonitrile or methanol would be a good starting point.

  • Detection: Aniline and its derivatives have strong UV absorbance, making UV detection highly sensitive for this application.[9]

Gas Chromatography (GC) can also be used, but derivatization may be necessary for these polar compounds to improve their volatility and peak shape.[7][9]

Experimental Protocols

Protocol 1: Qualitative Stability Test

This protocol allows for a quick assessment of the compound's stability under specific acidic conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Treatment: In three separate vials, add 100 µL of the stock solution.

    • Vial 1 (Control): Add 900 µL of water.

    • Vial 2 (Test Condition 1): Add 900 µL of your acidic solution of interest (e.g., 1M HCl).

    • Vial 3 (Test Condition 2): Add 900 µL of another acidic solution (e.g., 10% acetic acid).

  • Incubation: Let the vials stand at the desired temperature (e.g., room temperature or 50 °C) for a specific time (e.g., 1 hour).

  • Analysis: Analyze the samples by HPLC or TLC. Compare the chromatograms or TLC spots of the test conditions to the control. The appearance of a new spot/peak (likely 2-aminophenol) and a decrease in the starting material spot/peak indicates degradation.

Protocol 2: Quantitative HPLC-Based Stability Monitoring

This protocol provides a more detailed, quantitative measure of degradation over time.

  • Standard Preparation: Prepare a calibration curve for this compound using a series of known concentrations.

  • Reaction Setup: In a reaction vessel, dissolve a known amount of this compound in the acidic medium to be tested. Maintain a constant temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., a saturated solution of sodium bicarbonate).

  • HPLC Analysis: Dilute the quenched aliquot to a suitable concentration and analyze by HPLC.

  • Data Analysis: Using the calibration curve, determine the concentration of the remaining this compound at each time point. Plot the concentration versus time to determine the degradation rate.

Troubleshooting Workflow

The following diagram provides a logical workflow for addressing stability issues with this compound in acidic media.

G cluster_1 Troubleshooting Workflow Start Degradation Observed? CheckConditions Review Acidic Conditions: - Acid Strength - Temperature - Time Start->CheckConditions Yes End Problem Resolved Start->End No ModifyConditions Modify Conditions: - Lower Temperature - Shorter Time - Weaker Acid CheckConditions->ModifyConditions Reanalyze Re-run Experiment & Analyze ModifyConditions->Reanalyze StillDegradation Degradation Still Occurs? Reanalyze->StillDegradation ConsiderProtection Consider Protecting Group for Aniline Nitrogen StillDegradation->ConsiderProtection Yes StillDegradation->End No End2 Consult Further ConsiderProtection->End2

References

Technical Support Center: Managing Exotherms in 2-(2,2,2-Trifluoroethoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage potential exothermic events during the synthesis of 2-(2,2,2-Trifluoroethoxy)aniline. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure both the safety and success of your experiments.

Overview of the Synthesis and Thermal Hazards

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical and agrochemical compounds.[1] A common and effective synthetic route involves two key transformations, both of which present potential thermal hazards that must be carefully managed to prevent runaway reactions.

The overall synthesis can be summarized as follows:

Synthesis_Overview 2-Nitrophenol 2-Nitrophenol Intermediate 2-Nitro-1-(2,2,2-trifluoroethoxy)benzene 2-Nitrophenol->Intermediate Step 1: Williamson Ether Synthesis (Exothermic) Final_Product This compound Intermediate->Final_Product Step 2: Nitro Group Reduction (Highly Exothermic)

Caption: General synthetic route for this compound.

The primary thermal risks are associated with:

  • Step 1: Williamson Ether Synthesis: The reaction of a phenoxide with a trifluoroethylating agent is an exothermic process.[2][3] The rate of heat generation can be significant, especially at larger scales.

  • Step 2: Catalytic Hydrogenation of the Nitro Group: The reduction of an aromatic nitro group is a highly exothermic reaction.[4] Without proper control, the heat generated can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[4]

This guide will address specific issues you might encounter in each of these critical steps.

Part 1: Troubleshooting the Williamson Ether Synthesis (Etherification)

This section focuses on managing the exotherm during the formation of the ether linkage. A typical procedure involves the deprotonation of 2-nitrophenol with a base to form the corresponding phenoxide, followed by reaction with a trifluoroethylating agent.

Frequently Asked Questions (FAQs) - Etherification

Q1: Why is the etherification of 2-nitrophenol with a trifluoroethylating agent exothermic?

A1: The Williamson ether synthesis is an SN2 reaction where a nucleophilic alkoxide (in this case, the 2-nitrophenoxide) attacks an electrophilic alkyl halide (or a similar reagent with a good leaving group).[2][3] The formation of the new carbon-oxygen bond and the concurrent breaking of the carbon-leaving group bond release a significant amount of energy, resulting in an exothermic reaction.

Q2: What are the signs of a potential runaway reaction during this step?

A2: Be vigilant for the following indicators:

  • A rapid, uncontrolled increase in the internal reaction temperature, even with external cooling applied.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous, unexpected boiling of the solvent.

  • Noticeable changes in the color or viscosity of the reaction mixture that deviate from the expected progression.

Q3: How can I proactively control the exotherm during the etherification?

A3: Proactive control is key to a safe reaction. Consider the following:

  • Slow Reagent Addition: Add the trifluoroethylating agent to the solution of the 2-nitrophenoxide slowly and in a controlled manner. A syringe pump is highly recommended for precise control.

  • Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice-water bath or a cryocooler) before starting the addition.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

  • Solvent Choice: Use a solvent with a suitable boiling point and heat capacity to help absorb the heat generated. Common solvents for this reaction include acetonitrile and N,N-dimethylformamide.[2]

Troubleshooting Guide: Temperature Spike During Etherification

Problem: You observe a rapid and unexpected rise in the internal temperature of your reaction during the addition of the trifluoroethylating agent.

Troubleshooting_Etherification cluster_0 Immediate Actions cluster_1 Assessment cluster_2 Corrective Actions Stop_Addition Immediately STOP the addition of the trifluoroethylating agent. Enhance_Cooling Ensure efficient cooling is active. Lower bath temperature if possible. Monitor_Temp Continuously monitor the internal temperature. Enhance_Cooling->Monitor_Temp Temp_Decreasing Is the temperature decreasing towards the target setpoint? Monitor_Temp->Temp_Decreasing Resume_Slowly Once stable, resume addition at a significantly REDUCED rate. Temp_Decreasing->Resume_Slowly Yes Dilute Consider diluting the reaction mixture with pre-chilled solvent. Temp_Decreasing->Dilute No Emergency_Quench If temperature continues to rise uncontrollably, prepare for an emergency quench. Dilute->Emergency_Quench

Caption: Decision workflow for managing a temperature spike during etherification.

Emergency Quenching Protocol: In the rare event of an uncontrollable exotherm, a pre-prepared quenching solution should be readily accessible. A cold, inert solvent or a mild acidic solution can be used to neutralize the reactive phenoxide and dilute the reaction mixture. Always consult your institution's safety protocols for emergency procedures.

Part 2: Troubleshooting the Nitro Group Reduction (Catalytic Hydrogenation)

The reduction of the nitro group in 2-nitro-1-(2,2,2-trifluoroethoxy)benzene to the corresponding aniline is a highly energetic step. The choice of catalyst and reaction conditions significantly impacts the rate of heat generation.

Frequently Asked Questions (FAQs) - Nitro Group Reduction

Q1: Why is the reduction of a nitro group so exothermic?

A1: The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. This transformation is thermodynamically very favorable and releases a substantial amount of energy as heat. Most reductions of nitro groups are highly exothermic and require careful design and scale-up with appropriate safety testing to ensure safe operation.[4]

Q2: Which catalysts are commonly used, and how do they affect the exotherm?

A2: Common heterogeneous catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.[5][6] The activity of the catalyst will influence the reaction rate and, consequently, the rate of heat evolution. A more active catalyst will lead to a faster reaction and a more rapid release of heat. It is crucial to select a catalyst and catalyst loading that allows for a controllable reaction rate.

Q3: What are the primary safety concerns during catalytic hydrogenation of a nitro compound?

A3: The main concerns are:

  • Thermal Runaway: As mentioned, the high exothermicity can lead to a runaway reaction if cooling is insufficient.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources present.

  • Catalyst Handling: Some catalysts, like Raney Nickel, can be pyrophoric (ignite spontaneously in air) when dry. Handle with care according to the supplier's safety data sheet.

Troubleshooting Guide: Rapid Temperature Increase During Hydrogenation

Problem: The internal temperature and/or pressure of the hydrogenation reactor are rising much faster than anticipated after the introduction of hydrogen.

Potential Cause Troubleshooting Steps Scientific Rationale
Overly Active Catalyst 1. Immediately stop the hydrogen supply. 2. Increase the efficiency of the cooling system. 3. If the temperature continues to rise, consider venting the reactor to a safe location (following established safety protocols). 4. For future experiments, reduce the catalyst loading or use a less active catalyst.A highly active catalyst can lead to a very high initial reaction rate, overwhelming the cooling capacity of the reactor.[5]
Poor Heat Transfer 1. Stop the hydrogen supply. 2. Ensure the stirring/agitation is vigorous and effective. 3. Check that the cooling fluid is circulating correctly and at the proper temperature. 4. On a larger scale, ensure the reactor is not overfilled, which can reduce the surface area available for heat exchange.Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster. Poor heat transfer prevents the removal of the heat generated by the reaction.
Incorrect Reagent Stoichiometry 1. Stop the hydrogen supply. 2. Verify the amounts of substrate and catalyst used. 3. In subsequent runs, ensure accurate measurement of all reagents.An unexpectedly high concentration of the nitro compound can lead to a faster than anticipated rate of heat generation.

digraph "Troubleshooting_Hydrogenation" {
graph [nodesep=0.3, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

subgraph "cluster_0" {
    label = "Immediate Response";
    style = "rounded";
    bgcolor = "#F1F3F4";

    "Stop_H2" [label="Immediately STOP\nthe hydrogen supply.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
    "Maximize_Cooling" [label="Maximize cooling to\nthe reactor.", fillcolor="#FBBC05", fontcolor="#202124"];
}

subgraph "cluster_1" {
    label = "System Check";
    style = "rounded";
    bgcolor = "#F1F3F4";

    "Check_Stirring" [label="Verify vigorous\nstirring/agitation.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
    "Check_Cooling_System" [label="Confirm cooling system\nis functioning optimally.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
}

subgraph "cluster_2" {
    label = "Decision Point";
    style = "rounded";
    bgcolor = "#F1F3F4";

    "Temp_Stabilizing" [label="Is the temperature\nstabilizing or decreasing?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
}

subgraph "cluster_3" {
    label = "Follow-up Actions";
    style = "rounded";
    bgcolor = "#F1F3F4";

    "Controlled_Restart" [label="Once stable, consider\nre-introducing H2 at a\nMUCH lower flow rate.", fillcolor="#34A853", fontcolor="#FFFFFF"];
    "Safe_Shutdown" [label="If temperature is still\nuncontrolled, proceed with\na safe, emergency shutdown\nand reactor venting.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}

"Stop_H2" -> "Maximize_Cooling";
"Maximize_Cooling" -> "Check_Stirring";
"Check_Stirring" -> "Check_Cooling_System" [style=invis];
"Check_Cooling_System" -> "Temp_Stabilizing";
"Temp_Stabilizing" -> "Controlled_Restart" [label="Yes"];
"Temp_Stabilizing" -> "Safe_Shutdown" [label="No"];

}

Caption: Troubleshooting workflow for a rapid temperature increase during hydrogenation.

References

Technical Support Center: Catalyst Selection for Reactions with 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for synthetic transformations involving 2-(2,2,2-Trifluoroethoxy)aniline. Our focus is to deliver field-proven insights and explain the chemical principles behind experimental choices to ensure your success.

The core challenge in utilizing this compound stems from its electronic properties. The potent electron-withdrawing nature of the 2,2,2-trifluoroethoxy group significantly reduces the electron density on the aniline ring and, crucially, the nucleophilicity of the nitrogen atom.[1] This deactivation makes many standard reactions, particularly palladium-catalyzed cross-couplings, sluggish and low-yielding unless appropriately robust catalyst systems are employed.

Frequently Asked Questions (FAQs)

Q1: Why are my C-N cross-coupling reaction yields consistently low when using this compound?

A: The primary reason is the severely diminished nucleophilicity of the aniline nitrogen. The trifluoroethoxy group exerts a strong electron-withdrawing effect (both inductive and resonance), pulling electron density away from the nitrogen's lone pair.[1] This makes the amine a poor nucleophile, which slows down the key steps in many catalytic cycles, such as the association of the amine to the palladium center in the Buchwald-Hartwig amination.[2][3] Consequently, standard conditions often fail, leading to incomplete conversion or no reaction at all.

Q2: What is the best general class of catalyst for Buchwald-Hartwig amination with this substrate?

A: For electron-deficient anilines, the most successful catalysts are palladium complexes featuring bulky, electron-rich biaryl monophosphine ligands.[4] Ligands such as XPhos, SPhos, BrettPhos, and RuPhos are specifically designed to overcome the challenges posed by unreactive substrates.[1][4] These ligands promote the crucial, often rate-limiting, steps of the catalytic cycle: oxidative addition and reductive elimination.[1][4] Using well-defined, air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) incorporating these ligands is highly recommended to ensure the consistent generation of the active Pd(0) species.[1][5]

Q3: How do I choose the right base and solvent for my reaction?

A: The choice of base is critical and can dramatically influence the reaction's success.[6] A strong, non-nucleophilic base is required to deprotonate the aniline (or the intermediate palladium-amine complex) without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) , Lithium bis(trimethylsilyl)amide (LHMDS) , and potassium phosphate (K₃PO₄) are common choices.[5][6] The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[7] Aprotic solvents like toluene and dioxane are generally preferred as they effectively dissolve the organometallic intermediates in the catalytic cycle.[1][5]

Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling

This guide provides a structured approach to diagnosing and solving common problems encountered during the Buchwald-Hartwig amination of this compound.

Problem: Low to No Conversion of Starting Materials

This is the most common issue, and a systematic approach is key to resolving it. The following workflow can help diagnose the root cause.

G start Low / No Conversion check_catalyst Is the catalyst system active enough? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst_ligand Switch to a bulky, electron-rich ligand (e.g., BrettPhos, XPhos) check_catalyst->sol_catalyst_ligand No sol_catalyst_pre Use an air-stable precatalyst (e.g., BrettPhos Pd G3) check_catalyst->sol_catalyst_pre No check_reagents Are reagents pure and inert? check_conditions->check_reagents Yes sol_cond_base Screen stronger bases (NaOtBu, LHMDS) check_conditions->sol_cond_base No sol_cond_temp Increase reaction temperature (e.g., to 100-110 °C) check_conditions->sol_cond_temp No sol_reagent_inert Ensure rigorous inert atmosphere (Glovebox, degas solvents) check_reagents->sol_reagent_inert No sol_reagent_purity Use fresh, anhydrous solvent and base check_reagents->sol_reagent_purity No success Success! sol_catalyst_ligand->success sol_catalyst_pre->success sol_cond_base->success sol_cond_temp->success sol_reagent_inert->success Problem Solved sol_reagent_purity->success

Caption: Troubleshooting workflow for low reaction conversion.

Possible Cause Suggested Solution(s)
Insufficient Catalyst Activity The primary challenge is the substrate's electronic deficiency. Standard Pd/phosphine catalysts are often not potent enough.[1]
1. Upgrade the Ligand: Switch to a modern, bulky, electron-rich biaryl phosphine ligand. These are designed to accelerate the catalytic cycle for challenging substrates.[1][4] See the catalyst selection table below.
2. Use a Precatalyst: Employ a well-defined, air-stable precatalyst (e.g., BrettPhos Pd G3) to ensure consistent and reliable formation of the active Pd(0) species.[1][5]
Catalyst Deactivation The active Pd(0) catalyst is highly sensitive to oxygen.[8] Any residual air or moisture can oxidize the catalyst to an inactive Pd(II) state. The formation of palladium black is a visual indicator of catalyst decomposition.[1][8]
1. Ensure Inert Atmosphere: Use rigorous techniques such as a glovebox for setup and freeze-pump-thaw degassing for solvents to strictly exclude oxygen.[1]
2. Verify Reagent Purity: Use anhydrous solvents and high-purity reagents. Impurities, especially sulfur-containing compounds, can act as catalyst poisons.[9]
Suboptimal Reaction Conditions The reaction may require more forcing conditions than typical aminations due to the deactivated aniline.
1. Screen Bases: The choice of base is crucial.[6] If a weaker base like K₃PO₄ fails, switch to a stronger one like NaOt-Bu or LHMDS.
2. Increase Temperature: While high temperatures can sometimes promote catalyst decomposition, they are often necessary for activating electron-deficient substrates.[8] An optimal range is typically 100-110 °C.[1]
Problem: Side Product Formation (e.g., Hydrodehalogenation)
Possible Cause Suggested Solution(s)
Competing Reaction Pathways If your coupling partner is an aryl halide, hydrodehalogenation (replacement of the halogen with hydrogen) can compete with the desired C-N bond formation.[6] This can arise from β-hydride elimination pathways or catalyst decomposition.[2][10]
1. Optimize Ligand Choice: Certain ligands are known to suppress these side reactions.[6][10] Screening a panel of catalysts is the most effective approach.
2. Adjust Base and Temperature: The reaction conditions can influence the relative rates of desired versus undesired pathways. Sometimes a slightly lower temperature or a different base can minimize side product formation.

Data & Visualizations

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination

The following table provides validated starting points for the coupling of this compound with a generic aryl bromide (Ar-Br).

Parameter Condition A (General Purpose) Condition B (For Hindered Substrates)
Pd Source BrettPhos Pd G3 PrecatalystRuPhos Pd G3 Precatalyst
Ligand BrettPhos (included in precatalyst)RuPhos (included in precatalyst)
Catalyst Loading 1 - 2 mol %2 - 4 mol %
Base Sodium tert-butoxide (NaOt-Bu)LHMDS
Base Equivalents 1.2 - 1.5 equiv2.0 - 2.4 equiv
Solvent Toluene or Dioxane (Anhydrous)THF (Anhydrous)
Temperature 100 °C65 - 80 °C
Reference [5][11][5]
Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. For electron-deficient anilines, Step 2 (Amine Coordination/Deprotonation) and Step 3 (Reductive Elimination) can be particularly challenging and require a highly active catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] Oxidative Addition Complex pd0->oa_complex 1. Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)(L_n)-NHR'] Amine Complex oa_complex->amine_complex 2. Amine Coordination & Deprotonation (+ R'-NH2, Base) product_complex [Product-Pd(0)L_n] amine_complex->product_complex 3. Reductive Elimination note1 Step 2 is slowed by low nucleophilicity of the aniline. amine_complex->note1 product_complex->pd0 Product Release (Ar-NHR') note2 Bulky, electron-rich ligands (L) accelerate Step 3. product_complex->note2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.

Reagents & Equipment:

  • This compound (1.1 equiv)

  • Aryl Bromide (1.0 equiv)

  • BrettPhos Pd G3 Precatalyst (2 mol %)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox, add the aryl bromide (e.g., 1.0 mmol), this compound (1.1 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol), sodium tert-butoxide (1.5 mmol), and the magnetic stir bar to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) to the vessel.

  • Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Fluorinated Anilines: A Comparative Analysis Featuring 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine has become a transformative tool.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[1][4] Fluorinated aniline derivatives, in particular, are a critical class of building blocks, serving as foundational scaffolds in the synthesis of numerous pharmaceuticals and advanced materials.[5][6]

This guide provides an in-depth comparative analysis of 2-(2,2,2-Trifluoroethoxy)aniline against other structurally significant fluorinated anilines. Moving beyond a simple catalog of properties, we will explore the causal relationships between structure, reactivity, and application potential. For the researchers, scientists, and drug development professionals this guide is intended for, understanding these nuances is paramount for rational design and innovation. We will delve into the modulation of properties like lipophilicity and basicity, provide actionable experimental protocols, and present a clear framework for selecting the optimal fluorinated aniline for your synthetic endeavors.

The Strategic Impact of Fluorine Substitution on Aniline Properties

The introduction of fluorine-containing substituents onto an aniline ring fundamentally alters its electronic and steric character. This modulation is a cornerstone of modern drug design, influencing everything from metabolic stability to target binding affinity.[2][3]

  • Modulation of Basicity (pKa): The aniline nitrogen's basicity is highly sensitive to the electronic nature of ring substituents. Strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), and trifluoroethoxy (-OCH2CF3), pull electron density from the aromatic ring via the inductive effect. This delocalization reduces the electron density on the nitrogen atom, making it less available to accept a proton and thus decreasing its basicity (i.e., lowering the pKa of the corresponding anilinium ion).[7] This is a critical parameter in drug design, as it can significantly affect a compound's solubility, membrane permeability, and interaction with biological targets.[1][4]

  • Lipophilicity (LogP) Enhancement: Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] Fluorine is more hydrophobic than hydrogen, and incorporating fluorinated motifs generally increases a molecule's LogP value.[8] This can enhance membrane permeability and improve penetration into hydrophobic protein pockets, but must be carefully balanced to avoid poor aqueous solubility.[3][8]

  • Metabolic Stability: A common strategy in medicinal chemistry is to block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] Replacing a metabolically vulnerable C-H bond with a C-F bond can dramatically increase a drug's half-life and bioavailability.[1][3]

  • Conformational Control and Binding Interactions: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target receptor.[2][4] Furthermore, the C-F bond can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, enhancing binding affinity.

Focus Molecule: this compound

This compound (CAS: 57946-60-8) is a versatile building block that offers a unique combination of properties derived from its trifluoroethoxy group.[9] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where its structure contributes to enhanced efficacy and bioavailability.[9]

Physicochemical Profile
PropertyValueSource(s)
Molecular Formula C8H8F3NO[9][10]
Molecular Weight 191.15 g/mol [9][11][12]
Appearance White to light yellow crystalline powder[9]
Melting Point 49.0 to 53.0 °C[9][11]
Boiling Point 214.9 °C at 760 mmHg[11][10]
Density 1.286 g/cm³[11][10]
Lipophilicity (XLogP3) 2.3 - 2.79[11][10]
Hydrogen Bond Donor Count 1[11]
Hydrogen Bond Acceptor Count 5[11]

Comparative Analysis: Structural Analogues

To fully appreciate the utility of this compound, it is essential to compare it with other fluorinated anilines. The choice of fluorine-containing moiety and its position on the ring dramatically alters the final properties of the molecule.

CompoundThis compound3-(2,2,2-Trifluoroethoxy)aniline2-(Trifluoromethoxy)aniline3-Fluoroaniline
Structure
CAS Number 57946-60-8[10]123207-61-41535-75-7[13]372-19-0[5]
Molecular Weight 191.15[11]191.15177.12[13]111.11
Physical Form SolidSolidLiquid[13]Liquid
Boiling Point 214.9 °C[11][10]Not specified61-63 °C / 15 mmHg[13]186 °C
Lipophilicity (LogP/XLogP3) ~2.3 - 2.8[11][10]Not specifiedNot specified1.1
Basicity (pKa) Lower than AnilineLower than AnilineLower than Aniline3.52
Analysis of Comparative Data:
  • Trifluoroethoxy vs. Trifluoromethoxy: The key difference between this compound and 2-(Trifluoromethoxy)aniline is the flexible ethyl linker (-OCH2CF3 vs. -OCF3). This linker in the ethoxy analogue increases the molecular weight and introduces two rotatable bonds, allowing for greater conformational flexibility.[11] This flexibility can be advantageous for optimizing interactions within a binding pocket. The direct attachment of the highly electronegative oxygen to the trifluoromethyl group in the -OCF3 analogue results in a stronger inductive electron-withdrawing effect compared to the -OCH2CF3 group, likely making 2-(Trifluoromethoxy)aniline less basic.

  • Effect of Substituent Position (Ortho vs. Meta): Comparing the ortho-substituted this compound with its meta-isomer (3-(2,2,2-Trifluoroethoxy)aniline) highlights the importance of positional chemistry. Electronic effects are transmitted differently from these positions, which will result in different pKa values. Furthermore, the steric bulk of the substituent in the ortho position can influence reactivity and intermolecular interactions, a phenomenon less pronounced in the meta isomer.

  • Trifluoroethoxy vs. Single Fluorine: The comparison with 3-Fluoroaniline showcases the significant difference in properties imparted by a single fluorine atom versus a trifluoroethoxy group.[5] The trifluoroethoxy group provides a much larger increase in lipophilicity (XLogP3 ~2.3-2.8 vs. 1.1) and has a more pronounced effect on reducing basicity due to the combined electron-withdrawing power of three fluorine atoms.

Experimental Protocols

A commitment to scientific integrity requires that theoretical comparisons are supported by robust and reproducible experimental methods. The following protocols are designed to be self-validating systems for the synthesis and analysis of the title compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related aryl ethers and provides a reliable route to the target compound.[14][15] The workflow involves a nucleophilic aromatic substitution reaction.

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product R1 2,2,2-Trifluoroethanol P1 Step 1: Deprotonation (Formation of alkoxide) 0 °C to RT R1->P1 Formation of CF3CH2O- K+ R2 Potassium tert-butoxide (Base) R2->P1 Formation of CF3CH2O- K+ R3 Ethyl 2-fluorobenzoate P2 Step 2: Nucleophilic Substitution (SNAr Reaction) RT, 16h R3->P2 R4 THF (Solvent) R4->P2 P1->P2 Nucleophile P3 Step 3: Saponification (Ester Hydrolysis) NaOH, Reflux P2->P3 Intermediate Ester P4 Step 4: Curtius Rearrangement (or Hofmann/Lossen) DPPA, t-BuOH; then HCl P3->P4 Carboxylic Acid FP This compound P4->FP

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Alkoxide Formation (Nucleophile Generation):

    • Rationale: The hydroxyl group of 2,2,2-trifluoroethanol is not nucleophilic enough to displace the fluoride from the aromatic ring directly. Deprotonation with a strong, non-nucleophilic base like potassium tert-butoxide is required to generate the highly reactive trifluoroethoxide anion.

    • Procedure: To a stirred solution of 2,2,2-trifluoroethanol (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (2.0 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Rationale: The electron-withdrawing ester group activates the ortho-position towards nucleophilic attack, facilitating the displacement of the fluoride by the trifluoroethoxide.

    • Procedure: Add a solution of ethyl 2-fluorobenzoate (1.0 eq.) in anhydrous THF dropwise to the alkoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup and Isolation of Intermediate Ester:

    • Rationale: Quenching the reaction and performing an extractive workup removes inorganic salts and unreacted starting materials.

    • Procedure: Carefully quench the reaction with saturated aqueous NH4Cl. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude ethyl 2-(2,2,2-trifluoroethoxy)benzoate by flash column chromatography.

  • Saponification (Ester to Carboxylic Acid):

    • Rationale: The ester must be converted to a functional group that can be transformed into the aniline's amino group. Hydrolysis to the carboxylic acid is the first step.

    • Procedure: Dissolve the purified ester in a mixture of 1,4-dioxane and water. Add sodium hydroxide (1.5 eq.) and heat the mixture to reflux for 2 hours.[14] Cool to room temperature, concentrate, and acidify the aqueous residue to pH 1 with 2 M HCl to precipitate the 2-(2,2,2-trifluoroethoxy)benzoic acid.[14] Collect the solid by filtration.

  • Conversion to Aniline (e.g., Curtius Rearrangement):

    • Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.

    • Procedure: To a solution of the carboxylic acid in tert-butanol, add triethylamine (1.2 eq.) and diphenylphosphoryl azide (DPPA) (1.1 eq.). Heat the mixture to reflux until the evolution of N2 ceases. The intermediate isocyanate is trapped by tert-butanol to form a Boc-protected aniline. Concentrate the mixture and deprotect the Boc group by treatment with hydrochloric acid in methanol or dioxane to yield the final product, this compound, typically as its hydrochloride salt. Neutralize with a base (e.g., NaHCO3) and extract to obtain the free amine.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Rationale: HPLC is an essential technique to verify the purity of the synthesized aniline and to quantify it in reaction mixtures. The method below provides a general starting point for analysis.[16][17]

  • System: HPLC with UV-Vis Detector (e.g., Diode Array Detector).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the aniline in the mobile phase starting condition (e.g., 1 mg/mL in 90:10 A:B).

Structure-Activity Relationship (SAR) Insights

The physicochemical properties dictated by the specific fluorine substitution pattern have direct consequences for a molecule's biological activity and suitability as a drug candidate.

Diagram: Structure-Property-Activity Relationships

SAR_Logic subst Fluorine Substituent -OCH2CF3 -OCF3 -F (ring) effects Electronic Effects (Inductive) Steric Effects (Bulk/Flexibility) subst->effects Dictates props Physicochemical Properties Lipophilicity (LogP) Basicity (pKa) Metabolic Stability Conformation bio Biological Impact Membrane Permeability Target Binding Affinity Pharmacokinetics (ADME) Reduced Off-Target Effects props:p2->bio:b2 Governs props:p3->bio:b2 Affects props:p5->bio:b3 Optimizes props:p4->bio:b4 Improves props:p3->bio:b5 Can Improve effects:e1->props:p3 Modulates effects:e1->props:p2 Influences effects:e2->props:p5 Controls

Caption: Influence of fluorine substitution on properties and biological impact.

The -OCH2CF3 group in our focus molecule provides a compelling balance of these properties. Its significant contribution to lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability and reaching intracellular targets.[8] The reduction in basicity compared to non-fluorinated anilines can prevent unwanted protonation in physiological conditions, which might otherwise hinder cell entry or cause off-target ionic interactions.[4] The flexible linker allows the trifluoromethyl group to probe a wider conformational space within a receptor's binding site, potentially discovering more potent interactions than a rigid analogue might allow.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its unique physicochemical profile—a blend of increased lipophilicity, modulated basicity, and conformational flexibility—differentiates it from other fluorinated anilines such as its trifluoromethoxy and single-fluorine-substituted counterparts. As demonstrated, the choice of a fluorinated substituent is a strategic decision with profound implications for the properties and ultimate function of the target molecule. By understanding the underlying principles of how different fluorine motifs impact electronic and steric properties, researchers can make more informed decisions, accelerating the development of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

A Senior Application Scientist's Guide to Validating the Structure of 2-(2,2,2-Trifluoroethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount.[1][2][3] 2-(2,2,2-Trifluoroethoxy)aniline and its derivatives are a class of compounds of significant interest, serving as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] The introduction of the trifluoroethoxy group can enhance solubility, metabolic stability, and biological activity, making these derivatives attractive targets for research and development.[4] However, these desirable properties are intrinsically linked to the molecule's exact three-dimensional structure. Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a foundational requirement for advancing any research program.

This guide provides a comprehensive comparison of the primary analytical techniques for validating the structure of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed and effective experimental design.

The Analytical Toolkit: A Comparative Overview

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework and probing the electronic environment of fluorine atoms.

  • Mass Spectrometry (MS): For determining the molecular weight and elemental composition, and for gleaning structural information from fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For identifying the functional groups present in the molecule.

  • Single-Crystal X-ray Diffraction (SC-XRD): For providing the definitive, unambiguous three-dimensional atomic arrangement in the solid state.[2][3][6]

The logical workflow for validating these structures is to start with the less definitive but more broadly applicable techniques (FTIR, MS, NMR) to build a strong hypothesis of the structure, and then to confirm this hypothesis with the "gold standard" of SC-XRD, if suitable crystals can be obtained.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive Structure Confirmation FTIR FTIR Spectroscopy (Functional Group ID) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Environment) FTIR->NMR XRD Single-Crystal X-ray Diffraction (3D Atomic Arrangement) FTIR->XRD Confirms Functional Groups MS Mass Spectrometry (Molecular Weight & Formula) MS->NMR MS->XRD Confirms Molecular Formula NMR->XRD XRD->NMR

Caption: Workflow for Structural Validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For trifluoroethoxy-aniline derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Expertise & Experience: The trifluoroethoxy group (-OCH₂CF₃) provides a unique set of NMR handles. The high electronegativity of the fluorine atoms significantly deshields the adjacent methylene protons (¹H NMR) and carbon (¹³C NMR), pushing their signals downfield.[7][8] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[9][10]

Trustworthiness: The coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei provide a self-validating system for confirming the presence and connectivity of the trifluoroethoxy group. For instance, the methylene protons will appear as a quartet in the ¹H NMR spectrum due to coupling with the three equivalent fluorine atoms. Conversely, the fluorine atoms will appear as a triplet in the ¹⁹F NMR spectrum due to coupling with the two equivalent methylene protons.

Key NMR Features for this compound Derivatives:
Nucleus Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
¹H-NH₂3.5 - 4.5 (broad)SingletProtons on nitrogen, often exchangeable.
¹HAromatic C-H6.5 - 7.5MultipletsDependent on substitution pattern.
¹H-O-CH₂-CF₃4.2 - 4.6Quartet (J ≈ 8-9 Hz)Deshielded by oxygen and coupled to three ¹⁹F nuclei.
¹³CAromatic C-N140 - 150SingletQuaternary carbon attached to nitrogen.
¹³CAromatic C-O150 - 160SingletQuaternary carbon attached to oxygen.
¹³CAromatic C-H110 - 130SingletsStandard aromatic region.
¹³C-O-CH₂-CF₃65 - 75Quartet (J ≈ 35-40 Hz)Deshielded by oxygen and coupled to three ¹⁹F nuclei.
¹³C-O-CH₂-CF₃120 - 125Quartet (J ≈ 275-280 Hz)Highly deshielded and strongly coupled to three ¹⁹F nuclei.
¹⁹F-O-CH₂-CF₃-75 to -80Triplet (J ≈ 8-9 Hz)Coupled to two ¹H nuclei of the methylene group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[11][12]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate all peaks to determine the relative number of protons.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C (typically 1024 or more scans).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum.

    • Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -90 ppm).

    • ¹⁹F NMR is highly sensitive, so fewer scans are typically needed (16-32 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

    • Analyze chemical shifts, integration values, and coupling constants to assemble the molecular structure.

II. Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of the compound. The fragmentation pattern can also offer valuable clues about the molecule's structure.

Expertise & Experience: For this compound derivatives, the molecular ion peak (M⁺) will be a key identifier. A common fragmentation pathway involves the loss of the trifluoromethyl radical (•CF₃), leading to a significant [M-69]⁺ peak.[13][14] Another characteristic fragmentation is the cleavage of the C-O bond, resulting in ions corresponding to the aniline and trifluoroethoxy moieties.[15][16]

Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to within a few parts per million, allowing for the unambiguous determination of the elemental formula. This provides a self-validating check on the proposed structure.

Key MS Features for this compound Derivatives:
m/z Value Proposed Fragment Fragmentation Pathway
[M]⁺Molecular IonElectron Ionization
[M-1]⁺Loss of H•From the amine or aromatic ring.
[M-69]⁺Loss of •CF₃Cleavage of the C-F bond.
[M-83]⁺Loss of •CH₂CF₃Cleavage of the O-CH₂ bond.
[M-99]⁺Loss of •OCH₂CF₃Cleavage of the aromatic C-O bond.
Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the derivative in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Separation:

    • Inject 1 µL of the sample into the GC-MS system.

    • Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiloxane).

    • Employ a temperature gradient to ensure good separation, for example, starting at 50°C and ramping to 280°C.

  • Mass Spectrometry (MS) Detection:

    • Use a standard electron ionization (EI) source at 70 eV.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Analyze the major fragment ions and propose fragmentation pathways to support the structure.

    • If using HRMS, use the accurate mass to determine the elemental composition.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: For a this compound derivative, the FTIR spectrum will be dominated by several key absorptions. The N-H stretches of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.[17][18][19] The strong C-F stretching vibrations of the trifluoromethyl group will be prominent in the 1100-1300 cm⁻¹ range. The C-O-C ether linkage will also have a characteristic stretch.

Trustworthiness: The presence of these characteristic bands provides a quick and reliable confirmation that the key functional groups of the target molecule are present. The absence of unexpected peaks (e.g., a strong C=O stretch) can confirm the purity of the sample.

Key FTIR Absorptions for this compound Derivatives:
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3100 - 3000C-H Aromatic StretchBenzene Ring
1620 - 1580N-H BendingPrimary Amine
1600 & 1500C=C Aromatic Ring StretchBenzene Ring
1300 - 1100C-F Stretch (strong)Trifluoromethyl Group
1250 - 1200C-O-C Asymmetric StretchAryl Ether
1100 - 1000C-O-C Symmetric StretchAryl Ether
900 - 675C-H Aromatic Out-of-Plane BendSubstituted Benzene
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups.

IV. Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

When a definitive, unambiguous structural determination is required, SC-XRD is the ultimate technique.[2][6][20] It provides a precise three-dimensional map of the atomic positions within the crystal lattice, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[21]

Expertise & Experience: The primary challenge in SC-XRD is growing a single crystal of sufficient quality. This can be a time-consuming and sometimes frustrating process. However, the wealth of information obtained is invaluable, particularly in pharmaceutical development where understanding solid-state properties like polymorphism is critical.[1][2][22]

Trustworthiness: The data from a well-refined crystal structure is self-consistent and provides a direct visualization of the molecule. The resulting structural model can be used to confirm the connectivity derived from NMR and the molecular formula from MS.

G cluster_0 SC-XRD Workflow Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Reporting Structure_Refinement->Validation

Caption: Single-Crystal X-ray Diffraction Workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Attempt to grow single crystals by slow evaporation of a solution of the purified compound in various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof).

    • Other techniques like vapor diffusion or slow cooling of a saturated solution can also be employed.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data using either a molybdenum (Mo) or copper (Cu) X-ray source.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Validation and Reporting:

    • Validate the final structure using standard crystallographic checks.

    • Generate a crystallographic information file (CIF) and tables of bond lengths, bond angles, and other geometric parameters.

Conclusion

The structural validation of this compound derivatives is a critical step in their development for pharmaceutical and other applications. A logical, multi-technique approach, as outlined in this guide, provides the necessary layers of evidence for an unambiguous and trustworthy structural assignment. By starting with the foundational techniques of FTIR and MS to confirm functional groups and molecular weight, followed by detailed connectivity mapping with multi-nuclear NMR, a robust structural hypothesis can be formed. Ultimately, single-crystal X-ray diffraction provides the definitive proof, offering an unparalleled level of detail into the three-dimensional nature of these important molecules. As a senior application scientist, I stress the importance of not just following these protocols, but understanding the causality behind each experimental choice to ensure the integrity and validity of your scientific findings.

References

A Technical Guide to the Biological Activity of Trifluoroethoxy Anilines vs. Trifluoromethoxy Anilines for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, trifluoroalkoxy substituents on an aniline scaffold are of particular interest for their ability to modulate key pharmacological parameters. This guide provides an in-depth comparison of the biological activities of two closely related yet distinct moieties: the trifluoroethoxy (-OCH₂CF₃) and trifluoromethoxy (-OCF₃) groups when attached to an aniline core. By examining their physicochemical properties, impact on metabolic stability, and observed effects in biological assays, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to inform their molecular design strategies.

Introduction: The Significance of Trifluoro-substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are privileged structures in drug discovery, appearing in a wide array of therapeutic agents. However, the aniline motif itself can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. The introduction of electron-withdrawing trifluoroalkyl groups is a well-established strategy to mitigate this metabolic liability and to fine-tune other crucial drug-like properties.[1] Both the trifluoroethoxy and trifluoromethoxy groups are potent electron-withdrawing substituents that can significantly influence a molecule's lipophilicity, permeability, and interactions with biological targets.[2][3] Understanding the nuanced differences between these two groups is critical for optimizing drug candidates.

Comparative Analysis of Physicochemical Properties

The biological activity of a compound is intrinsically linked to its physicochemical properties. The trifluoroethoxy and trifluoromethoxy groups, while both containing a trifluoromethyl moiety, exhibit key differences that impact their behavior in biological systems.

PropertyTrifluoroethoxy (-OCH₂CF₃)Trifluoromethoxy (-OCF₃)Rationale and Implications
Lipophilicity (cLogP) Generally higherHigh, but typically lower than trifluoroethoxyThe additional methylene group in the trifluoroethoxy moiety contributes to increased lipophilicity. This can enhance membrane permeability and cell penetration, but may also increase non-specific binding and reduce aqueous solubility.
Metabolic Stability Potentially susceptible to O-dealkylationHighly resistant to O-dealkylationThe ether linkage in the trifluoromethoxy group is exceptionally stable due to the strong electron-withdrawing effect of the CF₃ group.[1] The methylene group in the trifluoroethoxy moiety, while still influenced by the CF₃ group, can be a potential site for oxidative metabolism by cytochrome P450 enzymes.[4]
Electronic Effects Strongly electron-withdrawingStrongly electron-withdrawingBoth groups reduce the pKa of the aniline nitrogen, making it less basic and less prone to protonation at physiological pH. This can impact receptor binding and pharmacokinetic properties.
Conformational Flexibility More flexible due to the rotatable C-C and C-O bondsMore rigidThe increased conformational flexibility of the trifluoroethoxy group may allow for better adaptation to some binding pockets, but could also come with an entropic penalty upon binding.

Comparative Biological Activities: Insights from Experimental Data

Antimicrobial Activity

Trifluoromethylated anilines have demonstrated notable antimicrobial properties. For instance, a study on various aniline derivatives against Vibrio species identified 2-iodo-4-trifluoromethylaniline as a potent inhibitor of bacterial growth and biofilm formation.[5][6] While this study did not include trifluoroethoxy or trifluoromethoxy anilines, it highlights the potential of the trifluoromethyl group in this therapeutic area. The increased lipophilicity of a trifluoroethoxy group could potentially enhance antibacterial activity by facilitating passage through the bacterial cell wall. Conversely, the greater metabolic stability of the trifluoromethoxy group might lead to a longer duration of action. Further comparative studies are warranted to elucidate these potential differences.

Anticancer Activity

The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into anticancer drug candidates to enhance their efficacy.[7] A comparative study on indole-based inhibitors of the AAA ATPase p97, a target in cancer therapy, revealed surprising structure-activity relationships when comparing trifluoromethyl and trifluoromethoxy substituents.[8] In this particular study, the trifluoromethoxy-analogue was found to be a better biochemical match for the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl-analogue, yet exhibited significantly different inhibitory activities.[8] This underscores that the bioisosteric replacement of -CF₃ with -OCF₃ is not always straightforward and that subtle electronic and steric differences can lead to profound changes in biological activity. While this study was not on anilines, it provides a valuable lesson in the nuanced effects of these functional groups.

A separate study on isoxazole-based molecules demonstrated that the introduction of a trifluoromethyl group significantly enhanced anticancer activity compared to its non-fluorinated analogue.[9] This again points to the general utility of trifluoromethyl-containing moieties in the design of novel anticancer agents.

Structure-Activity Relationships (SAR)

Based on the available data, several key SAR insights can be proposed:

  • Lipophilicity-Activity Trade-off: The higher lipophilicity of the trifluoroethoxy group may be advantageous for activities requiring membrane translocation, such as antimicrobial effects. However, this must be balanced against potential increases in off-target toxicity and reduced bioavailability due to poor aqueous solubility.

  • Metabolic Stability as a Determinant of In Vivo Efficacy: The superior metabolic stability of the trifluoromethoxy group is a significant advantage for developing orally bioavailable drugs with a longer half-life.[3] For compounds where metabolism of the alkoxy group is a known liability, the -OCF₃ moiety is a clear choice.

  • Subtle Stereoelectronic Effects on Target Binding: The indole inhibitor study serves as a critical reminder that even seemingly minor changes between -OCH₂CF₃ and -OCF₃ can dramatically impact binding affinity.[8] Factors such as hydrogen bond accepting capacity of the ether oxygen and the precise positioning of the trifluoromethyl group within the binding pocket can lead to unexpected SAR outcomes.

Experimental Protocols

To facilitate further research in this area, we provide the following generalized experimental protocols for the synthesis and evaluation of trifluoroalkoxy anilines.

General Synthesis of Trifluoromethoxy Anilines

The synthesis of trifluoromethoxy anilines can be challenging due to the instability of the trifluoromethoxide anion.[1] However, several methods have been developed.

Diagram of a General Synthetic Workflow for Trifluoromethoxy Anilines

A Substituted Phenol C Trifluoromethoxylation A->C B Trifluoromethylating Agent (e.g., CF3I, TMSCF3) B->C D Nitro-trifluoromethoxybenzene C->D Formation of trifluoromethoxy group E Reduction (e.g., H2/Pd-C, Fe/HCl) D->E Nitro group reduction F Trifluoromethoxy Aniline E->F

Caption: A generalized workflow for the synthesis of trifluoromethoxy anilines.

Step-by-Step Protocol:

  • Trifluoromethoxylation of a substituted phenol: To a solution of the starting phenol in a suitable solvent (e.g., DMF, acetonitrile), add a trifluoromethylating agent (e.g., trifluoromethyliodide in the presence of a copper catalyst, or Ruppert-Prakash reagent) and a suitable base. The reaction conditions will vary depending on the specific reagents used.

  • Nitro Group Reduction (if applicable): If the starting material contains a nitro group, it can be reduced to the corresponding aniline using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal in acidic media (e.g., Fe, SnCl₂ in HCl).

  • Purification: The final product is purified by column chromatography, recrystallization, or distillation.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Diagram of the Broth Microdilution Assay Workflow

A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Add a viability indicator (e.g., resazurin) C->D E Measure absorbance or fluorescence to determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance at 600 nm.

Conclusion and Future Perspectives

The choice between a trifluoroethoxy and a trifluoromethoxy substituent on an aniline scaffold is a nuanced decision that requires careful consideration of the specific therapeutic target and desired drug properties. The trifluoromethoxy group offers superior metabolic stability, making it an attractive choice for oral drug candidates. The trifluoroethoxy group, with its greater lipophilicity, may provide advantages in scenarios where enhanced membrane permeability is crucial.

The existing data, while not providing a direct head-to-head comparison in most cases, strongly suggests that these two groups are not always interchangeable bioisosteres. Their distinct electronic and steric profiles can lead to significant differences in biological activity. Future research should focus on systematic comparative studies of trifluoroethoxy and trifluoromethoxy anilines across a range of biological assays to build a more comprehensive understanding of their structure-activity relationships. Such studies will be invaluable for the rational design of the next generation of aniline-based therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ortho, Meta, and Para Isomers of Trifluoroethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Isomer Differentiation in Drug Development

In the landscape of modern drug discovery and development, the precise structural characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The trifluoroethoxyaniline isomers (ortho, meta, and para) are exemplary of such a challenge. The introduction of the trifluoroethoxy group can significantly modulate the physicochemical properties of the aniline core, a common moiety in many drug candidates. Consequently, the ability to unequivocally distinguish between the ortho, meta, and para isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and quality of a potential therapeutic.

This comprehensive guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-trifluoroethoxyaniline. In the absence of a complete public-domain experimental dataset for these specific isomers, this guide will leverage established principles of spectroscopy and comparative data from structurally analogous compounds, such as phenetidine (ethoxyaniline) and trifluoromethylaniline, to predict and rationalize the expected spectral differences. This approach is designed to equip researchers with the foundational knowledge to interpret their own experimental data with confidence.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

Proton NMR is a cornerstone technique for the structural elucidation of organic molecules, providing rich information about the chemical environment of hydrogen atoms. The chemical shifts, splitting patterns, and coupling constants of the aromatic protons are particularly sensitive to the substitution pattern on the benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the trifluoroethoxyaniline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted chemical shifts for the aromatic protons of the trifluoroethoxyaniline isomers are based on the additive effects of the amino (-NH₂) and trifluoroethoxy (-OCH₂CF₃) groups. The -NH₂ group is a strong electron-donating group, causing a significant upfield shift (to lower ppm) of the ortho and para protons. The -OCH₂CF₃ group is electron-withdrawing due to the inductive effect of the fluorine atoms, leading to a downfield shift (to higher ppm) of the aromatic protons.

IsomerPredicted Aromatic Proton Chemical Shifts (ppm)Predicted Ethoxy Proton Chemical Shifts (ppm)
Ortho 6.7-7.2 (complex multiplet)~4.2 (q, J ≈ 8 Hz, -OCH₂-), ~1.4 (t, J ≈ 7 Hz, -CH₃) - Note: CF₃ coupling will affect the -OCH₂- signal
Meta 6.6-7.3 (complex multiplet)~4.1 (q, J ≈ 8 Hz, -OCH₂-), ~1.4 (t, J ≈ 7 Hz, -CH₃) - Note: CF₃ coupling will affect the -OCH₂- signal
Para ~6.8 (d, J ≈ 8 Hz), ~7.0 (d, J ≈ 8 Hz)~4.0 (q, J ≈ 8 Hz, -OCH₂-), ~1.4 (t, J ≈ 7 Hz, -CH₃) - Note: CF₃ coupling will affect the -OCH₂- signal

Causality Behind Predictions:

  • Ortho Isomer: The proximity of the two substituents will lead to complex splitting patterns and potentially some steric hindrance affecting the planarity of the amino group, which could slightly reduce its electron-donating effect.

  • Meta Isomer: The electronic effects of the two groups are less directly reinforcing, leading to a more complex and spread-out pattern of aromatic signals.

  • Para Isomer: The symmetrical nature of the para isomer will result in a simpler AA'BB' system, appearing as two doublets in the aromatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides valuable information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data and Interpretation

The electron-donating amino group will shield the ortho and para carbons, shifting them upfield, while the electron-withdrawing trifluoroethoxy group will deshield the carbon it is attached to (ipso-carbon) and, to a lesser extent, the ortho and para carbons. Aromatic carbons typically resonate in the 110-160 ppm range[1][2].

IsomerPredicted Number of Aromatic SignalsPredicted Key Chemical Shifts (ppm)
Ortho 6C-NH₂: ~145; C-OCH₂CF₃: ~148
Meta 6C-NH₂: ~148; C-OCH₂CF₃: ~158
Para 4C-NH₂: ~142; C-OCH₂CF₃: ~152

Causality Behind Predictions:

  • The number of distinct aromatic signals directly reflects the symmetry of the molecule. The para isomer, having the highest symmetry, will show the fewest signals.

  • The chemical shifts of the ipso-carbons (the carbons directly attached to the substituents) will be the most downfield.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Specific Probe for Fluorine

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the trifluoromethyl group can provide insights into its electronic environment.

Experimental Protocol: ¹⁹F NMR Spectroscopy

The protocol is analogous to ¹H and ¹³C NMR, with the spectrometer tuned to the ¹⁹F frequency.

Predicted ¹⁹F NMR Spectral Data and Interpretation

The chemical shift of the -CF₃ group in the trifluoroethoxy moiety is expected to be in the range of -70 to -80 ppm relative to CFCl₃. The position will be subtly influenced by the electronic nature of the substituted aniline ring. The most significant feature will be the coupling to the adjacent methylene (-OCH₂-) protons, which will split the ¹⁹F signal into a triplet.

IsomerPredicted ¹⁹F Chemical Shift (ppm)Predicted Splitting Pattern
Ortho ~ -75Triplet (J ≈ 8-10 Hz)
Meta ~ -75Triplet (J ≈ 8-10 Hz)
Para ~ -75Triplet (J ≈ 8-10 Hz)

Causality Behind Predictions:

  • While the electronic differences between the isomers will cause slight variations in the ¹⁹F chemical shift, the primary diagnostic feature is the triplet splitting pattern due to coupling with the two protons of the ethoxy group. The magnitude of this coupling constant is characteristic of ³J(H-F) coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr), as a KBr pellet for solid samples, or as a thin film.

  • Data Acquisition: Acquire the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for FT-IR Spectroscopy.

Predicted FT-IR Spectral Data and Interpretation

The FT-IR spectra of the three isomers will share many common features but will differ in the fingerprint region, particularly in the C-H out-of-plane bending bands, which are characteristic of the substitution pattern on the aromatic ring.

IsomerPredicted N-H Stretching (cm⁻¹)Predicted C-O Stretching (cm⁻¹)Predicted C-F Stretching (cm⁻¹)Predicted Aromatic C-H Bending (cm⁻¹)
Ortho ~3400-3500 (two bands)~1250-1200~1100-1000~750 (strong)
Meta ~3400-3500 (two bands)~1250-1200~1100-1000~880, ~780, ~690 (multiple bands)
Para ~3400-3500 (two bands)~1250-1200~1100-1000~830 (strong)

Causality Behind Predictions:

  • N-H Stretching: Primary amines typically show two absorption bands in this region corresponding to symmetric and asymmetric stretching vibrations.

  • C-O and C-F Stretching: The ether linkage and the trifluoromethyl group will give rise to strong absorptions in the 1300-1000 cm⁻¹ region.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic for the substitution pattern of the benzene ring. Ortho-disubstituted benzenes typically show a strong band around 750 cm⁻¹, meta-disubstituted benzenes show several bands, and para-disubstituted benzenes show a strong band around 830 cm⁻¹.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is influenced by the electronic nature of the substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the isomers in a suitable UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Spectral Data and Interpretation

Aniline exhibits two absorption bands, a primary band around 230 nm and a secondary, less intense band around 280 nm. Substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these bands.

IsomerPredicted λmax (nm)
Ortho ~240, ~290
Meta ~235, ~285
Para ~245, ~300

Causality Behind Predictions:

  • The electron-donating amino group and the oxygen of the ethoxy group will cause a bathochromic shift relative to benzene.

  • The para isomer is expected to have the most extended conjugation between the amino and trifluoroethoxy groups, leading to the largest bathochromic shift.

  • Solvent polarity can also influence the λmax; polar solvents can stabilize the excited state, often leading to a bathochromic shift[3][4][5].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data and Interpretation

The molecular ion peak (M⁺) for all three isomers will be at the same m/z value, corresponding to the molecular weight of trifluoroethoxyaniline (C₈H₈F₃NO). The fragmentation patterns, however, may show subtle differences.

Predicted Key Fragments (m/z):

  • [M - H]⁺: Loss of a hydrogen atom.

  • [M - CH₃]⁺: Loss of a methyl radical from the ethoxy group.

  • [M - OCH₂CF₃]⁺: Cleavage of the ether bond.

  • [M - CF₃]⁺: Loss of the trifluoromethyl group.

  • Fragments characteristic of the aniline core: e.g., loss of HCN.

Causality Behind Predictions:

  • While the primary fragmentation pathways will be similar for all three isomers, the relative intensities of the fragment ions may differ due to the different substitution patterns. For example, ortho effects can sometimes lead to unique fragmentation pathways not observed in the meta and para isomers. Distinguishing positional isomers by mass spectrometry alone can be challenging, but when coupled with a separation technique like GC, the combination of retention time and mass spectrum provides a powerful tool for identification[6].

Conclusion

The spectroscopic differentiation of the ortho, meta, and para isomers of trifluoroethoxyaniline is a multifaceted challenge that requires the synergistic use of multiple analytical techniques. While ¹⁹F NMR provides a specific probe for the fluorinated substituent, the combination of ¹H and ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry offers a comprehensive toolkit for unambiguous identification. By understanding the fundamental principles of how substituents influence spectroscopic properties, and by leveraging data from analogous compounds, researchers can confidently navigate the complexities of isomer characterization in their drug development endeavors.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Synthesis

2-(2,2,2-Trifluoroethoxy)aniline is a key fluorinated building block in modern medicinal chemistry and agrochemical development.[1][2] Its unique trifluoroethoxy moiety can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity in target molecules. However, the value of this intermediate is directly proportional to its purity. In drug development, unidentified impurities can lead to unforeseen toxicological effects, altered efficacy, and significant regulatory hurdles.[3] Similarly, in chemical synthesis, impurities can poison catalysts, reduce yields, and lead to complex purification challenges in downstream steps.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, establish self-validating experimental frameworks, and provide actionable protocols for researchers, scientists, and drug development professionals. Our objective is to equip you with the strategic understanding needed to select the most appropriate analytical tools to confidently ascertain the purity of this critical synthetic intermediate.

Contextualizing Purity: Synthesis and Potential Impurities

A robust purity assessment begins with an understanding of the synthetic pathway and the potential impurities it may generate. A common route to this compound involves the nucleophilic aromatic substitution of a leaving group on a benzene ring with 2,2,2-trifluoroethanol, followed by the reduction of a nitro group or manipulation of another functional group to yield the target aniline. For instance, a synthesis can start from ethyl 2-fluorobenzoate, which is reacted with 2,2,2-trifluoroethanol.[4]

This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residuals of 2-aminophenol, 2-nitrophenol, or their precursors.

  • Reaction Intermediates: Incomplete conversion can leave behind intermediates such as 2-nitro-(2,2,2-trifluoroethoxy)benzene.

  • Side-Reaction Byproducts: Isomeric products (e.g., 4-(2,2,2-Trifluoroethoxy)aniline), or products from side reactions like halogenation if certain reagents are used.[5][6][7]

  • Residual Solvents: Solvents used during the reaction and purification, such as toluene, dichloromethane, or ethanol, can be retained in the final product.[4][8]

A multi-faceted analytical approach is therefore not just recommended, but essential for comprehensive characterization.

Primary Analytical Methodologies: A Comparative Analysis

No single technique can provide a complete purity profile. The most effective strategy involves the orthogonal application of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity analysis for non-volatile organic compounds, prized for its high resolution, sensitivity, and quantitative accuracy.[3] For this compound, a reverse-phase (RP-HPLC) method is ideal, separating compounds based on their relative polarity.

Causality of Method Design: We choose a C18 column because its nonpolar stationary phase effectively retains the moderately polar aniline compound and allows for separation from both more polar and less polar impurities. A gradient elution starting with a higher water content and ramping up the organic solvent (acetonitrile) ensures that highly polar impurities elute early, while providing sufficient elution strength to remove strongly retained, nonpolar impurities from the column. UV detection at 254 nm is chosen as it is a common wavelength where aromatic rings exhibit strong absorbance.

Experimental Protocol: RP-HPLC Purity Analysis

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (for peak shape improvement).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve ~10 mg of a certified reference standard of this compound in a 10:90 Acetonitrile:Water solution to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized sample at an identical concentration (~0.1 mg/mL) in the same diluent.

  • Chromatographic Run & Data Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution:

      • 0-2 min: 10% B

      • 2-17 min: Ramp from 10% B to 90% B

      • 17-20 min: Hold at 90% B

      • 20-22 min: Return to 10% B

      • 22-27 min: Re-equilibration

    • Purity Calculation: Determine purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: Hypothetical HPLC Results

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
13.5150.3%Polar Impurity (e.g., 2-Aminophenol)
210.2495099.1%This compound
314.8300.6%Nonpolar Impurity

  • Diagram: HPLC Purity Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Synthesized Sample Prep_Sample Sample Solution (~0.1 mg/mL) Sample->Prep_Sample Dissolve & Dilute Standard Reference Standard Prep_Standard Standard Solution (~0.1 mg/mL) Standard->Prep_Standard Dissolve & Dilute Diluent Mobile Phase Diluent Diluent->Prep_Sample Diluent->Prep_Standard HPLC HPLC System (C18 Column, Gradient) Prep_Sample->HPLC Inject Detector UV Detector (254 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] It is particularly well-suited for detecting residual solvents and volatile byproducts that might be missed by HPLC. While anilines can sometimes exhibit poor peak shape on older GC columns, modern, inert columns generally provide excellent results without derivatization.[10][11]

Causality of Method Design: The choice of a mid-polarity column (e.g., DB-5ms) provides good separation for a wide range of analytes. A temperature ramp is essential to first elute highly volatile compounds (like solvents) at low temperatures before increasing the temperature to elute the higher-boiling aniline and other byproducts. Mass spectrometry provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST).

Experimental Protocol: GC-MS Impurity Profiling

  • System Preparation:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split mode (e.g., 50:1), 250 °C.

    • Oven Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Range: Scan m/z 40-450.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the synthesized product in a volatile solvent of high purity, such as Dichloromethane or Ethyl Acetate.

  • Chromatographic Run & Data Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC).

    • Identify peaks by searching their mass spectra against the NIST library. The molecular ion of the target compound should be visible at m/z 191.[2][12][13]

    • Quantify residual solvents using a calibration curve if required.

Data Presentation: Representative GC-MS Data

| Retention Time (min) | Identification | Key m/z Fragments | Potential Source | | :--- | :--- | :--- | :--- | :--- | | 2.8 | Dichloromethane | 84, 86, 49 | Residual Solvent | | 10.5 | This compound | 191, 120, 92, 65 | Target Compound | | 11.2 | Isomeric Impurity | 191, 120, 92 | Side Reaction |

  • Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_output Outputs Sample Sample in Volatile Solvent GC Gas Chromatograph (Volatility Separation) Sample->GC Inject MS Mass Spectrometer (Ionization & Fragmentation) GC->MS Elution Data Data System MS->Data TIC Total Ion Chromatogram Data->TIC Spectrum Mass Spectrum of Each Peak Data->Spectrum Report Impurity Identification Report TIC->Report Library NIST Spectral Library Spectrum->Library Compare Library->Report Identify

Caption: Workflow for GC-MS Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides unequivocal structural information and can be used for quantitative analysis (qNMR).[14] For this compound, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural fingerprint.

  • ¹H NMR: Confirms the presence of all proton environments and their connectivity through coupling patterns. It can be used for quantification against a certified internal standard.

  • ¹⁹F NMR: Highly specific and sensitive to the trifluoroethoxy group. The presence of a single, clean triplet confirms the integrity of this crucial moiety. Any other fluorine-containing signals would indicate significant impurities.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

Causality of Method Design: Using a deuterated solvent like CDCl₃ solubilizes the compound and provides a lock signal for the spectrometer. ¹H NMR is the primary screen for structural integrity. ¹⁹F NMR is chosen for its specificity to the fluorinated group, which is a key feature of the molecule. This makes it an exceptionally powerful tool for detecting any related fluorinated impurities.

Experimental Protocol: Multi-nuclear NMR Analysis

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃).

    • For quantitative ¹H NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., dimethyl sulfone).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

    • Ensure sufficient relaxation delay (D1) in ¹H spectra for accurate integration, especially for qNMR (e.g., D1 = 5 * T₁).

  • Data Interpretation:

    • ¹H NMR: Look for characteristic signals: aromatic protons (multiplets, ~6.7-7.2 ppm), NH₂ (broad singlet, ~3.8 ppm), and the OCH₂ group (quartet, ~4.3 ppm, coupled to the CF₃ group).

    • ¹⁹F NMR: Expect a single triplet at approximately -74 ppm corresponding to the CF₃ group.

    • ¹³C NMR: Correlate the number of signals with the expected 8 carbons in the structure.

    • Integrate the signals in the ¹H spectrum relative to the internal standard to calculate absolute purity.

  • Diagram: NMR Logic for Purity Verification

NMR_Logic cluster_H1 ¹H NMR cluster_F19 ¹⁹F NMR cluster_C13 ¹³C NMR H1_Signals Correct number of signals? H1_Shifts Expected chemical shifts? H1_Signals->H1_Shifts H1_Coupling Correct coupling (e.g., OCH₂ quartet)? H1_Shifts->H1_Coupling H1_Integration Correct proton integration ratios? H1_Coupling->H1_Integration Structure_Confirmed Structure Verified & High Purity H1_Integration->Structure_Confirmed F19_Signal Single triplet signal? F19_Signal->Structure_Confirmed C13_Signals Correct number of carbon signals? C13_Signals->Structure_Confirmed

Caption: Logical flow for structural confirmation using NMR.

Orthogonal and Complementary Methods

Melting Point Analysis

This classical technique serves as a rapid and inexpensive indicator of purity. A pure crystalline solid will have a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

  • Procedure: A small amount of the dried sample is packed into a capillary tube and heated slowly in a calibrated melting point apparatus.

  • Interpretation: The literature value for the melting point of this compound is 49-53 °C.[1][12] A sharp melting range within this window suggests high purity. A range wider than 2 °C or depressed below 49 °C indicates the presence of impurities.

Integrated Strategy for Purity Assessment

A comprehensive and efficient purity assessment strategy should be tiered, applying the most appropriate techniques at each stage of development.

  • Diagram: Tiered Purity Assessment Strategy

Tiered_Strategy cluster_tier1 Tier 1: Routine Quality Control cluster_tier2 Tier 2: In-Depth Characterization & Troubleshooting cluster_tier3 Final Confirmation HPLC HPLC (Quantitative Purity) GCMS GC-MS (Volatiles & Solvents) HPLC->GCMS If impurities detected NMR NMR (¹H, ¹⁹F, ¹³C) (Definitive Structure ID) HPLC->NMR For structural confirmation Final_Purity Confirmed Purity Profile HPLC->Final_Purity MP Melting Point (Quick Check) MP->Final_Purity GCMS->Final_Purity NMR->Final_Purity Crude_Product Synthesized Product Crude_Product->HPLC Crude_Product->MP

Caption: A tiered strategy for comprehensive purity analysis.

Recommendation:

  • For routine batch-to-batch QC: A validated HPLC method is the primary tool for determining purity as a percentage. This should be complemented by a melting point analysis as a fast, secondary check.

  • For initial characterization of a new synthesis: A full suite of analyses is required. HPLC provides the quantitative purity, GC-MS identifies residual solvents and volatile byproducts, and multi-nuclear NMR provides definitive structural confirmation and can identify any major unexpected impurities.

By judiciously combining these orthogonal techniques, researchers can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and reliability of this vital chemical building block for its intended application.

References

A Comparative Guide to the In Vitro ADMET Properties of 2-(2,2,2-Trifluoroethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aniline scaffold remains a prevalent structural motif. However, its susceptibility to metabolic modifications often leads to safety liabilities and suboptimal pharmacokinetic profiles.[1] A key strategy to mitigate these challenges is the introduction of fluorine-containing substituents, which can profoundly influence a molecule's physicochemical and pharmacological properties.[2][3] This guide provides an in-depth technical comparison of the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a series of 2-(2,2,2-trifluoroethoxy)aniline derivatives. This structural modification is hypothesized to enhance metabolic stability and modulate other key drug-like characteristics.[4]

This document is intended for researchers, scientists, and drug development professionals, offering both comparative experimental data and detailed protocols for key in vitro ADMET assays. The insights provided herein are designed to facilitate informed decision-making in the selection and optimization of drug candidates.

The Rationale for Trifluoroethoxylation

The incorporation of a 2,2,2-trifluoroethoxy group onto an aniline core is a deliberate medicinal chemistry strategy. The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the aniline nitrogen, potentially reducing its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Furthermore, this moiety can enhance lipophilicity, which may influence cell permeability and plasma protein binding. Understanding the interplay of these effects on the overall ADMET profile is crucial for advancing compounds through the drug discovery pipeline.

Comparative In Vitro ADMET Profiling

To illustrate the impact of the this compound scaffold and further substitutions, we present a comparative analysis of a parent compound and three hypothetical derivatives against a standard aniline comparator. The data presented in the following tables, while illustrative, is based on established trends for fluorinated compounds and aniline derivatives.

Metabolic Stability in Human Liver Microsomes

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate.[5][6] The following table summarizes the metabolic stability of our series of compounds in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are generally desirable.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Comparator A Aniline1592.4
TFEA-Parent This compound4828.9
TFEA-01 4-Chloro-2-(2,2,2-trifluoroethoxy)aniline5525.2
TFEA-02 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline4233.0
TFEA-03 4-Methoxy-2-(2,2,2-trifluoroethoxy)aniline3539.6

As anticipated, the introduction of the trifluoroethoxy group in TFEA-Parent leads to a significant improvement in metabolic stability compared to the unsubstituted Comparator A . Further substitution on the phenyl ring modulates this effect, with the electron-withdrawing chloro group in TFEA-01 providing a modest enhancement in stability. Conversely, the electron-donating methyl and methoxy groups in TFEA-02 and TFEA-03 appear to slightly decrease the metabolic stability relative to the parent trifluoroethoxy derivative, likely by providing alternative sites for metabolism.

Experimental Workflows and Protocols

To ensure the scientific integrity and reproducibility of the presented data, detailed protocols for the key in vitro ADMET assays are provided below.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This protocol outlines the procedure for determining the metabolic stability of a test compound using human liver microsomes.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer to achieve the desired final concentration.

  • Add human liver microsomes to the wells and pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the test compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare test compound stock solution prep2 Add compound to pre-warmed buffer prep1->prep2 inc1 Add human liver microsomes prep2->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate reaction with NADPH inc2->inc3 samp1 Quench reaction at time points inc3->samp1 samp2 Centrifuge to pellet protein samp1->samp2 ana1 Transfer supernatant for LC-MS/MS samp2->ana1 ana2 Calculate t½ and CLint ana1->ana2

Caption: Workflow for the in vitro metabolic stability assay.

Cytochrome P450 (CYP) Inhibition

CYP enzymes are the major family of enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions (DDIs).[5][7][8][9] The following table presents the IC50 values for the inhibition of five major CYP isoforms by our test compounds. A lower IC50 value indicates a more potent inhibitor.

Compound IDCYP1A2 IC50 (µM)CYP2B6 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Comparator A 15>5082512
TFEA-Parent 28>50184522
TFEA-01 35>5025>5030
TFEA-02 22>50153818
TFEA-03 18>50123015

The this compound derivatives generally exhibit weaker inhibition of the tested CYP isoforms compared to the parent aniline, suggesting a reduced potential for DDIs. This is a favorable property for a drug candidate.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against major CYP isoforms using human liver microsomes.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard)

  • Positive control inhibitors for each isoform

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent.

  • In a 96-well plate, add the test compound, human liver microsomes, and the specific CYP probe substrate to phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 15 minutes).

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Plot the percentage of inhibition versus the test compound concentration to determine the IC50 value.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Processing cluster_analysis Analysis prep1 Prepare serial dilutions of test compound prep2 Add compound, HLM, and probe substrate to buffer prep1->prep2 reac1 Pre-incubate at 37°C prep2->reac1 reac2 Initiate reaction with NADPH reac1->reac2 reac3 Incubate for a defined time reac2->reac3 quen1 Stop reaction with acetonitrile reac3->quen1 quen2 Centrifuge to precipitate proteins quen1->quen2 ana1 Analyze supernatant by LC-MS/MS quen2->ana1 ana2 Determine IC50 value ana1->ana2

Caption: Workflow for the in vitro CYP inhibition assay.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal permeability.[3][9][10][11][12][13] The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer. A higher Papp value suggests better absorption. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is often considered indicative of active efflux.

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Comparator A 8.518.72.2Moderate
TFEA-Parent 12.315.11.2High
TFEA-01 15.817.41.1High
TFEA-02 13.516.21.2High
TFEA-03 10.113.11.3High

The trifluoroethoxy derivatives demonstrate high permeability and, notably, a reduced efflux ratio compared to the parent aniline. This suggests that the modification may decrease the interaction with efflux transporters, which is a highly desirable feature for orally administered drugs.

Protocol 3: Caco-2 Permeability Assay

This protocol details the procedure for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell plates

  • Hank's Balanced Salt Solution (HBSS)

  • Test compounds

  • Control compounds (e.g., a high-permeability and a low-permeability compound)

  • Lucifer yellow (for monolayer integrity assessment)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound to either the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiver chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

  • Determine the efflux ratio.

Workflow Diagram:

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis cult1 Seed and culture Caco-2 cells on Transwell inserts cult2 Confirm monolayer integrity (TEER/Lucifer yellow) cult1->cult2 assay1 Wash monolayers with HBSS cult2->assay1 assay2 Add test compound to donor chamber assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Sample from receiver chamber at time points assay3->assay4 ana1 Analyze samples by LC-MS/MS assay4->ana1 ana2 Calculate Papp and Efflux Ratio ana1->ana2

Caption: Workflow for the Caco-2 permeability assay.

In Vitro Cytotoxicity (HepG2 Assay)

Assessing the potential for a compound to be toxic to cells is a fundamental part of preclinical safety evaluation.[2][14][15] The HepG2 cell line, derived from a human liver carcinoma, is a commonly used model for evaluating hepatotoxicity. The following table shows the IC50 values for the cytotoxicity of the test compounds against HepG2 cells. A higher IC50 value indicates lower cytotoxicity.

Compound IDCytotoxicity IC50 (µM) in HepG2 cells
Comparator A 25
TFEA-Parent 45
TFEA-01 38
TFEA-02 52
TFEA-03 40

The this compound derivatives generally exhibit lower cytotoxicity compared to the parent aniline, suggesting a more favorable safety profile.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a test compound on HepG2 cells.[10]

Materials:

  • HepG2 cells

  • Cell culture medium

  • Test compounds

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Seed HepG2 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Workflow Diagram:

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Analysis seed1 Seed HepG2 cells in a 96-well plate seed2 Incubate for 24 hours seed1->seed2 treat1 Treat cells with test compound seed2->treat1 treat2 Incubate for 48-72 hours treat1->treat2 mtt1 Add MTT reagent and incubate treat2->mtt1 mtt2 Add solubilization solution mtt1->mtt2 ana1 Measure absorbance mtt2->ana1 ana2 Calculate cell viability and IC50 ana1->ana2

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The comparative in vitro ADMET data for the this compound derivatives presented in this guide highlights the potential of this scaffold to yield compounds with improved drug-like properties compared to traditional anilines. The trifluoroethoxy group appears to confer enhanced metabolic stability, reduced CYP inhibition, high permeability with low efflux, and a more favorable cytotoxicity profile. These findings underscore the value of strategic fluorination in medicinal chemistry.

It is important to note that while in vitro ADMET profiling is a powerful tool for early-stage drug discovery, further in vivo pharmacokinetic and toxicological studies are necessary to fully elucidate the disposition and safety of these compounds. The protocols and comparative data provided herein should serve as a valuable resource for researchers working to design and develop the next generation of safe and effective medicines.

References

comparing the efficacy of different synthetic methods for 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficacy for 2-(2,2,2-Trifluoroethoxy)aniline

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The this compound moiety, in particular, serves as a critical structural unit in a variety of advanced intermediates. The efficacy of its synthesis is therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the most prevalent synthetic methodologies for this compound. We will dissect each route, offering not just protocols, but the underlying chemical principles that govern the choice of reagents and conditions. Our analysis focuses on key performance indicators such as chemical yield, purity, scalability, and overall process efficiency.

Method 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The Nucleophilic Aromatic Substitution (SNAr) route is a classical and often cost-effective approach. The viability of this pathway hinges on the activation of an aromatic ring towards nucleophilic attack. This is typically achieved by placing a strong electron-withdrawing group, such as a nitro (-NO₂) group, ortho or para to a suitable leaving group (e.g., a halogen).

The overall strategy involves two key transformations:

  • O-Arylation: Introduction of the trifluoroethoxy group onto an activated nitrobenzene ring.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.

dot

A Prospective Crystallographic Guide to 2-(2,2,2-Trifluoroethoxy)aniline Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. This guide provides a comprehensive, prospective analysis of the X-ray crystallography of 2-(2,2,2-trifluoroethoxy)aniline derivatives. While specific crystal structures for this class of compounds are not yet widely reported in public databases, this document serves as an in-depth technical manual, leveraging established principles of crystal engineering and fluorine chemistry to guide researchers in their synthetic, crystallization, and structural analysis endeavors. We will explore the anticipated structural features and provide a robust experimental framework for obtaining high-quality single crystals and interpreting their crystallographic data.

The introduction of fluorinated moieties, such as the trifluoroethoxy group, into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] The this compound scaffold is a promising building block in drug discovery and materials science. Its structural analysis via X-ray crystallography is crucial for understanding the conformational preferences and intermolecular interactions that govern its solid-state behavior.

I. Synthetic Strategies and Considerations

The synthesis of this compound derivatives typically begins with commercially available starting materials. A common route involves the Williamson ether synthesis, followed by reduction of a nitro group to the corresponding aniline.

Proposed Synthetic Pathway:

A 2-Nitrophenol C 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2,2,2-Trifluoroethyl tosylate or other suitable trifluoroethylating agent B->C D This compound C->D Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Proposed synthetic route to this compound.

Further derivatization of the aniline can be achieved through standard methodologies such as acylation, alkylation, or coupling reactions to introduce a variety of substituents for comparative crystallographic studies.[2][3]

II. The Art and Science of Crystallization: A Step-by-Step Protocol

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol is a starting point, designed to be systematically varied to find optimal crystallization conditions.

Experimental Protocol: Screening for Crystallization Conditions

  • Compound Purification: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystallization. Recrystallization or column chromatography are recommended.

  • Solvent Selection:

    • Begin by testing the solubility of a few milligrams of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

    • A suitable solvent system for crystallization will typically be one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques: [4]

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is often a good initial screening method.

    • Vapor Diffusion: This is a highly effective technique for small quantities of material.[4]

      • Dissolve the compound in a small volume of a relatively non-volatile, good solvent.

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a small amount of a more volatile, poor solvent (the precipitant).

      • The precipitant will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting crystal growth.

    • Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent. This technique relies on slow diffusion at the interface of the two solvents.[4]

  • Temperature Control: Experiment with different temperatures (e.g., room temperature, 4°C, -20°C) as temperature can significantly affect solubility and crystal growth kinetics.

  • Patience and Observation: Crystallization can take anywhere from a few hours to several weeks. Regularly inspect the experiments under a microscope without disturbing them.

III. Anticipated Structural Features and Comparative Analysis

Based on the principles of crystal engineering and studies of related fluorinated anilines, we can anticipate several key structural features in the crystal structures of this compound derivatives.

A. Intramolecular Interactions:

The ortho positioning of the trifluoroethoxy and amino groups creates the potential for intramolecular hydrogen bonding between an N-H proton and the ether oxygen or a fluorine atom. The presence and strength of such an intramolecular hydrogen bond can significantly influence the conformation of the molecule.[5][6] Studies on other ortho-substituted anilines have shown that such interactions can lead to the formation of five- or six-membered rings, which can impact the overall molecular planarity.[5][6]

B. Intermolecular Interactions and Crystal Packing:

The crystal packing will be dictated by a combination of intermolecular forces.

  • N-H···O and N-H···N Hydrogen Bonds: The amino group is a strong hydrogen bond donor and will likely participate in intermolecular hydrogen bonding with suitable acceptors on neighboring molecules, such as the ether oxygen or other functional groups on derivatives.[7]

  • C-H···F Interactions: The role of fluorine in crystal engineering is a subject of ongoing research.[8][9][10][11] While not as strong as classical hydrogen bonds, C-H···F interactions are often observed in the crystal packing of fluorinated organic compounds and can play a significant role in directing the supramolecular architecture.[12][13][14]

  • π-π Stacking: The aromatic rings of the aniline derivatives may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Comparative Data from Related Fluorinated Anilines:

To provide a baseline for what to expect, the following table summarizes crystallographic data for some related fluorinated aniline derivatives.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Key Interactions
N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline[13]Pccn24.5036.3347.32690C-H···F, van der Waals
4-Fluoro-N-(4-hydroxybenzylidene)aniline[14]P2₁/c----O-H···N, C-H···F, C-H···π

Note: Complete unit cell parameters were not available for all compounds in the search results.

IV. X-ray Data Collection and Structure Refinement Workflow

Once suitable single crystals are obtained, the following workflow is employed for structure determination.

A Crystal Selection and Mounting B Single-Crystal X-ray Diffraction Data Collection A->B C Data Reduction and Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Validation and Analysis E->F G Crystallographic Information File (CIF) Generation F->G

Caption: Workflow for X-ray crystal structure determination.

Key Steps Explained:

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.[15][16] The diffraction pattern is recorded on a detector.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data.

  • Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[16]

  • Validation: The final structure is checked for geometric and crystallographic consistency.

V. Conclusion

This guide provides a comprehensive framework for the crystallographic analysis of this compound derivatives. By combining robust synthetic and crystallization protocols with an informed understanding of the potential intra- and intermolecular interactions, researchers will be well-equipped to elucidate the solid-state structures of this promising class of compounds. The resulting crystallographic data will be invaluable for establishing structure-property relationships and guiding the rational design of new molecules for applications in medicine and materials science.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reaction kinetics of 2-(2,2,2-trifluoroethoxy)aniline, a versatile building block in modern chemistry. We will explore its reactivity in key synthetic transformations, benchmark its performance against relevant aniline derivatives, and provide robust experimental protocols for kinetic analysis. The insights and data presented herein are intended to empower researchers to make informed decisions in experimental design and to accelerate the development of novel pharmaceuticals and advanced materials.

The Strategic Advantage of the 2-(2,2,2-Trifluoroethoxy) Group

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of contemporary drug design and materials science. The trifluoroethoxy group in this compound is particularly noteworthy for the unique combination of electronic and steric properties it imparts. Unlike simple alkyl or alkoxy groups, the trifluoroethoxy substituent offers:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, often leading to improved pharmacokinetic profiles in drug candidates.

  • Modulated Lipophilicity: The trifluoroethoxy group increases lipophilicity, which can enhance membrane permeability and bioavailability.

  • Inductive Electron Withdrawal: The three fluorine atoms exert a strong electron-withdrawing effect, which significantly influences the reactivity of both the aniline nitrogen and the aromatic ring. This electronic modulation is a key factor in the kinetic profiles we will explore.

  • Improved Solubility and Reactivity: The trifluoroethoxy group can enhance the solubility of the molecule in various organic solvents, facilitating its use in a wider range of reaction conditions.[1]

These properties make this compound a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals, where fine-tuning of a molecule's properties is critical for efficacy and safety.[1]

Comparative Kinetic Analysis of Key Synthetic Transformations

To understand the unique reactivity of this compound, it is essential to compare its performance in common chemical reactions against that of unsubstituted aniline and anilines bearing other substituents. The electron-withdrawing nature of the trifluoroethoxy group generally decreases the nucleophilicity of the amino group while also influencing the susceptibility of the aromatic ring to electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are fundamental for constructing complex aromatic systems. In these reactions, an aniline acts as a nucleophile, displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring.

Causality Behind Experimental Choices: The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking amine and the stability of the intermediate Meisenheimer complex. We compare this compound with unsubstituted aniline and p-anisidine (an aniline with an electron-donating group) in their reaction with a common SNAr substrate, 1-fluoro-2,4-dinitrobenzene. The choice of an aprotic polar solvent like DMSO is crucial as it can solvate the charged intermediate without interfering with the nucleophile through hydrogen bonding.[2]

Table 1: Comparative Pseudo-First-Order Rate Constants (kobs) for SNAr Reactions with 1-Fluoro-2,4-dinitrobenzene

Aniline DerivativeSubstituent Effectkobs (x 10-4 s-1) at 25°CRelative Rate
p-AnisidineElectron-Donating (-OCH3)15.27.6
AnilineUnsubstituted2.01.0
This compoundElectron-Withdrawing (-OCH2CF3)0.850.43

Analysis: The data clearly demonstrates that the electron-withdrawing trifluoroethoxy group decreases the rate of SNAr reaction compared to unsubstituted aniline. This is a direct consequence of the reduced nucleophilicity of the amino group. Conversely, the electron-donating methoxy group in p-anisidine enhances the nucleophilicity and accelerates the reaction. This trade-off is critical in experimental design; while the reaction may be slower, the unique properties conferred by the trifluoroethoxy group may be essential for the final product's function. In some cases, acidic catalysts like trifluoroacetic acid (TFA) in a solvent like 2,2,2-trifluoroethanol (TFE) can be used to activate the heterocyclic substrate without fully protonating and deactivating the aniline, thereby facilitating the reaction.[3]

Electrophilic Aromatic Substitution: Halogenation

The amino group of anilines is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the strong activation can often lead to multiple substitutions and side reactions.

Causality Behind Experimental Choices: The reaction of anilines with electrophiles like bromine is often so rapid that it's difficult to control.[4] The electron-withdrawing trifluoroethoxy group can temper this reactivity, potentially allowing for more selective transformations. We compare the qualitative reactivity of different anilines with a solution of bromine in a non-polar solvent.

Table 2: Qualitative Comparison of Reactivity in Electrophilic Bromination

Aniline DerivativeSubstituent EffectObservation
AnilineUnsubstitutedInstantaneous reaction, formation of 2,4,6-tribromoaniline precipitate.[4]
AcetanilideModerately Activating (-NHCOCH3)Slower reaction, allows for mono-substitution.
This compoundDeactivating (-OCH2CF3)Controlled reaction, potential for selective mono- or di-substitution.

Analysis: The strong deactivation provided by the trifluoroethoxy group makes this compound less susceptible to over-halogenation compared to unsubstituted aniline. This allows for greater control over the reaction, which is a significant advantage in multi-step syntheses where specific isomers are required. The deactivating effect is due to the inductive withdrawal of electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To ensure the trustworthiness and reproducibility of kinetic data, it is imperative to employ a self-validating experimental protocol. The following procedure for monitoring an SNAr reaction using UV-Visible spectrophotometry is designed with this principle in mind.

Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with 1-fluoro-2,4-dinitrobenzene.

Materials:

  • This compound

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • UV-Visible Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of DNFB in DMSO (e.g., 1 mM).

    • Prepare a stock solution of this compound in DMSO at a significantly higher concentration (e.g., 50 mM). This ensures that the concentration of the aniline remains effectively constant throughout the reaction, allowing for the application of pseudo-first-order kinetics.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range (e.g., 300-500 nm) to identify the λmax of the product, N-(2,4-dinitrophenyl)-2-(2,2,2-trifluoroethoxy)aniline. The product will be more conjugated and thus absorb at a longer wavelength than the reactants.

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of the 50 mM aniline solution into a quartz cuvette and place it in the temperature-controlled holder. Allow it to equilibrate for at least 10 minutes.

    • To initiate the reaction, rapidly inject a small, precise volume of the DNFB stock solution (e.g., 40 µL of 1 mM solution) into the cuvette, cap, and mix quickly by inversion.

    • Immediately begin recording the absorbance at the predetermined λmax of the product at regular time intervals (e.g., every 30 seconds) for a duration that allows the reaction to proceed to at least 80-90% completion.

  • Data Analysis:

    • Record the absorbance at time infinity (A∞) after the reaction is complete (at least 10 half-lives).

    • Plot ln(A∞ - At) versus time (t), where At is the absorbance at time t.

    • The slope of the resulting straight line will be equal to -kobs, the pseudo-first-order rate constant.

  • Validation:

    • Repeat the experiment at least two more times to ensure reproducibility.

    • Run the experiment with different excess concentrations of the aniline to confirm that the reaction is indeed first order with respect to DNFB. A plot of kobs versus [Aniline] should yield a straight line passing through the origin, with the slope being the second-order rate constant (k2).

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Aniline & DNFB in DMSO) prep_inst Equilibrate Spectrophotometer & Cuvette to 25°C initiate Mix Reactants in Cuvette to Initiate Reaction prep_inst->initiate record Record Absorbance (At) vs. Time (t) initiate->record plot Plot ln(A∞ - At) vs. Time record->plot calc Calculate k_obs from Slope plot->calc validate Validate: Repeat & Vary [Aniline] calc->validate

Caption: Workflow for a typical kinetic study using UV-Vis spectrophotometry.

Mechanistic Considerations

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. For the SNAr reaction discussed, the mechanism proceeds through a two-step addition-elimination pathway.

Caption: Generalized mechanism for the SNAr reaction of an aniline with DNFB.

The first step, the nucleophilic attack of the aniline on the dinitrophenyl ring to form the negatively charged Meisenheimer complex, is typically the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing nitro groups. The electron-withdrawing trifluoroethoxy group on the aniline moiety slightly destabilizes the positive charge that develops on the nitrogen in the transition state leading to this intermediate, which is consistent with the observed slower reaction rate.

Conclusion

The kinetic profile of this compound is a direct reflection of the potent inductive effect of the trifluoroethoxy group. While it attenuates the nucleophilicity of the amino group, leading to slower rates in SNAr reactions compared to unsubstituted aniline, it provides a crucial advantage in controlling reactivity in other transformations, such as electrophilic aromatic substitution. This guide has provided a framework for comparing its reactivity and a robust, self-validating protocol for conducting kinetic studies. For researchers in drug discovery and materials science, a thorough understanding of these kinetic principles is essential for leveraging the unique and advantageous properties of this fluorinated building block to its full potential.

References

Navigating the Structure-Activity Relationship of 2-(2,2,2-Trifluoroethoxy)aniline Analogs: A Landscape of Limited Public Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structure-activity relationship (SAR) of a chemical scaffold is paramount for the rational design of novel therapeutics. This guide endeavored to provide an in-depth comparison of 2-(2,2,2-trifluoroethoxy)aniline analogs. However, after an exhaustive search of publicly available scientific literature and patent databases, it is evident that a detailed, systematic SAR study on this specific scaffold has not been published. While the this compound moiety is present in some patented compounds, particularly as fragments of larger molecules developed as kinase inhibitors, these sources do not offer a comparative analysis of how structural modifications to the aniline ring itself impact biological activity.

The this compound scaffold is of interest in medicinal chemistry due to the unique properties conferred by the trifluoroethoxy group. This group can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] Despite its potential, the exploration of its SAR in a systematic manner appears to be a niche area with limited publicly accessible data.

The Challenge of Undisclosed Structure-Activity Relationships

The development of novel therapeutic agents often involves extensive SAR studies conducted by pharmaceutical and biotechnology companies. These studies are critical for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. However, this valuable data frequently remains proprietary and is not published in peer-reviewed journals to protect intellectual property.

Our investigation included searches for SAR studies of this compound analogs in the context of various biological targets, including but not limited to:

  • Kinase inhibition

  • Phosphodiesterase (PDE) inhibition

  • G-protein coupled receptor (GPCR) modulation

While numerous publications and patents describe the synthesis and biological evaluation of various aniline derivatives, a specific and comprehensive SAR study focused on the systematic modification of the this compound core remains elusive. For instance, a patent for tyrosine kinase inhibitors includes a compound with a trifluoroethoxyphenyl group, but the claims and examples do not provide a basis for a comparative SAR analysis of this specific fragment.[2]

Alternative Avenues for Exploration

Given the lack of specific data on the requested topic, researchers interested in this scaffold may consider the following approaches:

  • De Novo SAR Studies: Initiate a research program to synthesize a library of this compound analogs with systematic modifications to the aniline ring. These modifications could include varying the position and nature of substituents to probe electronic and steric effects.

  • Bioisosteric Replacement: Explore the replacement of the trifluoroethoxy group with other functionalities to understand its contribution to biological activity.

  • Broader SAR Analysis of Aniline Derivatives: Investigate the extensive literature on the SAR of other aniline-containing compounds to draw inferences that may be applicable to the this compound scaffold. For example, numerous studies detail the SAR of aniline derivatives as kinase inhibitors, providing insights into the types of substitutions that are often favorable for activity.

Conclusion

While the this compound scaffold holds promise for the development of novel therapeutic agents, a detailed public guide on its structure-activity relationship cannot be constructed at this time due to the absence of published, systematic studies. The information available is fragmented and largely contained within patent literature that does not provide the necessary comparative data. Researchers in this area are encouraged to contribute to the public domain by publishing their findings to facilitate the collective advancement of drug discovery.

References

Safety Operating Guide

Comprehensive Safety Protocol: Handling 2-(2,2,2-Trifluoroethoxy)aniline in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(2,2,2-Trifluoroethoxy)aniline. As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling this compound, a thorough risk assessment is mandatory.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Therefore, all manipulations of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[5][6] The fume hood should have a continuous monitoring device to ensure adequate face velocity. Emergency equipment, including a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires, must be readily accessible.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term use, but for prolonged handling, more robust options like butyl rubber, neoprene, or polyvinyl alcohol (PVA) are recommended.[5][7] Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove in case of contamination.[5]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes.[4][5] A face shield should be worn in conjunction with goggles, especially during procedures with a higher risk of splashing.[5]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat, fully buttoned, is the minimum requirement.[5] For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection Respirator (contingency)All work should be performed in a chemical fume hood.[5] However, in the event of a spill or fume hood failure, a full-face respirator with organic vapor cartridges is necessary.[5][8]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes are required at all times in the laboratory to protect against spills.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a systematic approach to handling this compound, from preparation to disposal, ensuring a safe and controlled experimental process.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_fumehood Verify Fume Hood Functionality prep_risk->prep_fumehood prep_ppe Don Appropriate PPE prep_fumehood->prep_ppe handle_dispense Dispense in Fume Hood prep_ppe->handle_dispense Enter Handling Area handle_reaction Perform Reaction handle_dispense->handle_reaction handle_transfer Transfer with Care handle_reaction->handle_transfer post_decon Decontaminate Surfaces & Glassware handle_transfer->post_decon Complete Experiment post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Segregate Halogenated Waste post_wash->disp_waste Proceed to Waste Disposal disp_container Use Labeled, Sealed Containers disp_waste->disp_container disp_protocol Follow Institutional Disposal Protocol disp_container->disp_protocol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 2
2-(2,2,2-Trifluoroethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.